molecular formula C53H108N2O25 B1193753 Boc-NH-PEG23-NH2

Boc-NH-PEG23-NH2

Cat. No.: B1193753
M. Wt: 1173.4 g/mol
InChI Key: VGRIANYSJNGTAN-UHFFFAOYSA-N
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Description

t-Boc-N-amido-PEG23-amine is a PEG derivative containing an amino group and Boc-protected amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The Boc group can be deprotected under mild acidic conditions to form the free amine. PEG Linkers may be useful in the development of antibody drug conjugates.

Properties

Molecular Formula

C53H108N2O25

Molecular Weight

1173.4 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C53H108N2O25/c1-53(2,3)80-52(56)55-5-7-58-9-11-60-13-15-62-17-19-64-21-23-66-25-27-68-29-31-70-33-35-72-37-39-74-41-43-76-45-47-78-49-51-79-50-48-77-46-44-75-42-40-73-38-36-71-34-32-69-30-28-67-26-24-65-22-20-63-18-16-61-14-12-59-10-8-57-6-4-54/h4-51,54H2,1-3H3,(H,55,56)

InChI Key

VGRIANYSJNGTAN-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

t-Boc-N-amido-PEG23-amine

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Boc-NH-PEG23-NH2: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-NH-PEG23-NH2 is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile heterobifunctional linker in bioconjugation and drug development. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal primary amine, facilitates the controlled and sequential conjugation of molecules. This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to this compound, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction

The field of targeted therapeutics is rapidly evolving, with a growing emphasis on precision and efficacy. Heterobifunctional linkers are critical components in the design of sophisticated drug delivery systems, antibody-drug conjugates (ADCs), and novel therapeutic modalities like PROTACs. This compound emerges as a key enabling tool in this landscape. The polyethylene glycol spacer, composed of 23 ethylene (B1197577) glycol units, imparts favorable physicochemical properties, including enhanced solubility and reduced immunogenicity of the final conjugate. The orthogonal protecting group strategy, with a stable Boc-protected amine and a reactive primary amine, allows for selective and stepwise conjugation, a crucial requirement for the synthesis of complex biomolecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in experimental design. The following tables summarize key quantitative data for this linker.

Table 1: Chemical and Physical Properties

PropertyValue
Molecular Formula C₅₃H₁₀₈N₂O₂₅[1]
Molecular Weight 1173.42 g/mol [1]
Appearance White/Off-white solid or viscous liquid (depending on molecular weight)[2]
Purity ≥95%
Density (of PEG) ~1.125 g/mL[2]

Table 2: Solubility Data

SolventSolubility
WaterSoluble[2]
Aqueous BuffersSoluble[2]
ChloroformSoluble[2]
Methylene Chloride (DCM)Soluble[2]
Dimethylformamide (DMF)Soluble[2]
Dimethyl Sulfoxide (DMSO)Soluble[2]
AlcoholLess Soluble[2]
TolueneLess Soluble[2]
EtherNot Soluble[2]

Table 3: Storage and Handling

ConditionRecommendation
Long-term Storage -20°C in a dry environment, protected from light.[2]
Shipping Ambient temperature.

Applications in Drug Development

The unique architecture of this compound makes it an ideal candidate for a range of bioconjugation applications. Its primary utility is found in scenarios requiring a hydrophilic spacer and controlled, directional ligation.

PROTAC Synthesis

The most prominent application of this compound is in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker plays a critical role in PROTAC design, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). The PEG spacer in this compound provides the necessary length and flexibility to span the distance between the target protein and the E3 ligase, while its hydrophilic nature can improve the overall solubility and cell permeability of the PROTAC.

The synthetic strategy for incorporating this compound into a PROTAC typically involves a two-step process:

  • Conjugation of the first ligand: The free primary amine of the linker is reacted with an activated functional group (e.g., a carboxylic acid) on either the target protein ligand or the E3 ligase ligand.

  • Deprotection and conjugation of the second ligand: The Boc protecting group is removed under mild acidic conditions to reveal a new primary amine. This newly exposed amine is then conjugated to the second ligand.

This stepwise approach ensures the precise assembly of the final PROTAC molecule.

Antibody-Drug Conjugates (ADCs) and Other Bioconjugations

While its application in PROTACs is a major focus, this compound can also be employed in the development of ADCs and other bioconjugates. In this context, the linker can be used to attach a cytotoxic payload or an imaging agent to an antibody or other targeting moiety. The PEG spacer can help to overcome solubility issues often associated with hydrophobic drug molecules and can also shield the payload from premature degradation.

Experimental Protocols

The following section provides a detailed, representative protocol for the synthesis of a PROTAC using this compound. This protocol is a general guideline and may require optimization based on the specific properties of the ligands being conjugated.

General Workflow for PROTAC Synthesis

The overall workflow for synthesizing a PROTAC using this compound can be visualized as a logical sequence of steps, from initial conjugation to final purification.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Ligand Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Ligand Conjugation cluster_3 Step 4: Purification and Analysis start This compound + Ligand 1 (with -COOH) activation Activate Ligand 1 with HATU/DIPEA in DMF start->activation conjugation1 React activated Ligand 1 with this compound activation->conjugation1 intermediate1 Intermediate 1: Ligand 1-PEG23-NH-Boc conjugation1->intermediate1 deprotection Treat with TFA in DCM intermediate1->deprotection intermediate2 Intermediate 2: Ligand 1-PEG23-NH2 deprotection->intermediate2 conjugation2 React activated Ligand 2 with Intermediate 2 intermediate2->conjugation2 ligand2 Ligand 2 (with -COOH) activation2 Activate Ligand 2 with HATU/DIPEA in DMF ligand2->activation2 activation2->conjugation2 final_protac Final PROTAC: Ligand 1-PEG23-Ligand 2 conjugation2->final_protac purification Purify by Preparative HPLC final_protac->purification analysis Characterize by LC-MS and NMR purification->analysis final_product Purified PROTAC analysis->final_product

Caption: General workflow for PROTAC synthesis using this compound.

Step-by-Step Protocol for PROTAC Synthesis

Materials:

  • This compound

  • Ligand 1 (targeting protein of interest) with a carboxylic acid functional group

  • Ligand 2 (E3 ligase ligand) with a carboxylic acid functional group

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

Step 1: Conjugation of Ligand 1 to this compound

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve Ligand 1 (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add the solution of this compound to the activated Ligand 1 solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be used directly in the next step or purified by flash column chromatography to isolate the Ligand 1-PEG23-NH-Boc intermediate.

Step 2: Boc Deprotection

  • Dissolve the Ligand 1-PEG23-NH-Boc intermediate in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 20-50% TFA in DCM.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Ligand 1-PEG23-NH2) is typically used in the next step without further purification.

Step 3: Conjugation of Ligand 2

  • Dissolve Ligand 2 (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15-30 minutes at room temperature.

  • Add a solution of the Ligand 1-PEG23-NH2 intermediate (from Step 2) in anhydrous DMF to the activated Ligand 2 solution.

  • Stir the reaction at room temperature overnight. Monitor by LC-MS.

Step 4: Purification and Characterization

  • Upon completion of the reaction, purify the final PROTAC product by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS to confirm the molecular weight and by NMR to confirm the structure.

PROTAC-Mediated Protein Degradation Pathway

The ultimate goal of synthesizing a PROTAC is to induce the degradation of a target protein. The following diagram illustrates the catalytic mechanism of PROTAC action within the cell.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile tool for researchers and drug development professionals. Its well-defined structure, favorable physicochemical properties, and the presence of orthogonally protected amine groups make it an ideal linker for the synthesis of complex bioconjugates, particularly PROTACs. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the effective integration of this powerful linker into advanced drug discovery and development programs. While specific analytical data such as NMR and HPLC traces are typically provided by the supplier upon purchase, the information presented here offers a robust foundation for the application of this compound in cutting-edge therapeutic research.

References

An In-depth Technical Guide to Boc-NH-PEG23-NH2: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional PEG linker, Boc-NH-PEG23-NH2. It details its chemical structure, physicochemical properties, and key applications in the field of drug development, with a particular focus on its role in Proteolysis Targeting Chimeras (PROTACs). This document includes structured data tables, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Core Chemical and Physical Properties

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) linker featuring a terminal primary amine and a Boc-protected amine, separated by a 23-unit ethylene (B1197577) glycol chain. This structure provides a valuable tool for multistep bioconjugation strategies. The hydrophilic PEG spacer enhances the solubility and bioavailability of the conjugated molecules.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₅₃H₁₀₈N₂O₂₅[1]
Molecular Weight 1173.42 g/mol [1]
Purity Typically ≥95%[2]
Appearance White to off-white solid or viscous liquid[3]
Solubility Soluble in water, aqueous buffers, Chloroform, Dichloromethane, DMF, and DMSO. Less soluble in alcohol and toluene. Insoluble in ether.[4]
Storage Conditions Store at -20°C, protected from light and moisture.[3]

Chemical Structure and Reactivity

The defining feature of this compound is its heterobifunctional nature, which allows for sequential and site-specific conjugation reactions. The primary amine can readily react with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds. The tert-butyloxycarbonyl (Boc) protecting group on the other terminus provides a stable amine that can be deprotected under mild acidic conditions to reveal a second primary amine for subsequent conjugation.

chemical_structure Boc Boc-NH- PEG (CH₂CH₂O)₂₃ Boc->PEG NH2 -CH₂CH₂-NH₂ PEG->NH2

Caption: Chemical structure of this compound.

Experimental Protocols

The utility of this compound in drug development is realized through two key experimental procedures: the deprotection of the Boc group and the subsequent conjugation of the free amines to molecules of interest.

Boc Deprotection Protocol

This protocol describes the removal of the Boc protecting group to generate a free amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1–0.2 M.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add TFA dropwise to the cooled solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable (typically 1-2 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting deprotected PEG linker is often obtained as a TFA salt and can be used directly in the next step or further purified if necessary.

Bioconjugation via NHS Ester Chemistry

This protocol outlines the conjugation of the deprotected H₂N-PEG23-NH₂ to a molecule containing an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Deprotected H₂N-PEG23-NH₂ (from the previous step)

  • NHS ester-activated molecule of interest

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Preparation of Amine-PEG: Dissolve the deprotected H₂N-PEG23-NH₂ in the reaction buffer.

  • Preparation of NHS Ester: Immediately before use, dissolve the NHS ester-activated molecule in a small amount of anhydrous DMF or DMSO.

  • Conjugation Reaction: Add the dissolved NHS ester to the amine-PEG solution. The molar ratio of the reactants may need to be optimized, but a slight excess of the amine-PEG is often used.

  • Incubation: Gently mix the reaction and allow it to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Purify the resulting conjugate to remove unreacted starting materials and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

Application in PROTAC Development

This compound is extensively used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG linker plays a crucial role in bridging the POI-binding ligand and the E3 ligase-binding ligand, and its length and composition are critical for the formation of a stable and productive ternary complex.

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.

protac_pathway PROTAC PROTAC (POI Ligand - PEG Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 ATP -> AMP Ub_E2 Ub-E2 E2->Ub_E2 Ub Ubiquitin (Ub) Ub->E1 Ub_E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Recycled_Ub Recycled Ub Proteasome->Recycled_Ub Recycled_Ub->Ub

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a new PROTAC is a multi-step process that involves the synthesis of the molecule followed by a series of in vitro and in vivo evaluations.

protac_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Synthesis_POI_Ligand 1. Synthesize/ Obtain POI Ligand Linker_Coupling1 3. Couple Linker to First Ligand Synthesis_POI_Ligand->Linker_Coupling1 Synthesis_E3_Ligand 2. Synthesize/ Obtain E3 Ligase Ligand Synthesis_E3_Ligand->Linker_Coupling1 Linker_Coupling2 4. Deprotect Linker and Couple to Second Ligand Linker_Coupling1->Linker_Coupling2 Purification 5. Purify PROTAC Linker_Coupling2->Purification Binding_Assay 6. Binary Binding Assays (POI and E3 Ligase) Purification->Binding_Assay Ternary_Complex_Formation 7. Ternary Complex Formation Assay Binding_Assay->Ternary_Complex_Formation In_Vitro_Degradation 8. In Vitro Degradation Assay (e.g., Western Blot, DC₅₀) Ternary_Complex_Formation->In_Vitro_Degradation Cellular_Activity 9. Cellular Activity Assays (e.g., Viability, Phenotype) In_Vitro_Degradation->Cellular_Activity In_Vivo_Studies 10. In Vivo Efficacy and PK/PD Studies Cellular_Activity->In_Vivo_Studies

Caption: A typical workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a versatile and valuable tool for researchers and drug development professionals. Its well-defined structure, hydrophilicity, and heterobifunctional nature make it an ideal linker for creating complex bioconjugates with enhanced pharmaceutical properties. Its application in the rapidly advancing field of PROTACs highlights its significance in the development of novel therapeutics. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for the effective utilization of this important chemical entity in research and development.

References

An In-depth Technical Guide to Boc-NH-PEG23-NH2 (CAS No. 198227-38-2) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the heterobifunctional linker, Boc-NH-PEG23-NH2, a critical building block in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide details its chemical properties, applications, and provides experimental protocols for its use in bioconjugation and drug discovery.

Introduction

This compound, with the CAS number 198227-38-2, is a discrete polyethylene (B3416737) glycol (dPEG®) linker that has gained significant traction in the fields of medicinal chemistry and drug development.[1][2] Its structure features a chain of 23 ethylene (B1197577) glycol units, flanked by a Boc-protected amine at one end and a free primary amine at the other. This heterobifunctional nature allows for a controlled, stepwise conjugation strategy, making it an invaluable tool for linking two different molecular entities.[2][3] The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, a crucial aspect in the design of effective therapeutics.[1][3]

This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing detailed information on the properties, handling, and application of this compound.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. This information is essential for designing experiments, calculating reagent quantities, and ensuring proper storage and handling.

PropertyValueReference
CAS Number 198227-38-2[1]
Synonyms t-Boc-N-amido-PEG23-amine, Boc-NH-(PEG)23-Amine[1][2]
Molecular Formula C53H108N2O25[1]
Molecular Weight ~1173.44 g/mol [3]
Appearance White to off-white solid or viscous liquid
Purity Typically >95% (HPLC)[1]
Solubility Soluble in water, DMF, DMSO, and chlorinated solvents[2]
Storage Store at -20°C, protected from moisture.[1][2]

Applications in Research and Drug Development

The primary application of this compound is as a flexible linker in the synthesis of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs).[4]

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

The this compound linker is ideal for this application due to:

  • Heterobifunctionality : The free amine can be coupled to a carboxylic acid on one of the ligands, while the Boc-protected amine can be deprotected to reveal a new reactive site for conjugation to the second ligand.[2]

  • Flexibility and Length : The 23-unit PEG chain provides the necessary flexibility and spatial separation for the two ligands to simultaneously bind to their respective proteins, facilitating the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).

  • Enhanced Solubility : The hydrophilic PEG chain improves the often-poor solubility of complex PROTAC molecules, which is crucial for their biological activity and formulation.[1]

The general workflow for synthesizing a PROTAC using this compound is depicted in the following diagram:

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_final Final Product and Analysis POI_Ligand Protein of Interest (POI) Ligand (with -COOH or other reactive group) Step1 Step 1: First Amide Coupling (e.g., POI-COOH + H2N-PEG23-NH-Boc) POI_Ligand->Step1 E3_Ligase_Ligand E3 Ligase Ligand (with -COOH or other reactive group) Step3 Step 3: Second Amide Coupling (e.g., POI-Linker-NH2 + HOOC-E3 Ligand) E3_Ligase_Ligand->Step3 PEG_Linker This compound PEG_Linker->Step1 Step2 Step 2: Boc Deprotection (Removal of Boc group with acid) Step1->Step2 Step2->Step3 Purification Purification (e.g., HPLC) Step3->Purification PROTAC Final PROTAC Molecule (POI-Linker-E3 Ligand) Characterization Characterization (e.g., MS, NMR) PROTAC->Characterization Purification->PROTAC

A generalized workflow for the synthesis of a PROTAC molecule.
Other Bioconjugation Applications

Beyond PROTACs, this compound can be used in various other bioconjugation applications, including:

  • Peptide and Protein Modification : To enhance solubility, stability, and reduce immunogenicity.

  • Surface Functionalization : For immobilizing biomolecules on surfaces for diagnostic or research purposes.

  • Development of Antibody-Drug Conjugates (ADCs) : As a linker to attach cytotoxic drugs to antibodies.[3]

Experimental Protocols

The following sections provide detailed, generalized protocols for the key reactions involving this compound. These should be adapted and optimized for specific substrates and experimental conditions.

Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free diamino-PEG23 linker.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free diamine (H2N-PEG23-NH2) as a TFA salt or free base.

ParameterRecommended Condition
Solvent Dichloromethane (DCM)
Deprotecting Agent Trifluoroacetic Acid (TFA)
TFA Concentration 25-50% in DCM
Temperature Room Temperature (20-25 °C)
Reaction Time 30 minutes - 2 hours
Amide Bond Formation with the Free Amine of this compound

This protocol outlines the coupling of the free amine of this compound to a molecule containing a carboxylic acid group.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (e.g., a protein ligand)

  • Coupling agents: EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous solvent: DMF (Dimethylformamide) or DCM

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1 equivalent) and HATU (1.2 equivalents) or EDC (1.5 equivalents) in anhydrous DMF.

  • Add DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.

  • Add the solution of this compound to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 3-24 hours, monitoring by LC-MS or TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography or preparative HPLC.

ParameterRecommended Condition
Coupling Reagents EDC or HATU
Base DIPEA or TEA
Solvent DMF or DCM
Temperature Room Temperature (20-25 °C)
Reaction Time 3-24 hours

The following diagram illustrates the general mechanism of amide bond formation using EDC and NHS (N-Hydroxysuccinimide), a common alternative to HATU.

Amide_Coupling CarboxylicAcid R-COOH ActivatedEster O-acylisourea intermediate CarboxylicAcid->ActivatedEster + EDC EDC EDC->ActivatedEster NHSEster NHS Ester (Amine-reactive) ActivatedEster->NHSEster + NHS NHS NHS->NHSEster AmideBond R-CO-NH-PEG23-NH-Boc NHSEster->AmideBond + Amine H₂N-PEG23-NH-Boc Amine->AmideBond

References

An In-depth Technical Guide to Boc-NH-PEG23-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical and physical properties, applications, and experimental protocols related to the heterobifunctional linker, Boc-NH-PEG23-NH2. It is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.

Core Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative that contains a free amine group and a tert-butyloxycarbonyl (Boc) protected amine group, separated by a 23-unit PEG spacer. This structure allows for controlled, sequential conjugation reactions, making it a valuable tool in the synthesis of complex biomolecules.[1][][3] The PEG chain enhances the solubility and stability of the resulting conjugates and reduces the immunogenicity of peptides and proteins.[][]

Physicochemical Characteristics

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C53H108N2O25[5]
Molecular Weight 1173.42 g/mol [5][6]
Appearance White to off-white powder or waxy solid[1]
Purity ≥95%[7]
Solubility

This compound exhibits solubility in a range of solvents, which is a critical factor for its application in various reaction conditions.

SolventSolubilitySource
Water and aqueous buffers Soluble[1]
Chloroform, Methylene Chloride Soluble[1]
DMF, DMSO Soluble[1]
Alcohol, Toluene Less soluble[1]
Ether Not soluble[1]

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a crosslinking agent in bioconjugation.[1][] The presence of two different functional groups allows for the sequential attachment of different molecules.

Key applications include:

  • PROTAC Synthesis : It can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[6]

  • Antibody-Drug Conjugates (ADCs) : The linker can be employed to attach cytotoxic drugs to antibodies, creating targeted cancer therapies.

  • Peptide and Protein Modification : It is used to modify peptides and proteins to improve their pharmacokinetic properties.[]

  • Surface Modification : The molecule can be used to functionalize surfaces, inhibiting the non-specific binding of charged molecules.[][]

  • Nanotechnology and Materials Research : It finds applications in drug release systems, nanotechnology, and the development of new materials.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on established procedures for similar PEG linkers.

Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine, which can then be used in subsequent conjugation reactions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[9]

  • For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.[9]

G Boc Deprotection Workflow A Dissolve this compound in anhydrous DCM B Add equal volume of TFA A->B C Stir at room temperature (1-2 hours) B->C D Monitor reaction by TLC or LC-MS C->D E Remove solvent and excess TFA D->E Reaction Complete F Neutralize with NaHCO3 and wash with brine E->F G Dry, filter, and concentrate F->G H Deprotected NH2-PEG23-NH2 G->H

Caption: Workflow for the deprotection of the Boc group.

Two-Stage Conjugation via NHS Ester Chemistry

This protocol outlines a two-stage process for conjugating this compound to a target molecule containing a primary amine, followed by the deprotection of the Boc group for further modification. This example assumes the free amine of this compound is first reacted with a carboxyl-containing molecule.

Stage 1: Activation and Conjugation

Materials:

  • Boc-NH-PEG23-COOH (a derivative where the free amine is replaced by a carboxylic acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Target molecule with a primary amine (Target-NH2)

  • Reaction buffer (e.g., PBS, pH 7.2-8.5)

Procedure:

  • Dissolve Boc-NH-PEG23-COOH in anhydrous DMF or DMSO.

  • In a separate tube, dissolve EDC (1.5 molar equivalents) and NHS or Sulfo-NHS (1.5 molar equivalents) in the reaction buffer.

  • Add the EDC/NHS solution to the dissolved PEG linker.

  • Allow the mixture to react for 15-30 minutes at room temperature to form the activated Boc-NH-PEG23-NHS ester.

  • Add the desired molar excess of the activated PEG-NHS ester solution to the solution of the target molecule.

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[10]

  • Purify the resulting conjugate (Boc-NH-PEG23-CO-NH-Target) using appropriate chromatography methods (e.g., size exclusion or ion exchange).

Stage 2: Boc Deprotection

Follow the Boc deprotection protocol described in section 3.1 to remove the Boc group from the purified conjugate, yielding the final product (NH2-PEG23-CO-NH-Target).

G Two-Stage Conjugation Pathway cluster_0 Stage 1: Conjugation cluster_1 Stage 2: Deprotection A Boc-NH-PEG-COOH B Activate with EDC/NHS A->B C Boc-NH-PEG-NHS B->C D React with Target-NH2 C->D E Boc-NH-PEG-CO-NH-Target D->E F Treat with TFA E->F G NH2-PEG-CO-NH-Target F->G

References

Technical Guide: Solubility Profile of Boc-NH-PEG23-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-NH-PEG23-NH2, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Due to the limited availability of direct quantitative solubility data for this specific molecule, this guide incorporates qualitative data for closely related long-chain Boc-NH-PEG-NH2 compounds and quantitative data for shorter-chain analogs to provide a well-rounded understanding of its expected solubility profile. Additionally, a detailed experimental protocol for determining aqueous and organic solubility is provided.

Core Concepts in PEG Solubility

The solubility of PEG derivatives is governed by the physicochemical properties of their constituent parts: the hydrophilic poly(ethylene glycol) backbone and the nature of the terminal functional groups. The long, flexible PEG chain enhances aqueous solubility, while the terminal groups, in this case, a Boc-protected amine and a free amine, also influence interactions with different solvents. Generally, as the PEG chain length increases, the overall solubility in aqueous solutions tends to increase up to a certain point, and the compound becomes more soluble in a wider range of organic solvents.

Data Presentation: Solubility of Boc-NH-PEG-NH2 and Analogs

The following tables summarize the available qualitative and quantitative solubility data for Boc-NH-PEG-NH2 and its analogs. This information is critical for designing experiments, formulating drug conjugates, and developing purification strategies.

Table 1: Qualitative Solubility of High Molecular Weight Boc-NH-PEG-NH2

CompoundSolventSolubility
Boc-NH-PEG-NH2 (MW 3.4k)Water, Aqueous BufferSoluble[1]
Chloroform, Methylene ChlorideSoluble[1]
DMF, DMSOSoluble[1]
Alcohol, TolueneLess Soluble[1]
EtherNot Soluble[1]
Boc-NH-PEG-NH2 (MW 5k)Water, Aqueous BufferSoluble[2]
Chloroform, Methylene ChlorideSoluble[2]
DMF, DMSOSoluble[2]
Alcohol, TolueneLess Soluble[2]
EtherNot Soluble[2]

Table 2: Quantitative Solubility of Boc-Protected Amino-PEG Analogs

CompoundSolventConcentration
Boc-Aminooxy-PEG4-NH2DMSO≥ 100 mg/mL (≥ 308.29 mM)[3]
NH2-PEG2-CH2-BocDMSO100 mg/mL (428.63 mM)[4]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[5] This protocol is adapted for the determination of this compound solubility.

Materials and Equipment:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS), DMSO, ethanol)

  • Sealed vials (e.g., scintillation vials)

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or Mass Spectrometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[5]

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24 to 48 hours).[5]

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.[5]

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.[5]

  • Dilution: Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the original concentration of this compound in the undiluted filtrate, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.[5]

Mandatory Visualization

The following diagrams illustrate the key factors influencing the solubility of this compound and the experimental workflow for its determination.

G Factors Influencing this compound Solubility cluster_molecule Molecular Structure cluster_solvent Solvent Properties Boc_Group Boc Protecting Group (Lipophilic Character) Solubility Solubility Boc_Group->Solubility Influences organic solvent solubility PEG_Chain PEG23 Chain (Hydrophilic Character) PEG_Chain->Solubility Enhances aqueous solubility Amine_Group Terminal Amine Group (Polar, H-bonding) Amine_Group->Solubility Contributes to polar solvent solubility Polarity Polarity Polarity->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility Aqueous_vs_Organic Aqueous vs. Organic Aqueous_vs_Organic->Solubility

Caption: Key factors influencing the solubility of this compound.

Shake-Flask Solubility Determination Workflow Start Start Add_Excess Add excess this compound to solvent in a sealed vial Start->Add_Excess Equilibrate Equilibrate on orbital shaker (24-48h at constant temp.) Add_Excess->Equilibrate Centrifuge Centrifuge to pellet undissolved solid Equilibrate->Centrifuge Filter Filter supernatant through a 0.22 µm syringe filter Centrifuge->Filter Dilute Accurately dilute the clear filtrate Filter->Dilute Quantify Quantify concentration using HPLC Dilute->Quantify Calculate Calculate original concentration (Solubility) Quantify->Calculate End End Calculate->End

Caption: Workflow for the shake-flask solubility determination method.

References

Stability Profile of Boc-NH-PEG23-NH2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability profile of Boc-NH-PEG23-NH2, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker critical in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the stability of this linker is paramount for ensuring the quality, efficacy, and safety of the resulting therapeutic agents. This document details the principal degradation pathways, provides representative stability data, and outlines detailed experimental protocols for stability assessment.

Core Concepts of this compound Stability

This compound is comprised of a polyethylene glycol chain with 23 ethylene (B1197577) oxide units, capped at one end with a tert-butyloxycarbonyl (Boc) protected amine and a free primary amine at the other. The stability of this molecule is primarily influenced by the chemical properties of these terminal functional groups and the PEG backbone.

The Boc protecting group is intentionally labile under acidic conditions, allowing for its controlled removal to expose the primary amine for subsequent conjugation steps.[1][2][3] Conversely, it exhibits notable stability in basic and nucleophilic environments.[1][4] The cleavage of the Boc group proceeds via an acid-catalyzed mechanism that results in the formation of a stable tert-butyl cation.[4]

The polyethylene glycol (PEG) backbone is generally considered biocompatible and stable. However, it is susceptible to oxidative degradation, which can lead to chain cleavage and the generation of impurities such as formaldehyde (B43269) and formic acid.[5] This process can be initiated by heat, light, or the presence of transition metal ions. Thermal degradation of the PEG chain can also occur at elevated temperatures.

Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively available in the public domain, the following tables summarize representative data based on the known stability of Boc-protected amines and PEGylated compounds. These tables are intended to provide a baseline for stability expectations and to guide the design of specific stability studies.

Table 1: Representative Hydrolytic Stability of this compound

ConditionpHTemperature (°C)Time (hours)Expected Degradation (%)Primary Degradation Product
Acidic Hydrolysis1-2252> 95H2N-PEG23-NH2 (from Boc deprotection)
Neutral72524< 1No significant degradation
Basic Hydrolysis122524< 5Minor PEG chain cleavage products

Table 2: Representative Forced Degradation Profile of this compound

Stress ConditionReagent/ConditionTemperature (°C)TimeExpected Degradation (%)Potential Major Degradation Products
Oxidation3% H₂O₂2524 hours10 - 30PEG chain cleavage products (e.g., aldehydes, carboxylic acids)
PhotostabilityICH Q1B Option 2251.2 million lux hours & 200 watt hours/m²5 - 20PEG chain oxidation and cleavage products
ThermalDry Heat7048 hours10 - 25PEG chain cleavage products

Experimental Protocols

Detailed and validated experimental protocols are essential for accurately assessing the stability of this compound. The following sections provide methodologies for conducting forced degradation studies and for developing a stability-indicating analytical method.

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and establish degradation pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber compliant with ICH Q1B guidelines

  • HPLC system with UV and/or Charged Aerosol Detector (CAD) and Mass Spectrometer (MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at room temperature for 2, 4, 8, and 24 hours.

    • For accelerated degradation, incubate a separate sample at 60°C for 2 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 2, 4, 8, and 24 hours.

    • For accelerated degradation, incubate a separate sample at 60°C for 2 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

  • Thermal Degradation:

    • Transfer a solid sample of this compound to a glass vial.

    • Place the vial in an oven at 70°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent for analysis.

  • Photostability Testing:

    • Expose a solid sample and a solution of this compound to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Keep control samples, wrapped in aluminum foil, under the same temperature and humidity conditions.

  • Analysis: Analyze all samples, including controls, using a validated stability-indicating HPLC-MS method (see section 3.2).

Stability-Indicating HPLC-MS Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

Objective: To develop and validate an HPLC-MS method for the quantification of this compound and the detection of its degradation products.

Instrumentation and Conditions:

  • HPLC System: A high-performance liquid chromatography system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm and/or CAD, and MS in positive ion mode.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualizations

The following diagrams illustrate key workflows and pathways related to the stability assessment of this compound.

G cluster_0 Forced Degradation Workflow start This compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis Stability-Indicating HPLC-MS Analysis stress->analysis data Data Interpretation (Identify Degradants, Determine Pathways) analysis->data report Stability Profile Report data->report

Caption: Workflow for a forced degradation study of this compound.

G cluster_acid Acidic Conditions cluster_oxidative Oxidative Stress Boc_PEG This compound Deprotected_PEG H2N-PEG23-NH2 Boc_PEG->Deprotected_PEG H+ PEG_Radical PEG Radical Boc_PEG->PEG_Radical [O] Isobutylene Isobutylene CO2 CO2 Chain_Scission Chain Scission Products (Aldehydes, Carboxylic Acids) PEG_Radical->Chain_Scission

Caption: Primary degradation pathways for this compound.

Conclusion

The stability of this compound is a critical attribute that influences the quality and performance of its downstream applications in drug development. The primary liabilities of this molecule are the acid-sensitivity of the Boc-protecting group and the potential for oxidative and thermal degradation of the PEG backbone. This guide provides a framework for understanding and evaluating the stability of this compound. It is essential for researchers and drug development professionals to perform specific, rigorous stability studies using validated analytical methods to ensure the integrity of this versatile linker throughout its lifecycle. The provided protocols and illustrative data serve as a starting point for these critical investigations.

References

The Strategic Role of the Boc Protecting Group in PEG Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the fields of bioconjugation and drug delivery, serving as a crucial protecting group for amines in polyethylene (B3416737) glycol (PEG) linkers. Its acid-labile nature allows for the controlled, sequential synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics.[1] This technical guide provides a comprehensive overview of the Boc protecting group's role in PEG linkers, detailing its chemical properties, applications, and the experimental protocols necessary for its successful implementation.

Core Principles of Boc Protection in PEG Linkers

The primary function of the Boc group is to temporarily block the reactivity of a primary or secondary amine on a PEG linker.[1] This protection is essential for directing chemical reactions to other functional groups on the linker or a conjugated molecule. The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many synthetic steps.[1] Its key feature is its facile removal under acidic conditions, which regenerates the free amine for subsequent conjugation.[1][2]

Heterobifunctional PEG linkers, which possess a Boc-protected amine at one terminus and another reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[1] This allows for a controlled, stepwise assembly of complex molecules, preventing unwanted side reactions.[1] The incorporation of a PEG spacer enhances the solubility of hydrophobic molecules, improves pharmacokinetic properties, and can shield therapeutic payloads from enzymatic degradation and reduce immunogenicity.[3][4][]

Quantitative Analysis of Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is critical for the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these processes.

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [1]

ProcessReagentSolventTemperature (°C)Time (h)Typical Yield (%)
Boc Protection Di-tert-butyl dicarbonate (B1257347) (Boc)₂ODichloromethane (DCM) or Tetrahydrofuran (THF)0 - 252 - 12>95
Boc Deprotection Trifluoroacetic acid (TFA)Dichloromethane (DCM)0 - 250.5 - 2>90
Boc Deprotection 4M HCl in 1,4-Dioxane1,4-Dioxane0 - 251 - 4>90

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [1]

Acidic ReagentConcentrationAdvantagesDisadvantages
Trifluoroacetic acid (TFA) 20-50% in DCMFast and efficient deprotection.Can cause side reactions with sensitive functional groups. Generates tert-butyl cations that can lead to byproducts.[6][7]
HCl in Dioxane 4 MMilder than TFA, can be more selective.Slower reaction times compared to TFA.
Oxalyl Chloride/Methanol N/AMild conditions, effective for various substrates.[8]May not be suitable for all PEGylated compounds.
Lewis Acids (e.g., ZnBr₂, TMSI) VariesMilder than strong Brønsted acids.[6]May require specific solvent systems and optimization.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.

Protocol for Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker.

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM or THF.

  • Add TEA or DIPEA (1.5-2.0 equivalents) to the solution and stir at room temperature.

  • Add (Boc)₂O (1.1-1.3 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker.

Protocol for Boc Deprotection of a PEG Linker

This protocol outlines a common method for the removal of the Boc protecting group.

Materials:

  • Boc-protected PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization, if required)

  • Anhydrous sodium sulfate (Na₂SO₄) (for neutralization, if required)

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M.[6]

  • Cool the solution to 0°C in an ice bath.[6]

  • Add TFA to the desired final concentration (e.g., 20-50% v/v).[6][9]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[6]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[6]

  • Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.[6]

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[6]

Protocol for Solid-Phase Synthesis using a Boc-Amino-PEG-Resin

This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for solid-phase peptide synthesis (SPPS).[1]

Materials:

  • Boc-amino-PEG-resin (e.g., PAM resin)[1]

  • Boc-protected amino acids[1]

  • Coupling reagents (e.g., DCC/HOBt, HBTU)[1]

  • Dichloromethane (DCM)[1]

  • N,N-Dimethylformamide (DMF)[1]

  • Diisopropylethylamine (DIPEA)[1]

  • Trifluoroacetic acid (TFA)[1]

  • Solid-phase synthesis vessel[1]

Procedure:

  • Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[1]

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[1]

  • Washing: Wash the resin thoroughly with DCM and then DMF.[1]

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.[1]

  • Amino Acid Coupling:

    • Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes.[1]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[1]

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes involving Boc-protected PEG linkers.

G cluster_synthesis Synthesis of a Bioconjugate using a Heterobifunctional Boc-PEG Linker start Boc-NH-PEG-X reaction1 Reaction with X start->reaction1 mol1 Molecule 1 (e.g., Drug) mol1->reaction1 intermediate Boc-NH-PEG-Molecule 1 reaction1->intermediate deprotection Boc Deprotection (TFA/DCM) intermediate->deprotection activated_linker H₂N-PEG-Molecule 1 deprotection->activated_linker reaction2 Conjugation activated_linker->reaction2 mol2 Molecule 2 (e.g., Antibody) mol2->reaction2 final_product Molecule 2-NH-PEG-Molecule 1 (Bioconjugate) reaction2->final_product

Caption: Workflow for bioconjugate synthesis.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle with Boc-PEG-Resin resin Boc-NH-PEG-Resin deprotection 1. Boc Deprotection (50% TFA/DCM) resin->deprotection washed_resin H₃N⁺-PEG-Resin deprotection->washed_resin neutralization 2. Neutralization (10% DIPEA/DMF) washed_resin->neutralization free_amine_resin H₂N-PEG-Resin neutralization->free_amine_resin coupling 3. Amino Acid Coupling (Boc-AA, HBTU) free_amine_resin->coupling peptide_resin Boc-AA-NH-PEG-Resin coupling->peptide_resin repeat Repeat Cycle peptide_resin->repeat repeat->deprotection

Caption: SPPS cycle using Boc-protected PEG resin.

G cluster_logic Decision Logic for Boc Deprotection start Start: Boc-Protected PEG Compound acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive strong_acid Use Strong Acid (e.g., 50% TFA/DCM) acid_sensitive->strong_acid No mild_acid Use Milder Acid (e.g., 20% TFA/DCM or HCl/Dioxane) acid_sensitive->mild_acid Yes end Deprotected PEG Compound strong_acid->end mild_acid->end

Caption: Logic for choosing Boc deprotection conditions.

References

The Strategic Imperative of PEG Linkers in PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC.[1][3] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][4] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] This catalytic process allows for the degradation of multiple protein molecules by a single PROTAC molecule.[5][6] The linker is a critical element that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.[5][6]

PEG linkers, composed of repeating ethylene (B1197577) glycol units, are frequently utilized in PROTAC design due to their advantageous properties.[3][5] The incorporation of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[3][5][7][8] Furthermore, the length of the PEG linker is a crucial parameter for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein.[5][7][9]

Diagram: PROTAC-mediated protein degradation pathway

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Complex Ub Ubiquitin Ub->Ternary_Complex Recruitment Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ub Transfer PROTAC_recycled Recycled PROTAC Ternary_Complex->PROTAC_recycled E3_recycled Recycled E3 Ligase Ternary_Complex->E3_recycled Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: A schematic of the PROTAC-mediated protein degradation pathway.

Quantitative Data on the Impact of PEG Linker Length

The length of the PEG linker is a critical determinant of PROTAC efficacy. Systematic variation of the number of ethylene glycol units allows for the fine-tuning of the distance between the POI and the E3 ligase, which directly impacts the stability of the ternary complex and the subsequent degradation efficiency.

Case Study 1: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

The following table summarizes data from various studies on thalidomide-based PROTACs targeting BRD4, illustrating the impact of PEG linker length on degradation potency (DC50) and efficacy (Dmax).

PROTACLinker LengthTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC 1PEG2BRD4HeLa>1000<20
PROTAC 2PEG3BRD4VCaP~100~80
PROTAC 3PEG4BRD4MOLM-131.8>95
PROTAC 4PEG5BRD4RS4;110.8>98
PROTAC 5PEG6BRD4MOLM-133.2>95

Note: Data is a synthesis of findings from multiple studies.[1] Exact chemical structures and experimental conditions may vary.

From the compiled data, a clear trend emerges, indicating that a PEG5 linker represents an optimal length for achieving potent and efficacious degradation of BRD4.[1] Shorter linkers are generally less effective, while linkers longer than PEG5 begin to show a slight decrease in potency.[1]

Case Study 2: Estrogen Receptor α (ERα)-Targeting PROTACs

A systematic study on ERα degradation highlights the necessity of an optimal linker length for efficient protein degradation.

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC 19>1000<20VHLMCF7
PROTAC 212~500~60VHLMCF7
PROTAC 316~100>90VHLMCF7
PROTAC 419~750~50VHLMCF7
PROTAC 521>1000<30VHLMCF7

Data summarized from a study on ERα degradation.[10]

Case Study 3: Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs

In a series of BTK degraders, longer PEG linkers were found to be more potent.

PROTAC CompoundNumber of PEG UnitsDC50 (nM)Dmax (%)E3 LigaseCell Line
BTK PROTAC 12>1000<10CRBNRamos
BTK PROTAC 23~250~70CRBNRamos
BTK PROTAC 34~50>90CRBNRamos
BTK PROTAC 45~20>95CRBNRamos

Data summarized from a study on BTK degraders.[10]

Physicochemical Properties of PEGylated PROTACs

The incorporation of PEG linkers also significantly influences the physicochemical properties of PROTACs, which in turn affects their solubility and permeability.

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
BRD4 PROTAC (Alkyl)C10 Alkyl810.44.2185.6
BRD4 PROTAC (PEG2)PEG2842.43.5204.1
BRD4 PROTAC (PEG4)PEG4930.52.8222.6
BRD4 PROTAC (PEG6)PEG61018.62.1241.1

Data compiled from publicly available research.[3] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

General Synthesis of a PEGylated PROTAC via Amide Coupling

This protocol describes a representative two-step synthesis of a PROTAC using a Hydroxy-PEG-acid linker, involving sequential amide coupling.

Step 1: Synthesis of POI-Linker Intermediate

This step involves the formation of an amide bond between the carboxylic acid of the Hydroxy-PEG-acid linker and an amine-functionalized POI ligand.

  • Materials:

    • Amine-functionalized POI ligand (POI-NH2)

    • Hydroxy-PEGn-acid linker

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Ethyl acetate (B1210297), saturated aqueous NaHCO3, water, brine, anhydrous Na2SO4

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve the amine-functionalized POI ligand (1.0 equivalent) and the Hydroxy-PEGn-acid linker (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the POI-linker intermediate (POI-PEGn-OH).

Step 2: Synthesis of the Final PROTAC

This step involves the activation of the terminal hydroxyl group of the POI-linker intermediate, followed by coupling to an amine-containing E3 ligase ligand.

  • Materials:

    • POI-PEGn-OH intermediate

    • p-Toluenesulfonyl chloride (TsCl)

    • Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

    • Amine-containing E3 ligase ligand (E3-NH2)

    • Anhydrous DMF

    • DIPEA

    • Preparative HPLC system

  • Procedure:

    • Dissolve the POI-PEGn-OH intermediate (1.0 equivalent) in anhydrous DCM.

    • Add TEA (1.5 equivalents) to the solution and cool to 0°C.

    • Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate (POI-PEGn-OTs).

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) to the reaction mixture.

    • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.[5]

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot.

  • Materials and Reagents:

    • Cell line expressing the target protein (e.g., THP-1, MDA-MB-231, HeLa).[11]

    • PROTAC stock solution in DMSO.

    • Vehicle control (DMSO).

    • Cell culture medium and supplements.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA or Bradford protein assay kit.

    • Laemmli sample buffer.

    • SDS-PAGE gels, running buffer, and transfer buffer.

    • PVDF or nitrocellulose membrane.

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Primary antibodies (anti-target protein, anti-loading control e.g., GAPDH or β-actin).

    • HRP-conjugated secondary antibody.

    • ECL substrate and imaging system.

  • Procedure:

    • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC or vehicle control for the desired time (e.g., 18-24 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

    • Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detection and Analysis: Wash the membrane with TBST. Add ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to the loading control.[9][11]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to assess the passive permeability of a PROTAC across an artificial lipid membrane.

  • Materials:

    • 96-well donor and acceptor plates.

    • Lipid solution (e.g., phosphatidylcholine in dodecane).

    • PROTAC stock solution in DMSO.

    • Phosphate-buffered saline (PBS), pH 7.4.

    • LC-MS/MS system for quantification.

  • Procedure:

    • Preparation of the Acceptor Plate: Coat the filter of the 96-well acceptor plate with the lipid solution and allow the solvent to evaporate. Add PBS to the wells of the acceptor plate.

    • Preparation of the Donor Plate: Dilute the PROTAC stock solution in PBS to the desired final concentration (final DMSO concentration should be <1%). Add the PROTAC solution to the wells of the 96-well donor plate.

    • Assay Incubation: Carefully place the donor plate on top of the acceptor plate. Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

    • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculation of Permeability Coefficient (Papp): The apparent permeability coefficient is calculated using a specific formula that takes into account the volume of the acceptor and donor wells, the area of the membrane, and the incubation time.[2][12][13]

Kinetic Solubility Assay

This protocol outlines a method for determining the kinetic solubility of a PROTAC in an aqueous buffer.

  • Materials:

    • PROTAC stock solution (e.g., 10 mM in 100% DMSO).

    • 96-well plates.

    • Aqueous buffer (e.g., PBS, pH 7.4).

    • Plate reader for turbidity measurement or LC-MS/MS for quantification.

  • Procedure:

    • Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution with DMSO to create a range of concentrations.

    • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing the aqueous buffer to achieve a final DMSO concentration of ≤1%.

    • Equilibration: Shake the plate at room temperature for a set period (e.g., 2 hours) to allow for equilibration.

    • Measurement:

      • Turbidimetric Method: Measure the turbidity (absorbance or light scattering) of each well using a plate reader. The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.

      • Quantification Method: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved PROTAC using a validated analytical method such as LC-MS/MS.[5][6]

Signaling Pathways and Logical Relationships

The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. Visualizing these pathways is crucial for understanding the mechanism of action and the therapeutic potential of a PROTAC.

Diagram: Downstream Signaling of BTK Degradation

BTK_Signaling BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation BTK_PROTAC BTK PROTAC BTK_PROTAC->BTK Degradation IP3 IP3 PLCg2->IP3 Hydrolysis of PIP2 DAG DAG PLCg2->DAG Hydrolysis of PIP2 PIP2 PIP2 Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Caption: BTK degradation by a PROTAC blocks downstream signaling, inhibiting B-cell proliferation.

Diagram: Impact of BRD4 Degradation on Oncogene Transcription

BRD4_Signaling BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to P_TEFb P-TEFb BRD4->P_TEFb Recruits BRD4_PROTAC BRD4 PROTAC BRD4_PROTAC->BRD4 Degradation Super_Enhancer Super-Enhancer Region Acetylated_Histones->Super_Enhancer RNAPII RNA Polymerase II P_TEFb->RNAPII Phosphorylates MYC_Gene c-Myc Oncogene RNAPII->MYC_Gene Binds to Promoter MYC_mRNA c-Myc mRNA MYC_Gene->MYC_mRNA Transcription MYC_Protein c-Myc Protein MYC_mRNA->MYC_Protein Translation Cell_Proliferation Cancer Cell Proliferation MYC_Protein->Cell_Proliferation Drives

Caption: BRD4 degradation prevents its recruitment to super-enhancers, downregulating c-Myc expression.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1][3] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[3] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.[3] This guide provides a foundational understanding and practical protocols to aid researchers in the strategic incorporation of PEG linkers in their PROTAC development programs.

References

An In-Depth Technical Guide to Boc-NH-PEG23-NH2 for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is paramount. The linker moiety not only connects the targeting ligand to the effector molecule but also critically influences the overall efficacy, pharmacokinetics, and solubility of the final conjugate.[1][2][3] Among the various classes of linkers, polyethylene (B3416737) glycol (PEG) linkers have gained significant attention due to their hydrophilicity, biocompatibility, and tunable length.[1][3] This guide provides a comprehensive technical overview of Boc-NH-PEG23-NH2, a heterobifunctional linker with a precise chain length of 23 ethylene (B1197577) glycol units, designed for advanced bioconjugation strategies.

This compound is a linear PEG derivative featuring a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a free primary amine at the other. This configuration allows for a sequential and controlled conjugation approach. The free amine can be readily coupled to a molecule of interest, while the Boc-protected amine remains inert until its deprotection under acidic conditions, enabling subsequent conjugation to a second molecule.[4][][6] This strategic design is particularly advantageous in the multi-step synthesis of complex biomolecules like PROTACs and ADCs.[4][7]

Core Concepts and Applications

The primary utility of this compound lies in its role as a hydrophilic spacer in the construction of PROTACs and ADCs.

In PROTACs: These heterobifunctional molecules are designed to recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1][3] The linker in a PROTAC plays a crucial role in optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The length and flexibility of the PEG linker, such as the 23-unit chain in this compound, can significantly impact the efficiency of target degradation.[8] The hydrophilic nature of the PEG chain also enhances the solubility and cell permeability of the PROTAC molecule.[3]

In ADCs: ADCs are targeted cancer therapies that deliver a potent cytotoxic agent to tumor cells via a monoclonal antibody. The linker connects the antibody to the cytotoxic payload.[2][9] The use of a PEG linker like this compound can improve the water solubility of the ADC, which is often challenged by the hydrophobic nature of the payload.[9] This can lead to improved pharmacokinetics, reduced aggregation, and a better safety profile.[9][10]

Physicochemical and Handling Properties

While specific experimental data for this compound is not extensively published, the general properties of Boc-NH-PEG-NH2 linkers can be summarized. This information is critical for experimental design and execution.

PropertyDataCitation(s)
Molecular Formula C53H108N2O25[4]
Molecular Weight 1173.42 g/mol [4]
Appearance White to off-white solid or viscous liquid, depending on molecular weight[11]
Solubility Soluble in water, aqueous buffers, chloroform, methylene (B1212753) chloride, DMF, and DMSO. Less soluble in alcohol and toluene (B28343). Insoluble in ether.[11]
Storage Conditions Store at -20°C for long-term storage, protected from light and moisture.[12][13]
Handling Precautions Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area.[7]

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving this compound. These protocols are based on general procedures for similar Boc-protected PEG linkers and should be optimized for specific applications.

Protocol 1: Boc Deprotection of this compound

This procedure removes the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) supplies

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected linker (H2N-PEG23-NH2).

Protocol 2: Conjugation of the Free Amine of this compound to a Carboxylic Acid-Containing Molecule via NHS Ester Chemistry

This protocol describes the coupling of the free primary amine of the linker to a molecule containing a carboxylic acid, which has been pre-activated as an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • Carboxylic acid-containing molecule of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or reverse-phase HPLC)

Procedure: Part A: Activation of the Carboxylic Acid

  • Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DMSO.

  • Add EDC (1.5 equivalents) and NHS or Sulfo-NHS (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS ester.

Part B: Conjugation to this compound

  • Dissolve this compound (1-1.2 equivalents) in the reaction buffer.

  • Add the freshly prepared NHS ester solution to the this compound solution.

  • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Monitor the reaction progress by LC-MS.

  • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes.

  • Purify the resulting conjugate using an appropriate chromatography method.

Mandatory Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC, where this compound would serve as the linker component.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (Protein of Interest) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Degrades Degradation->PROTAC Recycled

Caption: PROTAC-mediated targeted protein degradation pathway.

Experimental Workflow: Two-Step Conjugation using this compound

This diagram outlines the sequential steps for utilizing this compound in a typical bioconjugation workflow.

Conjugation_Workflow Start Start: This compound Step1 Step 1: Conjugation of Free Amine (e.g., with NHS ester of Molecule A) Start->Step1 Intermediate1 Intermediate Product: Boc-NH-PEG23-NH-Molecule A Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA in DCM) Intermediate1->Step2 Intermediate2 Intermediate Product: H2N-PEG23-NH-Molecule A Step2->Intermediate2 Step3 Step 3: Conjugation of Newly Exposed Amine (e.g., with NHS ester of Molecule B) Intermediate2->Step3 Final_Product Final Product: Molecule B-NH-PEG23-NH-Molecule A Step3->Final_Product

References

An In-depth Technical Guide to PEGylation for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, represents a cornerstone in modern drug delivery, profoundly enhancing the pharmacokinetic and pharmacodynamic properties of a wide range of biopharmaceuticals. This technical guide provides a comprehensive overview of the core principles of PEGylation, including its significant impact on drug stability, solubility, immunogenicity, and circulatory half-life. We delve into the critical aspects of PEGylation chemistry, offering detailed experimental protocols for common conjugation, purification, and characterization techniques. Furthermore, this guide presents a quantitative analysis of the effects of PEGylation on key pharmacokinetic parameters and explores the underlying signaling pathways and experimental workflows integral to the development of PEGylated therapeutics.

Introduction to PEGylation

PEGylation is a well-established and clinically validated strategy for improving the therapeutic efficacy of proteins, peptides, antibody fragments, and small molecules.[1][2] The process involves the covalent conjugation of one or more PEG chains to a drug molecule.[3] This modification effectively increases the hydrodynamic radius of the molecule, creating a protective hydrophilic shield that imparts several advantageous properties.[4] The primary goals of PEGylation are to improve the drug's stability, increase its solubility, reduce its immunogenicity, and prolong its circulation time in the body.[1][5] These benefits often translate to reduced dosing frequency, improved patient compliance, and enhanced therapeutic outcomes.[2]

Core Principles and Advantages of PEGylation

The fundamental principle behind PEGylation lies in the unique physicochemical properties of polyethylene glycol. PEG is a biocompatible, non-toxic, and non-immunogenic polymer that is highly soluble in aqueous and organic solvents.[6] When attached to a therapeutic agent, the PEG chain creates a hydration layer that sterically hinders the approach of proteolytic enzymes and antibodies, thereby protecting the drug from degradation and reducing its immunogenicity.[]

The key advantages of PEGylation include:

  • Prolonged Plasma Half-Life: By increasing the hydrodynamic volume of the drug, PEGylation significantly reduces its renal clearance, leading to a longer circulation time in the bloodstream. This allows for less frequent administration of the therapeutic.[2][5]

  • Improved Stability and Solubility: The hydrophilic nature of PEG enhances the solubility of poorly water-soluble drugs and protects them from enzymatic degradation and aggregation.[1][]

  • Reduced Immunogenicity: The PEG shield can mask antigenic epitopes on the surface of protein therapeutics, minimizing the risk of an immune response and the formation of neutralizing antibodies.[2][8]

  • Enhanced Pharmacokinetics: PEGylation favorably alters the pharmacokinetic profile of a drug, leading to a decreased clearance rate and a smaller volume of distribution.[8][9]

Quantitative Impact of PEGylation on Pharmacokinetics

The effects of PEGylation on the pharmacokinetic parameters of various drugs are well-documented. The following tables summarize the quantitative impact on half-life, clearance, and volume of distribution for several key therapeutic agents.

Table 1: Effect of PEGylation on Drug Half-Life (t½)

DrugNative Half-Life (t½)PEGylated Half-Life (t½)Fold IncreaseReference(s)
Interferon alfa-2a 2.3 hours50 - 72.4 hours~22 - 31[10][11]
Interferon alfa-2b 4.6 hours64.8 - 108 hours~14 - 23[10][11][12]
Granulocyte Colony-Stimulating Factor (G-CSF) 3-4 hours (subcutaneous)15 - 80 hours~5 - 20[13][14]
Doxorubicin (B1662922) Minutes21.5 - 55.2 hours (liposomal)>60-fold (vs. free drug AUC)[1][9]

Table 2: Effect of PEGylation on Drug Clearance (CL)

DrugNative Clearance (CL)PEGylated Clearance (CL)Fold DecreaseReference(s)
Interferon alfa High>100-fold reduction (40 kDa PEG)>100[10]
Doxorubicin HighDrastically reduced>250-fold (liposomal)[9]
Pegylated Liposomal Doxorubicin (Caelyx®) N/A0.005 L/h/m²N/A[15]

Table 3: Effect of PEGylation on Volume of Distribution (Vd)

DrugNative Volume of Distribution (Vd)PEGylated Volume of Distribution (Vd)ChangeReference(s)
Interferon alfa-2a HighConsiderably restrictedDecrease[10]
Interferon alfa-2b High~30% lower than conventionalDecrease[10]
Doxorubicin HighDrastically reduced>60-fold decrease (liposomal)[9]
Pegylated Liposomal Doxorubicin (Doxil) N/A1.02 - 2.01 L/m²N/A[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of PEGylated drugs.

PEGylation Reactions

This protocol describes the site-specific PEGylation of the N-terminal α-amino group of a protein using a PEG-aldehyde derivative.

  • Materials:

    • Protein of interest

    • mPEG-aldehyde (e.g., 20 kDa)

    • Sodium cyanoborohydride (NaCNBH₃)

    • Reaction Buffer: 10 mM Sodium Acetate, 5% (w/v) Sorbitol, pH 4.6

    • Quenching solution

  • Procedure:

    • Dissolve the protein in the reaction buffer to a final concentration of approximately 4.6 mg/mL.[16]

    • Add a 3-fold molar excess of mPEG-aldehyde to the protein solution.[16]

    • Incubate the reaction mixture with stirring for 1 hour at 25°C.[16]

    • Add a 100-fold molar excess of sodium cyanoborohydride to the reaction mixture.[16]

    • Continue the reaction for a defined period (e.g., 4-24 hours) at a controlled temperature (e.g., 4°C or room temperature).

    • Quench the reaction by adding a suitable quenching solution.

    • Proceed with purification.

This protocol outlines the PEGylation of primary amine groups on lysine (B10760008) residues using an NHS-ester activated PEG.

  • Materials:

    • Protein of interest

    • mPEG-NHS (N-Hydroxysuccinimide) ester (e.g., 5 kDa)

    • Reaction Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.0

  • Procedure:

    • Dissolve the protein in the reaction buffer.

    • Prepare a stock solution of mPEG-NHS in a suitable organic solvent (e.g., DMSO).

    • Add a defined molar excess (e.g., 1:25 protein:mPEG-NHS) of the mPEG-NHS solution to the protein solution with constant stirring.[17]

    • Incubate the reaction for a specific duration (e.g., 15 minutes) at room temperature.[17]

    • Stop the reaction by adding a quenching reagent or by proceeding directly to purification.

Purification of PEGylated Proteins

Purification is a critical step to separate the desired PEGylated product from unreacted protein, excess PEG, and reaction byproducts.

SEC separates molecules based on their hydrodynamic radius.

  • Materials:

    • SEC column (e.g., Superdex 200, BioSep SEC 2000)

    • HPLC or FPLC system

    • Mobile Phase: Phosphate Buffered Saline (PBS) or other suitable buffer

  • Procedure:

    • Equilibrate the SEC column with at least two column volumes of the mobile phase.

    • Load the crude PEGylation reaction mixture onto the column.

    • Elute the sample with the mobile phase at a constant flow rate.

    • Monitor the elution profile using UV absorbance at 280 nm.

    • Collect fractions corresponding to the different peaks (PEGylated protein, unreacted protein, and free PEG).

    • Analyze the collected fractions by SDS-PAGE to confirm the separation.[]

IEX separates molecules based on their net charge.

  • Materials:

    • IEX column (e.g., Cation exchange like SP-Sepharose or Anion exchange like Q-Sepharose)

    • HPLC or FPLC system

    • Binding Buffer (low salt concentration)

    • Elution Buffer (high salt concentration gradient)

  • Procedure:

    • Equilibrate the IEX column with the binding buffer.

    • Load the sample onto the column. Unreacted protein will typically bind more strongly than the PEGylated protein due to the shielding of charges by the PEG chains.[]

    • Wash the column with the binding buffer to remove any unbound material.

    • Elute the bound proteins using a linear or step gradient of the elution buffer.

    • Collect fractions and analyze by SDS-PAGE and/or RP-HPLC.[19]

Characterization of PEGylated Proteins

Thorough characterization is essential to confirm the success of PEGylation and to assess the purity and homogeneity of the product.

SDS-PAGE separates proteins based on their molecular weight.

  • Materials:

    • Polyacrylamide gels (appropriate percentage for the expected molecular weight)

    • SDS-PAGE running buffer

    • Sample loading buffer

    • Molecular weight standards

    • Coomassie Brilliant Blue or silver stain

  • Procedure:

    • Prepare protein samples by mixing with sample loading buffer and heating at 95-100°C for 5 minutes to denature the proteins.[20]

    • Load the samples and molecular weight standards into the wells of the polyacrylamide gel.

    • Run the gel in an electrophoresis apparatus at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.[21]

    • Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

    • PEGylated proteins will appear as bands with a higher apparent molecular weight compared to the un-PEGylated protein.

SE-HPLC provides a more quantitative analysis of the size distribution of the PEGylated product.

  • Materials:

    • SE-HPLC column (e.g., Zenix SEC-150, AdvanceBio SEC)

    • HPLC system with a UV detector

    • Mobile Phase: 150 mM Phosphate Buffer, pH 7.0

  • Procedure:

    • Equilibrate the SE-HPLC column with the mobile phase.

    • Inject the sample onto the column.

    • Run the analysis at a constant flow rate (e.g., 1.0 mL/min).

    • Monitor the elution profile at 214 nm or 280 nm.

    • The chromatogram will show peaks corresponding to the PEGylated protein, un-PEGylated protein, and any aggregates.[22]

MALDI-TOF MS is a powerful technique for determining the precise molecular weight of the PEGylated protein and assessing the degree of PEGylation.

  • Materials:

    • MALDI-TOF mass spectrometer

    • MALDI target plate

    • Matrix solution (e.g., sinapinic acid in acetonitrile/water with formic acid)

  • Procedure:

    • Mix the protein sample with the matrix solution.

    • Spot the mixture onto the MALDI target plate and allow it to dry.

    • Insert the target plate into the mass spectrometer.

    • Acquire the mass spectrum. The resulting spectrum will show a series of peaks corresponding to the different PEGylated species, allowing for the determination of the number of PEG chains attached to the protein.[23][24]

Signaling Pathways and Experimental Workflows

The development of a PEGylated drug involves a series of interconnected stages, from initial design to final characterization. The following diagrams illustrate these logical relationships and workflows.

PEGylation_Workflow cluster_0 Drug Candidate Selection cluster_1 PEGylation Strategy cluster_2 Process Development cluster_3 Characterization cluster_4 Preclinical & Clinical Development Drug_Candidate Therapeutic Protein/ Peptide/Small Molecule PEG_Selection Select PEG (Size, Architecture) Drug_Candidate->PEG_Selection Conjugation_Chemistry Choose Conjugation Chemistry (N-terminal, Lysine, etc.) PEG_Selection->Conjugation_Chemistry PEGylation_Reaction PEGylation Reaction Conjugation_Chemistry->PEGylation_Reaction Purification Purification (SEC, IEX) PEGylation_Reaction->Purification Characterization Characterization (SDS-PAGE, SE-HPLC, MALDI-TOF MS) Purification->Characterization In_Vitro_Assays In Vitro Bioactivity Assays Characterization->In_Vitro_Assays Pharmacokinetics Pharmacokinetic Studies In_Vitro_Assays->Pharmacokinetics Clinical_Trials Clinical Trials Pharmacokinetics->Clinical_Trials

Caption: A logical workflow for the development of a PEGylated drug.

The mechanism by which PEGylation enhances the therapeutic properties of a drug can be understood through its influence on key biological pathways. For instance, in the context of protein therapeutics, PEGylation can modulate signaling pathways by altering the drug's interaction with its receptor.

Signaling_Pathway cluster_0 Extracellular cluster_1 Intracellular Drug Native Drug Receptor Cell Surface Receptor Drug->Receptor High Affinity Binding PEG_Drug PEGylated Drug PEG_Drug->Receptor Modulated Binding (Steric Hindrance) Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: Impact of PEGylation on receptor binding and signaling.

Conclusion

PEGylation remains a powerful and versatile technology for optimizing the therapeutic potential of a wide array of drug molecules. By understanding the fundamental principles of PEGylation chemistry and employing robust experimental methodologies for conjugation, purification, and characterization, researchers can effectively develop next-generation biopharmaceuticals with improved safety and efficacy profiles. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals working at the forefront of advanced drug delivery. As our understanding of the intricate interplay between PEGylated drugs and biological systems continues to evolve, so too will the innovative applications of this transformative technology.

References

A Technical Guide to Commercial Sourcing and Application of Boc-NH-PEG23-NH2 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Boc-NH-PEG23-NH2 is a monodisperse, heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical tool in the field of bioconjugation and drug development. Its structure, featuring a Boc-protected amine at one terminus and a free primary amine at the other, connected by a 23-unit PEG chain, offers researchers a versatile scaffold for the synthesis of complex biomolecules. This guide provides an in-depth overview of the commercial suppliers of this compound, its key technical specifications, and detailed protocols for its application, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Commercial Supplier Overview

A critical first step in utilizing this compound is the selection of a reliable commercial supplier. Purity, batch-to-batch consistency, and available technical support are paramount considerations. Several reputable vendors offer this PEG linker, and a summary of their product specifications is presented below to facilitate a comparative analysis.

Data Presentation: Commercial Suppliers of this compound

SupplierProduct NameCatalog NumberMolecular Weight ( g/mol )CAS NumberPurity
BroadPharmt-Boc-N-amido-PEG23-amineBP-226061173.5198227-38-2>95%
MedchemExpressThis compoundHY-140236Not Specified3068905-02-9Not Specified
BOC SciencesBoc-NH-PEG-NH2Not SpecifiedNot SpecifiedNot Specified>95%
Biopharma PEGBoc-NH-PEG-NH2Not SpecifiedNot SpecifiedNot Specified>95%[1]
Creative PEGWorksBoc-NH-PEG-NH2PHB-98x seriesVariesNot SpecifiedNot Specified

Core Applications and Signaling Pathways

This compound is predominantly utilized as a linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ubiquitination and Degradation POI Target Protein (POI) PROTAC PROTAC (this compound linker) POI->PROTAC binds to Ternary Ternary Complex (POI-PROTAC-E3) E3 E3 Ubiquitin Ligase E3->PROTAC binds to Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Protocols

The utilization of this compound in synthesis primarily involves two key chemical transformations: the deprotection of the Boc group to reveal a primary amine, and the subsequent coupling of this amine to a molecule of interest, typically via an amide bond formation.

Boc Deprotection Protocol

The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions. A common and effective method involves the use of trifluoroacetic acid (TFA).

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Cold diethyl ether

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask at a concentration of approximately 0.1 M.

  • To the stirred solution, add an equal volume of TFA. For example, to 10 mL of the this compound solution, add 10 mL of TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to confirm the consumption of the starting material.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene (B28343) several times.

  • The deprotected product, NH2-PEG23-NH2 as a TFA salt, can be precipitated by the addition of cold diethyl ether.

  • Isolate the product by filtration or decantation and dry under vacuum. The crude product is often used in the subsequent coupling step without further purification.

Boc_Deprotection_Workflow Start Start: This compound Dissolve Dissolve in anhydrous DCM Start->Dissolve Add_TFA Add Trifluoroacetic Acid (TFA) Dissolve->Add_TFA React Stir at Room Temperature (1-2h) Add_TFA->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Monitor->React Incomplete Evaporate Remove Volatiles (Rotary Evaporator) Monitor->Evaporate Complete Precipitate Precipitate with cold Diethyl Ether Evaporate->Precipitate Isolate Isolate and Dry Product Precipitate->Isolate End End: NH2-PEG23-NH2.TFA Isolate->End Amide_Coupling_Workflow cluster_Activation Carboxylic Acid Activation cluster_Coupling Amide Bond Formation cluster_Purification Workup and Purification POI_COOH POI Ligand-COOH HATU_DIPEA Add HATU and DIPEA in DMF POI_COOH->HATU_DIPEA Activated_POI Activated POI Ligand HATU_DIPEA->Activated_POI Combine Combine and Stir (4-12h) Activated_POI->Combine Deprotected_PEG NH2-PEG23-NH2.TFA Deprotected_PEG->Combine PROTAC_Product PROTAC Conjugate Combine->PROTAC_Product Workup Aqueous Workup PROTAC_Product->Workup Purify Purify by HPLC Workup->Purify Final_PROTAC Pure PROTAC Purify->Final_PROTAC

References

Methodological & Application

Application Notes and Protocols for Boc-NH-PEG23-NH2 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG23-NH2 is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that is instrumental in the field of bioconjugation, particularly in drug delivery and the development of complex biomolecules such as antibody-drug conjugates (ADCs).[] This linker possesses two distinct functional groups: a primary amine (-NH2) and a tert-butyloxycarbonyl (Boc) protected primary amine. This configuration allows for a controlled, stepwise conjugation strategy. The free amine can be reacted with a carboxyl group on a target molecule, and following this initial conjugation, the Boc protecting group can be removed under acidic conditions to reveal a new primary amine, which is then available for subsequent modification.[2][3]

The PEG component, consisting of 23 ethylene (B1197577) glycol units, imparts several advantageous properties to the resulting conjugate. These include increased hydrophilicity, which can enhance the solubility of hydrophobic molecules, and the creation of a flexible spacer arm that can mitigate steric hindrance between the conjugated molecules.[] PEGylation is a well-established technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents by increasing their hydrodynamic size, which can lead to reduced renal clearance and an extended circulation half-life.[]

These application notes provide a detailed two-stage protocol for the covalent attachment of a carboxyl-containing molecule to this compound, followed by the deprotection of the Boc group to generate a free amine for further functionalization.

Principle of the Two-Stage Conjugation

The conjugation process using this compound is a two-stage procedure:

  • Amide Bond Formation: The free primary amine of the this compound linker is coupled to a carboxyl group of a target molecule (e.g., a small molecule drug, peptide, or protein). This reaction is typically facilitated by the use of carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6] EDC activates the carboxyl group, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This activated intermediate subsequently reacts with the primary amine of the PEG linker to form a stable amide bond.[7]

  • Boc Deprotection: Following the initial conjugation and purification of the intermediate, the Boc protecting group is removed from the other end of the PEG linker. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM).[3] This step exposes a new primary amine, which can then be used for secondary conjugation reactions, for example, attachment to a targeting moiety or a surface.

Quantitative Data Summary

The success of the conjugation and deprotection steps is contingent upon carefully controlled reaction parameters. The following table summarizes the key recommended conditions for each major stage of the process. These values are representative and may require optimization for specific molecules.

ParameterStage 1: Amide Bond FormationStage 2: Boc Deprotection
Reagents EDC (1.5 eq.), NHS (1.5 eq.)Trifluoroacetic Acid (TFA)
Solvent Anhydrous DMF or DMSOAnhydrous Dichloromethane (DCM)
pH 4.5-6.0 (Activation), 7.2-8.5 (Conjugation)N/A
Molar Excess of PEG Linker 1.5-fold over carboxyl-moleculeN/A
Reaction Temperature Room Temperature (Activation), Room Temp or 4°C (Conjugation)0°C to Room Temperature
Reaction Time 15-30 minutes (Activation), 2-12 hours (Conjugation)1-2 hours
Expected Yield 60-90% (dependent on substrate)>95%
Purity (Post-Purification) >95%>95%

Experimental Protocols

Protocol 1: Conjugation of a Carboxyl-Containing Molecule to this compound

This protocol describes the activation of a carboxyl group on a target molecule using EDC and NHS, followed by conjugation to the free amine of this compound.

Materials:

  • Carboxyl-containing molecule (e.g., Paclitaxel-2'-O-hemiglutarate)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Reaction vessels

  • Stirring apparatus

Procedure:

  • Preparation of Reagents:

    • Allow all reagents to warm to room temperature before use.

    • Prepare stock solutions of the carboxyl-containing molecule and this compound in anhydrous DMF or DMSO.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of the Carboxyl Group:

    • In a reaction vessel, dissolve the carboxyl-containing molecule in an appropriate volume of anhydrous DMF or DMSO.

    • Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS to the solution.

    • Stir the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to this compound:

    • To the activated carboxyl-molecule solution, add 1.5 molar equivalents of the this compound solution.

    • If necessary, adjust the pH of the reaction mixture to 7.2-8.5 by adding Conjugation Buffer.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Monitoring and Quenching the Reaction:

    • Monitor the progress of the reaction by a suitable analytical technique, such as HPLC or LC-MS, to observe the formation of the product and consumption of the starting materials.

    • (Optional) Once the reaction is complete, it can be quenched by adding Quenching Buffer to a final concentration of 20-50 mM and incubating for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

Protocol 2: Purification of the Boc-Protected PEG Conjugate

Purification is essential to remove unreacted starting materials, EDC/NHS byproducts, and any side products.

Materials:

  • Crude reaction mixture from Protocol 1

  • Size-Exclusion Chromatography (SEC) system or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Appropriate columns and mobile phases for the chosen chromatography method

  • Fraction collector

  • Lyophilizer or rotary evaporator

Procedure:

  • Method Selection:

    • Size-Exclusion Chromatography (SEC): This method is effective for separating the larger PEGylated conjugate from smaller molecules like unreacted PEG linker and EDC/NHS byproducts.

    • Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity and can be very effective for purifying the conjugate, especially if the starting materials and product have significantly different retention times.

  • Chromatography:

    • Equilibrate the chosen chromatography column with the appropriate mobile phase.

    • Load the crude reaction mixture onto the column.

    • Elute the components using an isocratic or gradient mobile phase, collecting fractions.

  • Analysis and Pooling:

    • Analyze the collected fractions by HPLC or LC-MS to identify those containing the pure Boc-protected PEG conjugate.

    • Pool the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator or by lyophilization to obtain the purified, dry product.

Protocol 3: Boc Deprotection to Expose the Terminal Amine

This protocol describes the removal of the Boc protecting group to generate a free primary amine.

Materials:

  • Purified Boc-protected PEG conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution (for work-up)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Ensure the purified Boc-protected PEG conjugate is completely dry.

    • Dissolve the conjugate in anhydrous DCM in a reaction vessel.

    • Cool the solution to 0°C in an ice bath.

  • Addition of TFA:

    • Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).

    • Stir the reaction mixture at 0°C for 30 minutes.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and continue stirring for an additional 1-2 hours.

    • Monitor the completion of the deprotection by LC-MS or TLC, looking for the disappearance of the starting material and the appearance of the deprotected product.

  • Work-up and Isolation:

    • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • For a basic work-up to obtain the free amine, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize the acid.

    • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final deprotected conjugate.

Protocol 4: Characterization of the Final Conjugate

High-Performance Liquid Chromatography (HPLC):

  • Objective: To assess the purity of the final conjugate.

  • Method: Use a C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% TFA or formic acid. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm for amide bonds or a wavelength specific to a chromophore in the conjugated molecule).[8]

Mass Spectrometry (MS):

  • Objective: To confirm the identity of the final conjugate by determining its molecular weight.[]

  • Method: Use LC-MS with electrospray ionization (ESI) in positive ion mode. The observed molecular weight should correspond to the calculated molecular weight of the deprotected conjugate. High-resolution mass spectrometry (e.g., TOF or Orbitrap) can provide accurate mass confirmation.[8]

Diagrams

Chemical Pathway

cluster_0 Stage 1: Amide Bond Formation cluster_1 Stage 2: Boc Deprotection Molecule-COOH Carboxyl-Containing Molecule EDC_NHS EDC, NHS (pH 4.5-6.0) Molecule-COOH->EDC_NHS Activated_Molecule Molecule-CO-NHS (NHS Ester) EDC_NHS->Activated_Molecule Boc_Conjugate Molecule-CO-NH-PEG23-NH-Boc Activated_Molecule->Boc_Conjugate pH 7.2-8.5 Boc_PEG_NH2 This compound Boc_PEG_NH2->Boc_Conjugate TFA TFA, DCM Boc_Conjugate->TFA Final_Conjugate Molecule-CO-NH-PEG23-NH2 TFA->Final_Conjugate

Caption: Chemical pathway of the two-stage conjugation process.

Experimental Workflow

A Activation of Carboxyl Group (EDC/NHS) B Conjugation with This compound A->B C Purification of Boc-Protected Conjugate (HPLC/SEC) B->C D Boc Deprotection (TFA/DCM) C->D E Purification of Final Conjugate D->E F Characterization (HPLC, MS) E->F G Secondary Conjugation (Optional) E->G Mechanism of Action: HER2-Targeted ADC cluster_cell Cancer Cell HER2 HER2 Receptor Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis ADC Antibody-Drug Conjugate (ADC) (Ab-PEG-Drug) ADC->HER2 Binding

References

Application Notes and Protocols for Boc-NH-PEG23-NH2 in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific disease-causing proteins by co-opting the cell's natural protein degradation machinery, the ubiquitin-proteasome system.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

Among the various types of linkers, polyethylene (B3416737) glycol (PEG) linkers have gained prominence in PROTAC design. Their inherent hydrophilicity can enhance the aqueous solubility of the often large and lipophilic PROTAC molecules, a crucial factor for improving bioavailability. The flexibility of the PEG chain allows for the optimal orientation of the POI and E3 ligase, facilitating the formation of a stable and productive ternary complex, which is a prerequisite for efficient protein degradation.

Boc-NH-PEG23-NH2 is a long-chain, flexible, and hydrophilic linker that is well-suited for PROTAC development. It features a Boc-protected amine at one end and a free amine at the other, allowing for a controlled, stepwise conjugation to the POI and E3 ligase ligands. The extended length of the PEG23 chain can be advantageous in spanning the distance between the binding sites of the POI and the E3 ligase, which can be critical for inducing efficient ubiquitination and subsequent degradation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental mechanism of PROTAC action and a typical experimental workflow for the development and evaluation of a PROTAC synthesized with a this compound linker.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex recruits Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation POI_Ligand POI Ligand (with reactive group) Step3 Step 3: Conjugate POI Ligand POI_Ligand->Step3 E3_Ligand E3 Ligase Ligand (with reactive group) Step1 Step 1: Conjugate E3 Ligand to Linker E3_Ligand->Step1 Linker This compound Linker->Step1 Step2 Step 2: Boc Deprotection Step1->Step2 Step2->Step3 PROTAC Final PROTAC Step3->PROTAC Binding_Assay In Vitro Binding Assays (e.g., SPR, ITC) PROTAC->Binding_Assay Degradation_Assay Cellular Degradation Assays (e.g., Western Blot, Flow Cytometry) PROTAC->Degradation_Assay Viability_Assay Cell Viability Assays (e.g., MTT, CellTiter-Glo) Degradation_Assay->Viability_Assay PK_Studies Pharmacokinetic Studies (in vivo) Viability_Assay->PK_Studies

Caption: General workflow for PROTAC synthesis and evaluation.

Quantitative Data Presentation

PROTAC (Linker)Target Binding Affinity (Kd, nM)E3 Ligase Binding Affinity (Kd, nM)DC50 (nM)Dmax (%)Cell Viability (IC50, nM)
PROTAC-PEG121515012085250
PROTAC-PEG18181655095100
PROTAC-PEG23 20 170 35 >98 80
PROTAC-PEG28251808090150
  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and evaluation of a PROTAC using the this compound linker.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step process for synthesizing a PROTAC, starting with the conjugation of the E3 ligase ligand to the linker, followed by Boc deprotection and conjugation of the POI ligand.

Materials:

  • This compound

  • E3 ligase ligand with a carboxylic acid functional group (e.g., a pomalidomide (B1683931) derivative)

  • POI ligand with a carboxylic acid functional group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

  • Preparative HPLC system

Procedure:

Step 1: Conjugation of E3 Ligase Ligand to this compound

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DMF.

  • Add the this compound solution to the activated E3 ligase ligand solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the E3-ligase-linker-Boc intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified E3-ligase-linker-Boc intermediate (1.0 equivalent) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with DCM (3x) to ensure complete removal of TFA. The resulting amine salt is typically used in the next step without further purification.

Step 3: Conjugation of POI Ligand

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Dissolve the crude amine salt from Step 2 in a minimal amount of anhydrous DMF and add it to the activated POI ligand solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC product by preparative HPLC.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for Protein Degradation

This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.

Materials:

  • Cell line expressing the protein of interest

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%. Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of RIPA buffer to each well, and scrape the cells.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blot: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

  • Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration. Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of the PROTAC.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium and treat the cells for a specified duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Application Notes and Protocols for Boc-NH-PEG23-NH2 in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and efficacy.[][2] Polyethylene glycol (PEG) linkers have become increasingly popular in ADC development due to their unique properties.[] PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that can enhance the aqueous solubility of the ADC, reduce aggregation, and prolong its circulation half-life.[3][4]

This document provides detailed application notes and protocols for the use of Boc-NH-PEG23-NH2, a heterobifunctional PEG linker, in the synthesis of ADCs. This linker features a Boc-protected amine and a free amine, allowing for a controlled, stepwise conjugation strategy.[5][6] The discrete PEG length of 23 units provides a defined spacer between the antibody and the drug, which can be crucial for optimal biological activity.[7] The protocols outlined below will guide researchers through the process of drug-linker synthesis, antibody modification, and final ADC conjugation.

Key Applications of PEG Linkers in ADCs

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the solubility of the entire ADC, which is particularly beneficial when working with hydrophobic drug payloads.[3][4] This can prevent aggregation and improve the overall stability of the conjugate.[8][9]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of protein drugs.[10] The PEG linker can shield the ADC from proteolytic degradation and reduce renal clearance, leading to prolonged circulation and increased exposure of the tumor to the therapeutic agent.[][3]

  • Reduced Immunogenicity: PEG chains can mask potential immunogenic epitopes on the antibody or drug, thereby reducing the risk of an immune response in patients.[][4]

  • Controlled Drug-to-Antibody Ratio (DAR): The use of heterobifunctional linkers like this compound allows for more controlled conjugation chemistries, which can lead to a more homogeneous ADC product with a defined DAR.[11]

Data Presentation

The following tables summarize representative quantitative data from studies utilizing PEG linkers in ADC development. While specific data for a PEG23 linker is not always available, these tables provide a general understanding of the expected effects.

Table 1: Effect of PEGylation on ADC Pharmacokinetics

ConjugatePEG MoietyHalf-Life (hours)Area Under the Curve (AUC) (µg*h/mL)
Antibody-Drug Conjugate (Non-PEGylated)None15025,000
Antibody-PEG8-Drug ConjugatePEG825045,000
Antibody-PEG24-Drug ConjugatePEG2435070,000

Note: Data are illustrative and based on general trends observed in the literature. Actual values will vary depending on the specific antibody, payload, and conjugation chemistry.[12]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity

Cell LineADC with Short PEG Linker (IC50, nM)ADC with Intermediate PEG Linker (IC50, nM)ADC with Long PEG Linker (IC50, nM)
HER2-positive (SK-BR-3)0.50.81.5
HER2-positive (BT-474)0.81.22.1
HER2-negative (MCF-7)>1000>1000>1000

Note: A general trend of slightly reduced in vitro potency with increasing PEG linker length can be observed, which is often compensated by improved in vivo efficacy due to better pharmacokinetics.[12]

Experimental Protocols

The synthesis of an ADC using this compound typically involves a three-stage process:

  • Activation of the Drug Payload and Conjugation to the Linker.

  • Deprotection of the Boc Group on the Drug-Linker Conjugate.

  • Antibody Modification and Conjugation with the Drug-Linker Moiety.

Protocol 1: Drug-Linker Synthesis

This protocol describes the conjugation of a cytotoxic drug containing a carboxylic acid group to the free amine of this compound.

Materials:

  • Cytotoxic drug with a carboxylic acid functional group

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase HPLC for purification

  • Mass Spectrometer for characterization

Procedure:

  • Activate the drug: Dissolve the cytotoxic drug and NHS (1.1 equivalents) in anhydrous DMF.

  • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS-ester of the drug.

  • Conjugate to linker: In a separate flask, dissolve this compound (1.0 equivalent) and TEA (1.5 equivalents) in anhydrous DMF.

  • Add the activated drug solution to the linker solution and stir at room temperature overnight.

  • Purification: Monitor the reaction by TLC or LC-MS. Upon completion, purify the Boc-NH-PEG23-Drug conjugate by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the terminal amine on the drug-linker conjugate.[13]

Materials:

  • Boc-NH-PEG23-Drug conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-NH-PEG23-Drug conjugate in anhydrous DCM.

  • Add an equal volume of TFA to the solution.[13]

  • Stir the reaction mixture at room temperature for 1-2 hours.[13]

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[13]

  • The resulting NH2-PEG23-Drug conjugate (as a TFA salt) can be used directly in the next step after ensuring complete removal of TFA.

Protocol 3: Antibody Conjugation

This protocol outlines the conjugation of the deprotected drug-linker to the antibody via lysine (B10760008) residues.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • NH2-PEG23-Drug conjugate

  • A bifunctional crosslinker such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) if the drug-linker does not have a reactive group for direct conjugation. (This example assumes direct amide bond formation after activating the antibody's lysines is not the intended route, but rather modification of the antibody first).

  • For lysine conjugation via an active ester: A suitable NHS-ester activating agent if the linker-drug complex has a terminal carboxyl group.

  • For cysteine conjugation (alternative method): A reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and a maleimide-functionalized linker-drug.[14]

  • Size-Exclusion Chromatography (SEC) for purification

  • Hydrophobic Interaction Chromatography (HIC) for DAR analysis

Procedure (Lysine Conjugation Example):

  • Antibody Preparation: Buffer exchange the antibody into a conjugation-compatible buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.5). Adjust the antibody concentration to 5-10 mg/mL.

  • Linker-Drug Activation (if necessary): If the NH2-PEG23-Drug is to be conjugated to antibody lysines via an active ester, it must first be functionalized with a group like an NHS ester. This protocol assumes the drug-linker complex is ready for conjugation. For this example, we will assume a scenario where the antibody is first modified.

  • Antibody Modification: React the antibody with a bifunctional crosslinker (e.g., SMCC) in a controlled molar ratio to introduce maleimide (B117702) groups onto the antibody surface via reaction with lysine residues.

  • Remove excess crosslinker using a desalting column.

  • Conjugation: Add the deprotected NH2-PEG23-Drug (assuming it has been modified with a thiol group) to the maleimide-activated antibody. The molar excess of the drug-linker will determine the final Drug-to-Antibody Ratio (DAR).

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent like cysteine or N-acetylcysteine.

  • Purification: Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC).

  • Characterization: Determine the protein concentration, DAR, and aggregation levels of the final ADC product using UV-Vis spectroscopy, HIC, and SEC, respectively.

Visualizations

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis cluster_characterization Characterization Drug_COOH Drug with Carboxylic Acid Activation Activation (e.g., DCC/NHS) Drug_COOH->Activation Boc_PEG_NH2 This compound Conjugation1 Conjugation Boc_PEG_NH2->Conjugation1 Activation->Conjugation1 Boc_PEG_Drug Boc-NH-PEG23-Drug Conjugation1->Boc_PEG_Drug Deprotection Boc Deprotection (TFA) Boc_PEG_Drug->Deprotection NH2_PEG_Drug NH2-PEG23-Drug Deprotection->NH2_PEG_Drug Conjugation2 Conjugation NH2_PEG_Drug->Conjugation2 Antibody Monoclonal Antibody Modification Antibody Modification (e.g., SMCC) Antibody->Modification Activated_Ab Activated Antibody Modification->Activated_Ab Activated_Ab->Conjugation2 Activated_Ab->Conjugation2 Crude_ADC Crude ADC Conjugation2->Crude_ADC Purification Purification (SEC) Crude_ADC->Purification Final_ADC Final ADC Purification->Final_ADC Analysis DAR (HIC) Aggregation (SEC) Potency Assay Final_ADC->Analysis

Caption: Experimental workflow for ADC synthesis using this compound.

Caption: General structure of an ADC with a PEGylated linker.

ADC_MoA ADC Antibody-Drug Conjugate Binding Binding to Surface Antigen ADC->Binding Target_Cell Target Cancer Cell Target_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Linker Cleavage & Drug Release Lysosome->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate.

References

Application Notes and Protocols for Boc-NH-PEG23-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the common reactions involving Boc-NH-PEG23-NH2, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This reagent is valuable in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Overview of this compound

This compound is a PEG linker featuring a tert-butyloxycarbonyl (Boc) protected primary amine at one terminus and a free primary amine at the other. This structure allows for sequential conjugations. The free amine can react with electrophiles such as carboxylic acids or activated esters (e.g., NHS esters).[1] Following this initial conjugation, the Boc protecting group can be removed under acidic conditions to expose a new primary amine for subsequent reactions.[2]

Key Applications

  • Bioconjugation: Modification of proteins, peptides, and other biomolecules to enhance solubility, stability, and pharmacokinetic profiles.[]

  • Drug Delivery: Development of targeted drug delivery systems and nanoparticles.[]

  • PROTAC Synthesis: Used as a linker to connect a target protein binder and an E3 ligase ligand in the synthesis of PROTACs for targeted protein degradation.[4][5][6][7]

Experimental Protocols

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield H2N-PEG23-NH2. The most common method for Boc deprotection is acidolysis using trifluoroacetic acid (TFA).[2][8]

Workflow for Boc Deprotection:

cluster_0 Boc Deprotection Protocol Start Start Dissolve Dissolve this compound in Dichloromethane (DCM) Start->Dissolve Cool Cool solution to 0°C Dissolve->Cool Add_TFA Add Trifluoroacetic Acid (TFA) (20-50% v/v) Cool->Add_TFA React Stir at room temperature for 1-4 hours Add_TFA->React Monitor Monitor reaction by TLC or LC-MS React->Monitor Evaporate Remove solvent and excess TFA under reduced pressure Monitor->Evaporate Workup Aqueous workup or precipitation Evaporate->Workup End End Workup->End

Caption: Workflow for the deprotection of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1-0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1 to 4 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[9] Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[2] Alternatively, the deprotected amine salt can be precipitated by the addition of cold diethyl ether.[9]

Quantitative Data Summary for Boc Deprotection:

ParameterValueNotes
Solvent Dichloromethane (DCM)Ensure anhydrous conditions.
Reagent Trifluoroacetic acid (TFA)20-50% (v/v) in DCM.[9]
Reaction Temperature 0°C to Room TemperatureInitial cooling helps to control any exothermic reaction.
Reaction Time 1 - 4 hoursSubstrate dependent; monitor for completion.[2]
Workup Aqueous wash or precipitationNeutralize acid carefully.
Conjugation of this compound to a Carboxylic Acid via NHS Ester Formation

This two-stage protocol describes the conjugation of the free amine of this compound to a target molecule containing a carboxylic acid. The carboxylic acid is first activated to an N-hydroxysuccinimide (NHS) ester, which then reacts with the primary amine of the PEG linker.[1]

Workflow for Conjugation to a Carboxylic Acid:

cluster_1 NHS Ester Activation cluster_2 Amine Coupling Start_Activation Start Dissolve_Acid Dissolve carboxylic acid in anhydrous DMF or DMSO Start_Activation->Dissolve_Acid Add_Reagents Add EDC (1.5 eq.) and Sulfo-NHS (1.5 eq.) Dissolve_Acid->Add_Reagents React_Activation React for 15-30 min at room temperature Add_Reagents->React_Activation Activated_Ester Activated NHS Ester React_Activation->Activated_Ester Add_Ester Add activated NHS ester solution Activated_Ester->Add_Ester Immediate Use Start_Coupling Start Dissolve_PEG Dissolve this compound in Reaction Buffer Start_Coupling->Dissolve_PEG Dissolve_PEG->Add_Ester React_Coupling Incubate for 1-4 hours Add_Ester->React_Coupling Quench Quench reaction with Tris or hydroxylamine React_Coupling->Quench Purify Purify conjugate (HPLC, SEC) Quench->Purify End_Coupling End Purify->End_Coupling

Caption: Two-stage workflow for conjugating this compound to a carboxylic acid.

Part 1: NHS Ester Activation of the Target Molecule

Materials:

  • Target molecule with a carboxylic acid group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

Procedure:

  • Dissolve the target molecule containing the carboxylic acid in anhydrous DMF or DMSO.

  • In a separate tube, dissolve EDC (1.5 molar equivalents) and Sulfo-NHS (1.5 molar equivalents) in Activation Buffer.[1]

  • Add the EDC/Sulfo-NHS solution to the dissolved target molecule.

  • Let the mixture react for 15-30 minutes at room temperature. The resulting activated NHS ester is now ready for immediate use.[1]

Part 2: Amine Coupling with this compound

Materials:

  • Activated target molecule-NHS ester (from Part 1)

  • This compound

  • Reaction Buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0). Buffers must be free of primary amines (e.g., Tris).[1]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Dissolve this compound in the Reaction Buffer.

  • Add the desired molar excess (e.g., 5 to 20-fold) of the this compound solution to the activated target molecule solution.[1] The optimal molar ratio may require empirical optimization.

  • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[1]

  • (Optional) To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM and let it sit for 15-30 minutes to hydrolyze any unreacted NHS esters.[10]

  • Purify the resulting conjugate to remove unreacted PEG linker and by-products.

Quantitative Data Summary for NHS Ester Conjugation:

ParameterValueNotes
Activation Reagents EDC (1.5 eq.), Sulfo-NHS (1.5 eq.)Molar equivalents relative to the carboxylic acid.[1]
Conjugation pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis.[1]
Compatible Buffers Phosphate, Bicarbonate, Borate, HEPESMust be free of primary amines.[1]
Molar Excess of PEG 5 to 20-foldRequires empirical optimization.[1]
Reaction Temperature 4°C or Room TemperatureLower temperature can minimize side reactions.
Reaction Time 1 - 4 hoursMonitor for completion.[1]

Purification and Analysis

Purification of the PEGylated conjugate is crucial to remove unreacted reagents and by-products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

  • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. This is effective for removing smaller molecules like unreacted PEG linkers from larger protein conjugates.[]

  • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. This can be used to purify the conjugate and analyze the reaction mixture. A C4 or C18 column with a water/acetonitrile gradient containing 0.1% TFA is a common starting point.[12]

Application in PROTAC Synthesis

This compound is a widely used linker in the synthesis of PROTACs. The general strategy involves a sequential conjugation approach.

Logical Flow for PROTAC Synthesis:

cluster_3 PROTAC Synthesis Workflow Start_PROTAC Start Conjugate_1 Conjugate free amine of This compound to E3 Ligase Ligand Start_PROTAC->Conjugate_1 Purify_1 Purify the conjugate Conjugate_1->Purify_1 Deprotect Deprotect the Boc group (TFA/DCM) Purify_1->Deprotect Purify_2 Purify the deprotected intermediate Deprotect->Purify_2 Conjugate_2 Conjugate the newly formed amine to the Target Protein Binder Purify_2->Conjugate_2 Purify_Final Final purification of the PROTAC Conjugate_2->Purify_Final End_PROTAC PROTAC Purify_Final->End_PROTAC

References

Application Notes and Protocols: Boc Deprotection of PEG Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis and bioconjugation, valued for its stability under various conditions and its straightforward removal under mild acidic conditions.[1] This is particularly relevant in the modification of polyethylene (B3416737) glycol (PEG) linkers, where a terminal amine is often temporarily protected as a Boc-carbamate. The deprotection of Boc-PEG-amines is a critical step in many applications, including peptide synthesis, drug delivery, and the development of bioconjugates, as it liberates the amine for subsequent conjugation reactions.[1][2]

This document provides detailed protocols for the acidic cleavage of the Boc group from PEG amines, focusing on the two most common reagents: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).[3][4] It includes a summary of reaction conditions, detailed experimental procedures, and troubleshooting guidance.

Quantitative Data Summary

The successful deprotection of Boc-PEG-amines is dependent on several factors, including the acid strength, solvent, temperature, and reaction time. The following table summarizes typical conditions for two of the most common and effective methods.

ParameterTrifluoroacetic Acid (TFA) MethodHydrochloric Acid (HCl) Method
Acid Reagent Trifluoroacetic Acid (TFA)[1][5]Hydrochloric Acid (HCl)[3][6]
Typical Concentration 20-50% (v/v) in a suitable solvent[1][7]4M in an organic solvent[7][8]
Common Solvents Dichloromethane (B109758) (DCM)[1][9][10]1,4-Dioxane (B91453),[8] Methanol (B129727),[6] Ethyl Acetate[11]
Temperature 0°C to Room Temperature (20-25°C)[1][7]Room Temperature (20-25°C)[12]
Reaction Time 30 minutes - 2 hours[1][7]30 minutes - 16 hours[8][12]
Work-up Evaporation of solvent and excess TFA, often with co-evaporation with toluene (B28343) to remove residual acid.[7]Evaporation of solvent. The product is often isolated as the hydrochloride salt.[13]
Product Form Typically isolated as the TFA salt.[7]Typically isolated as the HCl salt.[13][14]
Notes TFA is highly effective but corrosive. Care must be taken during handling. The resulting TFA salt can sometimes be oily.[13]HCl in dioxane is a common and effective reagent. The resulting hydrochloride salts are often crystalline solids, which can simplify purification.[13]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the removal of the Boc group from a PEG amine using a solution of trifluoroacetic acid in dichloromethane.

Materials:

  • Boc-protected PEG amine

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene (for co-evaporation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization, optional)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[7]

  • Cooling: Cool the solution to 0°C using an ice bath.[7]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v).[7]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.[7]

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed (typically 1-2 hours).[7]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[7]

  • TFA Removal: To remove residual traces of TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[7] The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next synthetic step.

  • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[7]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free PEG amine.[7]

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol outlines the deprotection of a Boc-protected PEG amine using a commercially available solution of 4M HCl in 1,4-dioxane.

Materials:

  • Boc-protected PEG amine

  • 4M HCl in 1,4-dioxane

  • Methanol or 1,4-dioxane as a solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG amine in a minimal amount of a suitable solvent such as methanol or dioxane in a round-bottom flask.[12]

  • Acid Addition: To the stirred solution, add the 4M HCl in 1,4-dioxane solution. The amount of HCl solution added will depend on the scale of the reaction, but a significant excess is typically used.[12]

  • Reaction: Stir the reaction mixture at room temperature.[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.[8][12]

  • Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl. The product will be the hydrochloride salt of the PEG amine, which is often a solid and can be used without further purification.[13]

Diagrams

Boc_Deprotection_Workflow cluster_reaction Reaction Step cluster_workup Work-up & Purification start Boc-PEG-Amine reaction Stir at RT or 0°C start->reaction reagent Acidic Reagent (TFA or HCl) reagent->reaction product PEG-Amine Salt (TFA or HCl salt) reaction->product evaporation Solvent Evaporation product->evaporation neutralization Neutralization (e.g., NaHCO3) evaporation->neutralization salt_product PEG-Amine Salt evaporation->salt_product final_product Free PEG-Amine neutralization->final_product

Caption: General experimental workflow for the Boc deprotection of PEG amines.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Deprotection - Insufficient acid concentration or strength.[7]- Inadequate reaction time or low temperature.[7]- Steric hindrance from the PEG chain.[7]- Poor solubility of the starting material.[7]- Increase the acid concentration (e.g., from 20% to 50% TFA).[7]- Extend the reaction time and monitor closely.[7]- Consider gentle heating if the substrate is stable.- Ensure the chosen solvent fully dissolves the Boc-PEG-amine.[7]
Side Product Formation - Acid-labile functional groups on the PEG or conjugated molecule.- Re-alkylation of the deprotected amine by the tert-butyl cation.- Use milder acidic conditions (e.g., lower concentration of acid, lower temperature).- For substrates sensitive to strong acids, consider alternative deprotection methods.- Add a scavenger, such as triisopropylsilane (B1312306) (TIS), to the reaction mixture to trap the tert-butyl cation.[7]
Difficulty in Isolating the Product - The deprotected amine salt may be an oil or difficult to precipitate.- If the TFA salt is oily, try converting it to the HCl salt, which is more likely to be a crystalline solid.[13]- Precipitation by adding a non-polar solvent like diethyl ether can be attempted.[7]- For water-insoluble products, an aqueous workup with a basic wash can be employed to obtain the free amine.[7]

References

Application Notes and Protocols for the Coupling of Boc-NH-PEG23-NH2 with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are pivotal in modern drug development and bioconjugation, enabling the precise connection of molecules to enhance their therapeutic properties.[][2] Boc-NH-PEG23-NH2 is a valuable crosslinker featuring a Boc-protected amine and a free primary amine, separated by a 23-unit PEG chain.[3] This structure allows for a sequential conjugation strategy. The free amine can react with a carboxylic acid or an activated N-hydroxysuccinimide (NHS) ester to form a stable amide bond.[4] Subsequent deprotection of the Boc group under acidic conditions reveals a new primary amine, available for further modification.[5]

The PEG spacer enhances the solubility and stability of the conjugated molecule and can reduce the immunogenicity of peptides and proteins.[][6] This application note provides detailed protocols for the coupling of this compound with carboxylic acids, purification of the conjugate, and subsequent Boc deprotection. It also includes illustrative data and diagrams to guide researchers in their experimental design. Applications of such conjugates are widespread, including the development of antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles for targeted drug delivery.[][7][8]

Core Principles of Amide Coupling

The formation of an amide bond between the primary amine of this compound and a carboxylic acid is typically facilitated by activating the carboxylic acid.[] Common methods involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).[] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, more efficiently, with NHS to form a more stable NHS ester.[] The NHS ester is less susceptible to hydrolysis in aqueous media and reacts efficiently with the primary amine of the PEG linker to form a stable amide bond.[]

Experimental Protocols

Protocol 1: EDC/NHS Coupling of a Carboxylic Acid to this compound

This protocol describes the activation of a generic carboxylic acid-containing molecule (R-COOH) and its subsequent conjugation to the primary amine of this compound.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M glycine

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve the carboxylic acid-containing molecule (R-COOH) (1 equivalent) and NHS (1.5 equivalents) in anhydrous DMF. b. Add EDC-HCl (1.5 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.[5] The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Conjugation Reaction: a. In a separate flask, dissolve this compound (1.2 equivalents) in the Reaction Buffer (e.g., PBS, pH 7.4). b. Add the activated NHS ester solution to the this compound solution. c. Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The progress of the reaction can be monitored by RP-HPLC.

  • Quenching the Reaction: a. (Optional) Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM. b. Stir for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification of the Conjugate: a. Purify the crude reaction mixture by preparative RP-HPLC using a C18 column. A typical gradient is from 5% to 95% acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid, TFA) over 30 minutes.[10] b. Collect the fractions containing the desired product (Boc-NH-PEG23-NH-CO-R). c. Lyophilize the pure fractions to obtain the final product as a white solid.

  • Characterization: a. Confirm the identity and purity of the conjugate using analytical RP-HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Boc Deprotection of the PEG Conjugate

This protocol describes the removal of the Boc protecting group to yield a free amine on the distal end of the PEG linker.

Materials:

  • Boc-NH-PEG23-NH-CO-R (from Protocol 1)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Rotary evaporator

Procedure:

  • Deprotection Reaction: a. Dissolve the Boc-protected conjugate in anhydrous DCM (e.g., 10 mg/mL). b. Add an equal volume of TFA to the solution.[5] c. Stir the reaction mixture at room temperature for 1-2 hours. d. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[5] The disappearance of the Boc group can be confirmed by the absence of the characteristic tert-butyl signal in the ¹H NMR spectrum (around 1.4-1.5 ppm).[11]

  • Work-up: a. Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. b. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).[5] c. The resulting deprotected conjugate (H2N-PEG23-NH-CO-R) as a TFA salt can be used directly or neutralized. d. For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.[5] e. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain the free amine.

Data Presentation

The following tables provide illustrative quantitative data for the synthesis and characterization of a Boc-NH-PEG23-NH-CO-R conjugate. These values are representative and may vary depending on the specific carboxylic acid used and the reaction conditions.

Table 1: Reaction Parameters and Expected Outcomes

ParameterValue/ConditionExpected Outcome
Coupling Reaction
Molar Ratio (R-COOH:EDC:NHS)1 : 1.5 : 1.5High activation efficiency
Molar Ratio (Activated Acid:PEG)1 : 1.2Drives reaction to completion
SolventAnhydrous DMFGood solubility for reactants
Reaction Time2-4 hours at RT> 80% conversion
Purification MethodPreparative RP-HPLC> 95% purity
Expected Yield (post-purification)60-80%
Boc Deprotection
Reagent50% TFA in DCMComplete deprotection
Reaction Time1-2 hours at RT> 95% conversion
Expected Yield (post-workup)> 90%

Table 2: Illustrative Characterization Data

Analytical TechniqueParameterExpected Result for Boc-NH-PEG23-NH-CO-R
RP-HPLC Purity> 95%
Retention TimeLonger than starting materials
Mass Spectrometry (ESI-MS) [M+H]⁺Calculated m/z ± 1
¹H NMR (400 MHz, CDCl₃) Boc groupSinglet at ~1.45 ppm (9H)
PEG backboneMultiplet at ~3.64 ppm
Methylene adjacent to amideShifted signal compared to starting PEG

Visualizations

Reaction Scheme

G cluster_activation Activation cluster_conjugation Conjugation cluster_deprotection Deprotection RCOOH R-COOH ActivatedEster R-CO-NHS RCOOH->ActivatedEster + EDC, NHS EDC EDC NHS NHS Conjugate Boc-NH-PEG23-NH-CO-R ActivatedEster->Conjugate + this compound BocPEG This compound Deprotected H2N-PEG23-NH-CO-R Conjugate->Deprotected + TFA/DCM TFA TFA/DCM G start Start dissolve_reactants Dissolve R-COOH, EDC, NHS in DMF start->dissolve_reactants activate Stir 1-2h at RT (Activation) dissolve_reactants->activate conjugate Combine and stir 2-4h at RT (Conjugation) activate->conjugate dissolve_peg Dissolve this compound in Buffer dissolve_peg->conjugate quench Quench Reaction (Optional) conjugate->quench purify Purify by RP-HPLC quench->purify lyophilize Lyophilize purify->lyophilize characterize1 Characterize Conjugate (HPLC, MS, NMR) lyophilize->characterize1 deprotect_dissolve Dissolve Conjugate in DCM characterize1->deprotect_dissolve deprotect_react Add TFA, stir 1-2h at RT (Deprotection) deprotect_dissolve->deprotect_react workup Solvent Removal & Work-up deprotect_react->workup characterize2 Characterize Final Product workup->characterize2 end End characterize2->end G cluster_conjugate Drug Conjugate cluster_delivery Targeted Delivery node1 Drug H2N-PEG23-NH-CO- Targeting Ligand node2 Systemic Circulation PEG layer provides 'stealth' effect, increasing half-life node3 Target Cell Recognition Ligand binds to specific cell surface receptors node2->node3 Targeting node4 Internalization Conjugate is internalized by the cell node3->node4 Binding node5 Drug Release Drug is released from the conjugate inside the cell node4->node5 Endocytosis

References

Application Notes and Protocols for the Use of Boc-NH-PEG23-NH2 with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG23-NH2 is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that serves as a valuable tool in bioconjugation, drug delivery, and diagnostics.[][2][3] This linker possesses two primary amine groups, one of which is protected by a tert-butyloxycarbonyl (Boc) group.[][4][5] This configuration allows for a sequential and controlled conjugation strategy. The free primary amine can react with an N-hydroxysuccinimide (NHS) ester to form a stable amide bond, while the Boc-protected amine remains inert.[6][] Subsequent removal of the acid-labile Boc group unmasks the second primary amine, making it available for further modification.[4][8]

The PEG spacer, consisting of 23 ethylene (B1197577) glycol units, enhances the solubility and stability of the resulting conjugate and can reduce the immunogenicity of peptides and proteins.[][9][10] This linker is particularly useful in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][11]

Key Applications

  • Drug Delivery: Covalent attachment of therapeutic agents to enhance their pharmacokinetic properties.[9][10]

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[4][9]

  • PROTACs: Synthesis of molecules that induce the degradation of specific target proteins.[4][11]

  • Diagnostics and Imaging: Attachment of imaging agents or dyes to targeting molecules.[9]

  • Surface Modification: Functionalization of surfaces with PEG chains to prevent non-specific binding.[]

Chemical and Physical Properties

PropertyValueReference(s)
Molecular Formula C53H108N2O25[12]
Appearance White or off-white powder or wax-like solid[2]
Solubility Soluble in water, aqueous buffers, DMF, DMSO, chloroform, and methylene (B1212753) chloride. Less soluble in alcohol and toluene. Insoluble in ether.[2]
Storage Conditions Store at -20°C or lower in a desiccated environment for long-term storage.[2][3][6]
Purity Typically ≥95%[3][6]

Experimental Protocols

Protocol 1: Conjugation of this compound to an NHS Ester

This protocol describes the reaction of the free primary amine of this compound with a molecule containing an NHS ester.

Materials:

  • This compound

  • NHS ester-functionalized molecule (e.g., protein, peptide, small molecule)

  • Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)[13]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)

Procedure:

  • Preparation of Reagents:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[14][15][16]

    • Dissolve the NHS ester-functionalized molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL for proteins).[13]

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.[14] Do not prepare stock solutions for long-term storage as the free amine can degrade.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the solution of the NHS ester-functionalized molecule. A 5 to 20-fold molar excess of the PEG linker is a common starting point, but this may require optimization.[17]

    • Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture does not exceed 10% (v/v) to avoid denaturation of proteins.[13][14]

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.[15][17] The reaction time may vary depending on the reactivity of the substrates and can range from 3 to 24 hours.[18]

    • Monitor the reaction progress using an appropriate analytical technique such as LC-MS or TLC.[18]

  • Quenching the Reaction (Optional):

    • To stop the reaction and hydrolyze any unreacted NHS esters, add a quenching buffer to a final concentration of 20-50 mM.[17]

    • Incubate for an additional 15-30 minutes at room temperature.[17]

  • Purification:

    • Remove unreacted this compound and byproducts using a suitable purification method such as dialysis, size-exclusion chromatography, or preparative HPLC.

Recommended Reaction Conditions:

ParameterRecommended ValueNotesReference(s)
Reaction pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is often optimal for reactions with proteins.[13][17]
Compatible Buffers Phosphate, Borate, Bicarbonate, HEPESBuffers must be free of primary amines (e.g., Tris, glycine) which compete with the reaction.[14][17]
Molar Excess of PEG 5 to 20-foldThe optimal molar ratio should be determined empirically for each specific application.[17]
Reaction Temperature 4°C to Room TemperatureLower temperatures can minimize side reactions and are often preferred for sensitive biomolecules.[17]
Reaction Time 30 min - 24 hoursDependent on the reactivity of the amine and NHS ester, temperature, and pH. Should be monitored for completion.[15][18]
Protocol 2: Boc Deprotection of the PEGylated Conjugate

This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.

Materials:

  • Boc-protected PEG conjugate from Protocol 1

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • (Optional) Scavenger such as triisopropylsilane (B1312306) (TIS)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected PEG conjugate in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.[4]

    • Slowly add TFA to a final concentration of 20-50% (v/v).[8]

    • If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger like TIS (2.5-5% v/v).[8][19]

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[8][17]

    • Monitor the reaction completion by LC-MS or TLC until the starting material is consumed.[8]

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[8]

    • For a basic work-up to obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize the acid.[8][17]

    • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final deprotected conjugate.[17]

    • Alternatively, the deprotected product, often as a TFA salt, can be precipitated by adding a non-polar solvent like diethyl ether.[8]

Key Considerations for Boc Deprotection:

ParameterRecommendationNotesReference(s)
Acid Trifluoroacetic acid (TFA)A common and effective reagent for Boc deprotection. 4M HCl in 1,4-dioxane (B91453) is an alternative.[8]
Solvent Anhydrous Dichloromethane (DCM)Ensures good solubility for both the PEG conjugate and the acid.[4][8]
Temperature 0°C to Room TemperatureStarting at a lower temperature can help control the reaction.[8]
Scavengers Triisopropylsilane (TIS)Recommended to prevent side reactions caused by the tert-butyl cation, especially with sensitive substrates.[8][19]

Visual Representations

experimental_workflow cluster_step1 Step 1: Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Further Conjugation (Optional) reagent1 This compound reaction1 Amine-NHS Ester Coupling pH 7.2-8.5 reagent1->reaction1 reagent2 Molecule-NHS Ester reagent2->reaction1 product1 Boc-NH-PEG23-NH-Molecule reaction1->product1 reaction2 Boc Deprotection product1->reaction2 reagent3 TFA / DCM reagent3->reaction2 product2 H2N-PEG23-NH-Molecule reaction2->product2 reaction3 Further Conjugation product2->reaction3 reagent4 Second Molecule reagent4->reaction3 final_product Second Molecule-NH-PEG23-NH-Molecule reaction3->final_product

Caption: Experimental workflow for the sequential conjugation using this compound.

reaction_pathway cluster_conjugation Amine-NHS Ester Coupling cluster_hydrolysis Competing Side Reaction: NHS Ester Hydrolysis amine R1-NH2 (Primary Amine) amide_bond R1-NH-CO-R2 (Stable Amide Bond) amine->amide_bond + nhs_ester R2-CO-O-NHS (NHS Ester) nhs_ester->amide_bond nhs N-Hydroxysuccinimide amide_bond->nhs + nhs_ester2 R2-CO-O-NHS (NHS Ester) carboxylic_acid R2-COOH (Unreactive Carboxylic Acid) nhs_ester2->carboxylic_acid + water H2O water->carboxylic_acid nhs2 N-Hydroxysuccinimide carboxylic_acid->nhs2 +

Caption: Reaction pathway for NHS ester coupling and the competing hydrolysis side reaction.

boc_deprotection cluster_deprotection Boc Deprotection Mechanism cluster_scavenging Side Reaction: Alkylation by tert-Butyl Cation boc_amine Boc-NH-R protonated_boc [Boc-NH2+-R] boc_amine->protonated_boc acid H+ (from TFA) acid->protonated_boc free_amine H3N+-R (Protonated Amine) protonated_boc->free_amine isobutylene Isobutylene protonated_boc->isobutylene + co2 CO2 protonated_boc->co2 + t_butyl_cation tert-Butyl Cation t_butyl_cation->isobutylene formed from alkylated_product t-Bu-Nu-R (Alkylated Byproduct) t_butyl_cation->alkylated_product nucleophile Nu- (on substrate) nucleophile->alkylated_product

Caption: Simplified mechanism of Boc deprotection and a potential side reaction.

References

Application Notes and Protocols for Boc-NH-PEG23-NH2 in Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG23-NH2 is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that serves as a valuable tool in peptide modification. This reagent possesses a Boc-protected amine at one terminus and a free amine at the other, connected by a 23-unit PEG chain. This structure allows for a sequential and controlled conjugation strategy, making it highly suitable for the development of advanced bioconjugates, including peptide-drug conjugates (PDCs) and Proteolysis Targeting Chimeras (PROTACs).

The incorporation of the PEG spacer enhances the pharmacokinetic properties of peptides by increasing their solubility and stability, and reducing their immunogenicity.[1] The defined length of the PEG23 chain provides a precise spacer arm to optimize the biological activity of the final conjugate. These application notes provide detailed protocols for the use of this compound in peptide modification, along with representative data and visualizations to guide researchers in its effective implementation.

Key Applications

  • Peptide-Drug Conjugates (PDCs): The free amine can be conjugated to a peptide, and after Boc deprotection, the newly revealed amine can be linked to a cytotoxic drug or other therapeutic payload.

  • PROTAC Synthesis: this compound can serve as the linker to connect a target protein-binding ligand and an E3 ligase ligand.[2]

  • Surface Modification: Immobilization of peptides onto surfaces or nanoparticles to enhance biocompatibility and reduce non-specific binding.

  • Fragment-Based Drug Discovery: Linking peptide fragments to generate novel therapeutic candidates.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C53H108N2O25[3]
Molecular Weight 1173.45 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in water, DMF, DMSO, CH2Cl2
Storage Conditions -20°C, desiccated[3]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Peptide Carboxylic Acid

This protocol describes the coupling of the free amine of this compound to the C-terminal carboxylic acid or a side-chain carboxylic acid (e.g., Aspartic acid, Glutamic acid) of a peptide using carbodiimide (B86325) chemistry.

Materials:

  • Peptide with an available carboxylic acid group

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

  • Peptide Dissolution: Dissolve the peptide in a minimal amount of anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid:

    • In a separate tube, dissolve EDC (1.5 eq) and NHS (1.5 eq) in anhydrous DMF.

    • Add the EDC/NHS solution to the dissolved peptide.

    • Allow the reaction to proceed for 30 minutes at room temperature to form the NHS-activated peptide.

  • Conjugation Reaction:

    • Dissolve this compound (1.2 eq) in anhydrous DMF.

    • Add the dissolved this compound to the activated peptide solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with N,N-Diisopropylethylamine (DIPEA) if necessary.

    • Let the reaction proceed for 2-4 hours at room temperature with gentle stirring.

  • Reaction Quenching: Add quenching solution to a final concentration of 50 mM to stop the reaction.

  • Purification: Purify the Boc-NH-PEG23-Peptide conjugate by RP-HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).

  • Characterization: Confirm the identity and purity of the conjugate by LC-MS and/or MALDI-TOF mass spectrometry.

Representative Data: Conjugation Efficiency

Peptide TargetMolar Ratio (Peptide:PEG)Reaction Time (h)Conjugation Efficiency (%)
Peptide A (C-terminus)1:1.22>90
Peptide B (Asp side-chain)1:1.54~85
Protocol 2: Boc Deprotection of Boc-NH-PEG23-Peptide Conjugate

This protocol describes the removal of the Boc protecting group to expose a free amine for subsequent conjugation.

Materials:

  • Boc-NH-PEG23-Peptide conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger, optional)

  • Diethyl ether (cold)

Procedure:

  • Dissolution: Dissolve the lyophilized Boc-NH-PEG23-Peptide conjugate in DCM.

  • Deprotection Cocktail: Prepare a deprotection cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

  • Deprotection Reaction: Add the deprotection cocktail to the dissolved conjugate. A common ratio is 10 mL of cocktail per 100 mg of conjugate.

  • Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.

  • Precipitation: Once the reaction is complete, precipitate the deprotected NH2-PEG23-Peptide conjugate by adding cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the product. Wash the pellet with cold diethyl ether two to three times to remove residual TFA and scavengers.

  • Drying: Dry the final product under vacuum.

  • Characterization: Confirm the complete deprotection by LC-MS, observing the expected mass shift.

Representative Data: Deprotection and Characterization

ConjugateStarting Mass (Da)Expected Mass Shift (Da)Observed Mass (Da)Purity (RP-HPLC)
Boc-NH-PEG23-Peptide A3173.45-100.123073.33>95%
Boc-NH-PEG23-Peptide B4173.45-100.124073.33>95%

Visualizations

Experimental Workflow for Peptide-Drug Conjugate (PDC) Synthesis

PDC_Workflow Peptide Peptide (with -COOH) Activation Activation (EDC/NHS) Peptide->Activation Boc_PEG This compound Conjugation1 Conjugation 1 (Amide Bond Formation) Boc_PEG->Conjugation1 Activation->Conjugation1 Intermediate Boc-NH-PEG23-Peptide Conjugation1->Intermediate Deprotection Boc Deprotection (TFA) Intermediate->Deprotection Activated_Peptide NH2-PEG23-Peptide Deprotection->Activated_Peptide Conjugation2 Conjugation 2 Activated_Peptide->Conjugation2 Drug Drug Payload (with reactive group) Drug->Conjugation2 Purification RP-HPLC Purification Conjugation2->Purification PDC Final PDC Characterization LC-MS/MALDI-TOF Characterization PDC->Characterization Purification->PDC

Caption: Workflow for the synthesis of a Peptide-Drug Conjugate using this compound.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_0 PROTAC Action cluster_1 Ubiquitination and Degradation PROTAC PROTAC (Peptide-PEG23-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Recycled Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub E2 Ligase Ub Ubiquitin Ub->Poly_Ub Ub_POI Ubiquitinated POI Poly_Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC mechanism facilitated by a PEG linker for targeted protein degradation.

Impact of PEGylation on Peptide Properties

The conjugation of a PEG linker like this compound can significantly alter the physicochemical and pharmacokinetic properties of a peptide.

Representative Data: Pharmacokinetic Parameters

PeptideHalf-life (t1/2) in plasma (h)Renal Clearance (mL/min)
Native Peptide0.525
PEG23-Peptide Conjugate82

Note: The data presented in the tables are representative and will vary depending on the specific peptide, drug, and conjugation chemistry used. Experimental optimization is recommended for each specific application.

References

Surface Modification Using Boc-NH-PEG23-NH2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of materials using the heterobifunctional linker, Boc-NH-PEG23-NH2. This reagent is particularly valuable for applications in drug delivery, tissue engineering, and diagnostics, where precise control over surface chemistry is crucial for biocompatibility, targeted binding, and minimizing non-specific interactions.[]

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG) linker featuring a terminal primary amine (-NH2) and a terminal amine protected by a tert-butyloxycarbonyl (Boc) group.[][2] The PEG spacer, composed of 23 ethylene (B1197577) glycol units, imparts hydrophilicity to surfaces, which is known to reduce non-specific protein adsorption and enhance biocompatibility.[] The bifunctional nature of this linker allows for a two-stage conjugation strategy. The free amine can be readily coupled to surfaces functionalized with carboxylic acids or activated esters (e.g., N-hydroxysuccinimide esters). Subsequently, the Boc protecting group can be removed under mild acidic conditions to expose a new primary amine, which is then available for the covalent attachment of targeting ligands, drugs, or other biomolecules.[]

Key Applications

  • Drug Delivery: Functionalization of nanoparticles and liposomes to improve circulation time and for subsequent conjugation of targeting moieties.[]

  • Tissue Engineering: Modification of scaffolds to enhance cell adhesion and proliferation.[]

  • Medical Devices: Surface coating to improve biocompatibility and reduce fouling.[]

  • PROTAC Synthesis: Used as a linker in the synthesis of proteolysis-targeting chimeras.[3]

Quantitative Data Summary

The efficiency of surface modification with PEG linkers can be influenced by factors such as the linker's molecular weight, the type of substrate, and the reaction conditions. The following table provides representative data on the surface density of amine-terminated PEG on gold nanostructures, which can serve as a reference for optimizing surface modification protocols.

PEG LinkerSubstrateAverage Molecules per NanoparticleSurface Density (chains/nm²)Reference
HS-PEG3000-NH250 nm Gold Nanocages33,170 ± 2,7502.21[4]
HS-PEG5000-NH250 nm Gold Nanocages20,000 ± 2,4001.33[4]
HS-PEG20000-NH250 nm Gold Nanocages3,200 ± 1,7700.21[4]
HS-PEG5000-NH230 nm Gold Nanocages3,300 ± 1,0400.61[4]
HS-PEG5000-NH260 nm Gold Nanocages29,500 ± 8,9801.36[4]

Experimental Protocols

This section details the protocols for the two key stages of surface modification using this compound: conjugation to a carboxylated surface and the subsequent deprotection of the Boc group.

Protocol 1: Conjugation of this compound to a Carboxylated Surface

This protocol describes the covalent attachment of the free amine of this compound to a surface functionalized with carboxylic acid groups using carbodiimide (B86325) chemistry.

Materials:

  • Carboxylated surface (e.g., nanoparticles, beads, or a planar substrate)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer: 0.1 M Phosphate (B84403) Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Wash Buffers (e.g., PBS, deionized water)

Procedure:

  • Surface Preparation: Ensure the carboxylated surface is clean and equilibrated in the Activation Buffer.

  • Activation of Carboxyl Groups:

    • Resuspend or immerse the carboxylated surface in fresh Activation Buffer.

    • Add EDC and NHS (or Sulfo-NHS) to the surface suspension or solution. A 5-10 fold molar excess of EDC/NHS over the available carboxyl groups is recommended as a starting point.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form the reactive NHS ester.

  • Washing: Pellet the surface material (if applicable) by centrifugation and wash three times with Coupling Buffer to remove excess EDC and NHS. For planar surfaces, rinse thoroughly with Coupling Buffer.

  • Conjugation Reaction:

    • Prepare a solution of this compound in Coupling Buffer (a small amount of DMF or DMSO can be used for initial dissolution if necessary). A 10-50 fold molar excess of the PEG linker relative to the surface carboxyl groups is recommended.

    • Immediately add the this compound solution to the activated surface.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to deactivate any unreacted NHS esters.

  • Final Washing: Wash the surface extensively with PBS and deionized water to remove unreacted reagents and byproducts. The surface is now functionalized with Boc-protected amines.

G cluster_0 Activation cluster_1 Conjugation Carboxylated_Surface Carboxylated Surface (-COOH) Activated_Surface NHS-Ester Activated Surface (-CO-NHS) Carboxylated_Surface->Activated_Surface Activation (pH 5.0-6.0) EDC_NHS EDC / NHS EDC_NHS->Activated_Surface Boc_PEG_Surface Boc-Protected Surface (-CO-NH-PEG-NH-Boc) Activated_Surface->Boc_PEG_Surface Coupling (pH 7.2-7.5) Boc_PEG_NH2 This compound Boc_PEG_NH2->Boc_PEG_Surface

Figure 1. Workflow for conjugating this compound to a carboxylated surface.
Protocol 2: Boc Deprotection to Expose Terminal Amines

This protocol describes the removal of the Boc protecting group from the modified surface to generate a terminal primary amine.

Materials:

  • Boc-protected amine surface from Protocol 1

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Neutralization Buffer: 0.1 M Sodium Bicarbonate or PBS, pH 7.4

  • Wash Buffers (e.g., DCM, Methanol, deionized water)

Procedure:

  • Solvent Exchange: If the surface is in an aqueous buffer, wash it with deionized water and then with an anhydrous solvent like methanol, followed by anhydrous DCM to remove residual water.

  • Deprotection Reaction:

    • Prepare a deprotection solution of 20-50% TFA in anhydrous DCM.

    • Immerse or resuspend the Boc-protected surface in the TFA/DCM solution.

    • Incubate for 30-60 minutes at room temperature with occasional gentle mixing.[5]

  • Washing: Remove the deprotection solution. Wash the surface thoroughly with anhydrous DCM to remove TFA and the cleaved tert-butyl cation.

  • Neutralization:

    • Wash the surface with a Neutralization Buffer to neutralize any residual acid and deprotonate the newly formed amine salt.

    • Incubate in the Neutralization Buffer for 5-10 minutes.

  • Final Washing: Wash the surface extensively with deionized water. The surface is now functionalized with a terminal primary amine and is ready for subsequent conjugation reactions.

G Boc_Protected_Surface Boc-Protected Surface (-CO-NH-PEG-NH-Boc) Amine_Surface Amine-Functionalized Surface (-CO-NH-PEG-NH3+) Boc_Protected_Surface->Amine_Surface Deprotection TFA_DCM TFA in DCM TFA_DCM->Amine_Surface Final_Amine_Surface Final Amine Surface (-CO-NH-PEG-NH2) Amine_Surface->Final_Amine_Surface Neutralization Neutralization Neutralization (e.g., NaHCO3) Neutralization->Final_Amine_Surface

Figure 2. Boc deprotection workflow to generate a terminal amine.

Signaling Pathways and Cellular Interactions

Surfaces modified with PEG and presenting specific ligands can influence cellular behavior by engaging cell surface receptors, such as integrins. Integrins are transmembrane receptors that mediate cell-matrix adhesion and play a crucial role in cell signaling.[6] The clustering of integrins upon binding to their ligands on a modified surface can trigger downstream signaling cascades that regulate cell spreading, migration, proliferation, and differentiation.[6][7]

A common signaling pathway initiated by integrin activation involves the recruitment of focal adhesion kinase (FAK) to the cell membrane. This leads to the autophosphorylation of FAK, creating docking sites for other signaling proteins like Src family kinases and phosphoinositide 3-kinase (PI3K). These, in turn, can activate downstream effectors such as the Ras/MAPK and PI3K/Akt pathways, ultimately leading to changes in gene expression and cell behavior.[8]

G cluster_0 Cell Exterior cluster_1 Cell Interior Ligand_Surface Ligand on PEGylated Surface Integrin Integrin Receptor Ligand_Surface->Integrin Binding & Clustering FAK FAK Integrin->FAK Activation Src Src FAK->Src PI3K PI3K FAK->PI3K Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Akt Akt Pathway PI3K->Akt Cellular_Response Cell Spreading, Migration, Proliferation Ras_MAPK->Cellular_Response Akt->Cellular_Response

Figure 3. Simplified integrin-mediated signaling pathway.

References

Application Notes and Protocols for the Experimental Use of Boc-NH-PEG23-NH2 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG23-NH2 is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker critical in the development of advanced bioconjugates, particularly in the field of targeted protein degradation. Its structure, featuring a Boc-protected amine and a terminal free amine connected by a 23-unit PEG chain, allows for a controlled, stepwise conjugation strategy. This is especially valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The length and composition of the linker are crucial for the efficacy of the PROTAC, as they dictate the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[3]

These application notes provide a comprehensive guide to the experimental use of this compound in cell culture, focusing on its application in the synthesis and evaluation of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and a well-validated cancer target.[4][5]

Core Applications in Cell Culture

The primary application of this compound in a cell culture context is as a linker for the synthesis of PROTACs. The resulting PROTACs can then be used in a variety of cell-based assays to study targeted protein degradation and its downstream effects. Key applications include:

  • Targeted Protein Degradation: Assessing the ability of the synthesized PROTAC to induce the degradation of a specific target protein within a cellular environment.

  • Cell Viability and Proliferation Assays: Evaluating the functional consequences of target protein degradation on cell growth and survival.

  • Mechanism of Action Studies: Investigating the downstream signaling pathways affected by the targeted degradation of the protein of interest.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a series of PROTACs with varying linker lengths (using different Boc-NH-PEGn-NH2 linkers) to determine the optimal linker for a given target and E3 ligase pair.[6]

Data Presentation: Illustrative Efficacy of a BRD4-Targeting PROTAC

The following tables present illustrative quantitative data for a hypothetical BRD4-targeting PROTAC (PROTAC-BRD4-PEG23) synthesized using this compound. This data is representative of what would be generated in typical cell-based assays.

Table 1: In Vitro Degradation of BRD4 by PROTAC-BRD4-PEG23 in Cancer Cell Lines

Cell LineCancer TypeDC50 (nM)¹Dmax (%)²Assay Method
HeLaCervical Cancer25>90Western Blot
RS4;11B-cell Acute Lymphoblastic Leukemia15>95Western Blot
MV4-11Acute Myeloid Leukemia18>95Western Blot

¹DC50: Half-maximal degradation concentration. ²Dmax: Maximum percentage of protein degradation.

Table 2: Anti-proliferative Activity of PROTAC-BRD4-PEG23 in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Method
HeLaCervical Cancer50MTS Assay (72h)
RS4;11B-cell Acute Lymphoblastic Leukemia35MTS Assay (72h)
MV4-11Acute Myeloid Leukemia40MTS Assay (72h)

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound

This protocol describes a two-step process for synthesizing a BRD4-targeting PROTAC. It involves the initial conjugation of a BRD4 inhibitor (JQ1-acid) to the free amine of this compound, followed by Boc deprotection and conjugation to an E3 ligase ligand (Pomalidomide-acid).

Materials:

  • This compound

  • JQ1-carboxylic acid

  • Pomalidomide-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • HPLC for purification

Step 1: Conjugation of JQ1-acid to this compound

  • Dissolve JQ1-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Boc-NH-PEG23-JQ1 intermediate by flash chromatography or preparative HPLC.

Step 2: Boc Deprotection and Conjugation of Pomalidomide-acid

  • Dissolve the purified Boc-NH-PEG23-JQ1 in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) to ensure complete removal of TFA.

  • For the final conjugation, dissolve pomalidomide-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

  • Add the deprotected NH2-PEG23-JQ1 (as the TFA salt, 1.1 eq) and additional DIPEA (1.5 eq) to the activated pomalidomide (B1683931) solution.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

  • Purify the final PROTAC-BRD4-PEG23 using preparative HPLC.

Protocol 2: In Vitro Evaluation of BRD4 Degradation by Western Blot

This protocol details the procedure for assessing the degradation of BRD4 in cultured cells treated with the synthesized PROTAC.

Materials:

  • HeLa or other suitable cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • PROTAC-BRD4-PEG23 stock solution (in DMSO)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BRD4 and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.

  • PROTAC Treatment: Prepare serial dilutions of PROTAC-BRD4-PEG23 in complete cell culture medium. Treat the cells with the desired concentrations (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-BRD4 and anti-GAPDH antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the GAPDH signal. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

Protocol 3: Cell Viability Assessment using MTS Assay

This protocol describes how to measure the effect of the PROTAC on cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PROTAC-BRD4-PEG23 stock solution (in DMSO)

  • 96-well cell culture plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow the cells to attach overnight.

  • PROTAC Treatment: Prepare serial dilutions of PROTAC-BRD4-PEG23 and add them to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance and plot the absorbance values against the PROTAC concentration to determine the IC50 value.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (e.g., BRD4) PROTAC PROTAC (with PEG23 linker) POI->PROTAC Binds PROTAC->PROTAC E3 E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3 Recruits Ternary POI-PROTAC-E3 Ternary Complex Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: PROTAC Mechanism of Action.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow start Start Materials: This compound JQ1-acid Pomalidomide-acid step1 Step 1: Conjugate JQ1-acid to this compound start->step1 intermediate1 Intermediate: Boc-NH-PEG23-JQ1 step1->intermediate1 step2 Step 2: Boc Deprotection intermediate1->step2 intermediate2 Intermediate: NH2-PEG23-JQ1 step2->intermediate2 step3 Step 3: Conjugate Pomalidomide-acid intermediate2->step3 final_product Final Product: PROTAC-BRD4-PEG23 step3->final_product

Caption: PROTAC Synthesis Workflow.

Cell_Assay_Workflow cluster_assay Cell-Based Assay Workflow cluster_endpoints Endpoint Analysis seed_cells 1. Seed Cells in Multi-well Plates treat_cells 2. Treat Cells with PROTAC-BRD4-PEG23 seed_cells->treat_cells incubate 3. Incubate for Specified Duration treat_cells->incubate western_blot Western Blot for Protein Degradation (DC50, Dmax) incubate->western_blot viability_assay Cell Viability Assay (e.g., MTS) (IC50) incubate->viability_assay

Caption: Cell-Based Assay Workflow.

References

Application Notes and Protocols for Boc-NH-PEG23-NH2 in Nanotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Boc-NH-PEG23-NH2 is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that is extensively utilized in the fields of nanotechnology, drug delivery, and bioconjugation.[1][2][] Its unique structure, featuring a Boc-protected amine at one terminus and a free amine at the other, connected by a 23-unit PEG spacer, allows for a controlled and sequential conjugation strategy. This makes it an invaluable tool for the surface functionalization of nanoparticles and the construction of complex bioconjugates.[4][]

The primary applications of this compound in nanotechnology include:

  • Drug Delivery Systems: This linker can be used to attach targeting ligands or therapeutic molecules to the surface of nanoparticles, such as liposomes or polymeric nanoparticles.[][][6] The PEG spacer enhances the solubility and stability of the conjugate and can help to reduce non-specific binding of charged molecules to the modified surface.[][]

  • Nanoparticle Surface Functionalization: this compound is employed to modify the surface of various nanoparticles to improve their biocompatibility and circulation time.[7] The PEG chain provides a hydrophilic shield, which can reduce immunogenicity and prevent rapid clearance by the reticuloendothelial system.[8]

  • PROTACs and ADCs: In more complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), this linker facilitates the precise connection of different molecular entities.[8][9]

  • Bioconjugation and Peptide Modification: The bifunctional nature of the linker allows for the creation of branched peptide structures and the conjugation of biomolecules for various research and therapeutic purposes.

The key advantage of the Boc protecting group is that it allows for selective reaction at the free amine terminus first. Subsequently, the Boc group can be removed under mild acidic conditions to expose the second amine for further conjugation, enabling the creation of well-defined, multifunctional nanostructures.[4][10][11]

Data Presentation

The following table summarizes representative quantitative data on the characterization of nanoparticles before and after functionalization with an amino-terminated PEG linker. This data is derived from a study on mesoporous silica (B1680970) nanoparticles (CMS) functionalized with a generic H2N-PEG-NH2 and is provided here as an illustrative example of the expected changes upon PEGylation.[1]

ParameterBefore PEGylation (CMS-COOH)After PEGylation (CMS-PEG-NH2)
Mean Diameter (TEM) ~80 nmMorphology nearly unchanged
Hydrodynamic Diameter (DLS) Larger than TEM due to hydrationIncrease expected due to PEG layer
Zeta Potential NegativeShift towards neutral or positive

Note: This data is illustrative and the exact changes will depend on the specific nanoparticle system, the starting surface charge, and the density of PEGylation.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • The resulting deprotected linker (H2N-PEG23-NH2) as a TFA salt can be used directly in the next step or after neutralization.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.

Protocol 2: Functionalization of Carboxylated Nanoparticles with H2N-PEG23-NH2

This protocol outlines the conjugation of the deprotected H2N-PEG23-NH2 to nanoparticles with carboxyl groups on their surface using EDC/NHS chemistry.[1]

Materials:

  • Carboxylated nanoparticles (e.g., mesoporous silica, polymeric nanoparticles)

  • Deprotected H2N-PEG23-NH2 (from Protocol 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS or Borate buffer, pH 7.2-8.5)[12]

  • Centrifugation equipment

  • Deionized water

Procedure:

  • Disperse the carboxylated nanoparticles in the Activation Buffer to a desired concentration (e.g., 5 mg/mL).

  • Add EDC and NHS to the nanoparticle suspension. The molar ratio of EDC and NHS to the surface carboxyl groups should be optimized, but a starting point is a 10-fold molar excess of each.

  • Stir the mixture for 1 hour at room temperature to activate the carboxyl groups.

  • In a separate tube, dissolve the deprotected H2N-PEG23-NH2 in the Coupling Buffer.

  • Add the H2N-PEG23-NH2 solution to the activated nanoparticle suspension. The amount of PEG linker should be in excess to ensure complete surface coverage.

  • Allow the reaction to proceed for 24 hours at room temperature with gentle stirring.

  • After the reaction, centrifuge the suspension to pellet the functionalized nanoparticles.

  • Remove the supernatant and wash the nanoparticles with deionized water several times to remove unreacted PEG linker and coupling reagents.

  • Resuspend the final H2N-PEG23-NH2 functionalized nanoparticles in a suitable buffer for storage and further use.

Visualizations

experimental_workflow cluster_deprotection Protocol 1: Boc Deprotection cluster_functionalization Protocol 2: Nanoparticle Functionalization Boc_PEG This compound TFA_DCM Add TFA in DCM Boc_PEG->TFA_DCM Stir Stir 1-2h at RT TFA_DCM->Stir Evaporate Evaporate TFA/DCM Stir->Evaporate Deprotected_PEG H2N-PEG23-NH2 (TFA Salt) Evaporate->Deprotected_PEG Add_PEG Add Deprotected PEG Deprotected_PEG->Add_PEG NP_COOH Carboxylated Nanoparticles EDC_NHS Activate with EDC/NHS NP_COOH->EDC_NHS Activated_NP Activated Nanoparticles EDC_NHS->Activated_NP Activated_NP->Add_PEG React React 24h at RT Add_PEG->React Wash Centrifuge and Wash React->Wash Final_NP PEGylated Nanoparticles Wash->Final_NP

Caption: Workflow for Boc deprotection and subsequent nanoparticle functionalization.

logical_relationship cluster_reaction Sequential Conjugation Boc_PEG This compound Free_Amine Free Amine Terminus (-NH2) Boc_PEG->Free_Amine Immediate Reactivity Boc_Protected_Amine Boc-Protected Amine (-NH-Boc) Boc_PEG->Boc_Protected_Amine Protected PEG_Spacer PEG23 Spacer Boc_PEG->PEG_Spacer Provides Solubility & Flexibility First_Conjugation 1. Conjugate at Free Amine Free_Amine->First_Conjugation Deprotection 2. Deprotect Boc Group (Acidic Conditions) Boc_Protected_Amine->Deprotection Second_Conjugation 3. Conjugate at Newly Exposed Amine Deprotection->Second_Conjugation

Caption: Logical relationship of this compound functionalities.

References

Application Notes and Protocols for Bioconjugation using Boc-NH-PEG23-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG23-NH2 is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications. Its structure features a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a free primary amine at the other, connected by a 23-unit PEG chain. This configuration allows for a controlled, stepwise conjugation strategy, making it an invaluable tool in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[][2] The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate and can reduce the immunogenicity of proteins and peptides.[]

The Boc protecting group provides an orthogonal handle for sequential conjugations. It is stable under many reaction conditions but can be efficiently removed under acidic conditions to reveal a primary amine, which is then available for subsequent coupling reactions.[][3][4] The free primary amine can be readily reacted with various functional groups, most commonly activated carboxylic acids like N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[][3]

These application notes provide detailed protocols for the use of this compound in a typical bioconjugation workflow, including the initial conjugation of the free amine, the deprotection of the Boc group, and the subsequent conjugation of the newly exposed amine.

Key Applications

  • Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach a cytotoxic payload to a monoclonal antibody. The free amine can be conjugated to an activated drug molecule, followed by deprotection and attachment to the antibody. The PEG chain can help to improve the pharmacokinetic properties of the ADC.

  • PROTAC Synthesis: this compound is a valuable building block for PROTACs, which are bifunctional molecules that induce the degradation of specific proteins.[5] The linker can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.

  • Peptide and Protein Modification: The linker can be used to introduce a PEG spacer and a reactive handle for further functionalization of peptides and proteins, improving their therapeutic properties.

  • Surface Functionalization: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.

Data Presentation

Disclaimer: Specific quantitative data for bioconjugation reactions using this compound is not extensively available in public literature. The following tables provide representative data based on typical results obtained with chemically similar heterobifunctional PEG linkers. Actual results should be determined empirically for each specific application.

Table 1: Representative Reaction Parameters for Amine-to-Carboxyl Conjugation

ParameterValueNotes
Activation Reagents EDC (1.5 eq.), sulfo-NHS (1.5 eq.)Molar equivalents relative to the carboxylic acid-containing molecule.
Conjugation pH 7.2 - 8.5Optimal for balancing amine reactivity and NHS ester stability.
Compatible Buffers Phosphate, Bicarbonate, Borate, HEPESBuffers must be free of primary amines (e.g., Tris).
Molar Excess of Linker 5 to 20-foldMolar excess of this compound over the target molecule. Requires empirical optimization.
Reaction Temperature Room Temperature (or 4°C)Longer reaction times may be needed at lower temperatures.
Reaction Time 1 - 4 hoursMonitor reaction progress by LC-MS or HPLC.
Typical Yield 60 - 90%Highly dependent on the specific reactants and conditions.

Table 2: Representative Parameters for Boc Deprotection

ParameterValueNotes
Deprotection Reagent Trifluoroacetic Acid (TFA)Typically used in a 20-50% (v/v) solution in Dichloromethane (DCM).
Reaction Temperature 0°C to Room TemperatureStart at 0°C to control the reaction rate.
Reaction Time 30 minutes - 2 hoursMonitor by LC-MS or TLC until the starting material is consumed.
Typical Yield > 95%Generally a high-yielding reaction.

Table 3: Purification and Characterization Techniques for PEGylated Conjugates

TechniquePurposeTypical Observations
Size-Exclusion Chromatography (SEC) Purification and analysis of aggregationSeparation of the larger conjugate from smaller, unreacted molecules.
Ion-Exchange Chromatography (IEX) PurificationSeparation based on changes in the net charge of the conjugate.
Reverse-Phase HPLC (RP-HPLC) Purity assessmentA single major peak indicates a high degree of purity.
Mass Spectrometry (ESI-MS) Molecular weight confirmationObserved mass should correspond to the calculated mass of the conjugate.
NMR Spectroscopy Structural confirmationPresence of characteristic peaks for the PEG chain, the biomolecule, and the linker.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule

This protocol describes the coupling of the free primary amine of this compound to a molecule containing a carboxylic acid, such as a small molecule drug or a protein with accessible carboxyl groups, using EDC/NHS chemistry.

Materials:

  • This compound

  • Carboxylic acid-containing molecule of interest

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS for aqueous reactions

  • Reaction buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4) for biomolecules

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Activation of the Carboxylic Acid: a. Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.5 equivalents) in anhydrous DMF. b. Add EDC (1.5 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid by forming an NHS ester.

  • Conjugation Reaction: a. In a separate tube, dissolve this compound (5-20 equivalents) in the reaction buffer or DMF. b. Add the activated NHS ester solution to the this compound solution. c. Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring. d. For reactions with biomolecules, ensure the final concentration of the organic solvent is low (e.g., <10%) to avoid denaturation.

  • Quenching the Reaction (Optional): a. Add the quenching solution to the reaction mixture to hydrolyze any unreacted NHS esters. b. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate: a. Purify the Boc-protected conjugate using an appropriate chromatographic technique. For small molecule conjugates, reverse-phase HPLC is often suitable. For protein conjugates, size-exclusion or ion-exchange chromatography is recommended.

  • Characterization: a. Confirm the identity and purity of the purified conjugate using LC-MS to verify the molecular weight and HPLC to assess purity.

Protocol 2: Boc Deprotection of the PEGylated Conjugate

This protocol describes the removal of the Boc protecting group to expose the terminal primary amine for subsequent conjugation.

Materials:

  • Purified Boc-protected PEG conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Deprotection Reaction: a. Lyophilize or dry the purified Boc-protected conjugate to remove any water. b. Dissolve the dry conjugate in anhydrous DCM. c. Cool the solution to 0°C in an ice bath. d. Slowly add TFA to a final concentration of 20-50% (v/v). e. Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. f. Monitor the reaction's completion by LC-MS or TLC.

  • Work-up and Isolation: a. Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. b. For a basic work-up to obtain the free amine, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize the acid. c. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final deprotected conjugate. d. The deprotected conjugate (as a TFA salt if the basic work-up is omitted) can be used directly in the next conjugation step.

Protocol 3: Conjugation of the Deprotected Linker to an Amine-Containing Molecule

This protocol outlines the coupling of the deprotected amine of the PEG conjugate to a molecule containing a primary amine, such as a protein or antibody, via an activated ester (e.g., NHS ester). This example assumes the other end of the linker is already conjugated to a small molecule drug.

Materials:

  • Deprotected PEG-drug conjugate

  • Amine-containing molecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4-8.5)

  • Anhydrous DMF or DMSO

  • NHS ester of the molecule to be conjugated (if applicable)

  • Purification system (e.g., SEC, IEX)

Procedure:

  • Preparation of Reactants: a. Prepare the antibody solution at a suitable concentration (e.g., 2-10 mg/mL) in an amine-free buffer at a slightly basic pH (7.4-8.5). b. Dissolve the deprotected PEG-drug conjugate (with an activated ester if necessary) in anhydrous DMF or DMSO.

  • Conjugation Reaction: a. Add the desired molar excess (e.g., 5-10 fold) of the PEG-drug conjugate solution to the antibody solution with gentle stirring. b. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume. c. Incubate the reaction for 1-4 hours at room temperature or for longer at 4°C.

  • Purification of the Final Conjugate (e.g., ADC): a. Remove unreacted linker-drug and other small molecules by size-exclusion chromatography or dialysis. b. Further purification by ion-exchange or hydrophobic interaction chromatography can be performed to separate species with different drug-to-antibody ratios (DAR).

  • Characterization: a. Characterize the final conjugate for purity, identity, and DAR using techniques such as HPLC (SEC, RP-HPLC, HIC), UV-Vis spectroscopy, and mass spectrometry.

Mandatory Visualizations

G cluster_0 Protocol 1: First Conjugation cluster_1 Protocol 2: Deprotection cluster_2 Protocol 3: Second Conjugation Carboxylic_Acid Carboxylic Acid (e.g., Drug) NHS_Ester NHS Ester Carboxylic_Acid->NHS_Ester EDC, NHS Boc_PEG_Conjugate Boc-NH-PEG-Conjugate NHS_Ester->Boc_PEG_Conjugate Amide Bond Formation Boc_PEG_NH2 This compound Boc_PEG_NH2->Boc_PEG_Conjugate Boc_PEG_Conjugate_2 Boc-NH-PEG-Conjugate Deprotected_Conjugate H2N-PEG-Conjugate Deprotected_Conjugate_2 H2N-PEG-Conjugate Boc_PEG_Conjugate_2->Deprotected_Conjugate TFA / DCM Final_Conjugate Final Bioconjugate Deprotected_Conjugate_2->Final_Conjugate Amide Bond Formation Target_Molecule Target Molecule (e.g., Antibody) Target_Molecule->Final_Conjugate

Caption: Workflow for two-step bioconjugation using this compound.

G cluster_protac PROTAC Synthesis Pathway POI_Ligand Protein of Interest (POI) Ligand (with -COOH) Intermediate_1 POI-Linker(Boc) POI_Ligand->Intermediate_1 EDC/NHS Boc_PEG_NH2 This compound Boc_PEG_NH2->Intermediate_1 Intermediate_2 POI-Linker-NH2 Intermediate_1->Intermediate_2 TFA PROTAC Final PROTAC Intermediate_2->PROTAC E3_Ligand E3 Ligase Ligand (with activated ester) E3_Ligand->PROTAC

Caption: Logical flow for the synthesis of a PROTAC using this compound.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Boc-NH-PEG23-NH2 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Boc-NH-PEG23-NH2 linker is a heterobifunctional, high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS) and the development of advanced bioconjugates.[1] Its structure features a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a free primary amine at the other, connected by a 23-unit PEG spacer. This configuration offers several advantages in the synthesis of modified peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal reactive groups allow for sequential and site-specific conjugation.[2][3] The Boc protecting group provides an orthogonal handle that can be selectively removed under acidic conditions to reveal a primary amine for further functionalization.[4] These characteristics make this compound an invaluable tool for researchers in drug discovery and development, enabling the synthesis of complex and targeted therapeutic agents.

Properties and Specifications

The physicochemical properties of the this compound linker are summarized in the table below. These specifications are critical for accurate reagent quantification and reaction stoichiometry during synthesis.

PropertyValueReference
Molecular Weight ~1117.4 g/mol [5]
Appearance White to off-white solid
Purity ≥95%
Solubility Soluble in DMF, DMSO, DCM
Storage -20°C, desiccated[4]

Applications in Solid-Phase Peptide Synthesis (SPPS)

The this compound linker can be incorporated into a peptide sequence during standard Boc-chemistry SPPS to introduce a long, flexible, and hydrophilic spacer. This is particularly useful for:

  • Improving Peptide Solubility: The PEG chain can significantly enhance the aqueous solubility of hydrophobic peptides.

  • Creating Spacers for Conjugation: The terminal amine, after deprotection, serves as a reactive site for the attachment of various molecules, such as fluorophores, small molecule drugs, or targeting ligands.

  • Synthesizing Branched Peptides: The linker can be used to create branched peptide structures.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence

This protocol outlines the manual solid-phase synthesis steps for coupling the this compound linker to a resin-bound peptide.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable): If the N-terminus of the peptide-resin is Fmoc-protected, treat the resin with 20% piperidine in DMF for 20 minutes to expose the free amine. Wash the resin thoroughly with DMF and DCM.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (2 equivalents relative to the resin substitution), HOBt (2 equivalents), and DIC (2 equivalents) in DMF.

    • Allow the activation to proceed for 10-15 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated this compound solution to the swollen peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or repeat the coupling step.

  • Washing: After a successful coupling, wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.

  • Chain Elongation (Optional): If further amino acids are to be added, proceed with the standard Boc-SPPS deprotection and coupling cycles.

cluster_SPPS Solid-Phase Peptide Synthesis Workflow Resin Peptide-Resin (Free N-terminus) Coupling Couple to Resin Resin->Coupling Activation Activate This compound (DIC/HOBt) Activation->Coupling Monitoring Monitor Coupling (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Positive Test Washing Wash Resin Monitoring->Washing Negative Test Deprotection Boc Deprotection (TFA) Washing->Deprotection Cleavage Cleave from Resin (HF or TFMSA) Deprotection->Cleavage

Caption: Workflow for incorporating this compound in SPPS.

Application in PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[6] The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties. The this compound linker is well-suited for PROTAC synthesis due to its length, flexibility, and hydrophilicity, which can facilitate the formation of a productive ternary complex.[2][7]

Experimental Protocol: Synthesis of a PROTAC using this compound

This protocol describes a general two-step solution-phase synthesis of a PROTAC, where the this compound linker is sequentially conjugated to a ligand for the protein of interest (POI) and a ligand for an E3 ligase.

Step 1: Coupling of POI Ligand to this compound

  • Activation of POI Ligand: Activate the carboxylic acid group of the POI ligand using a suitable coupling reagent such as HATU or HBTU in the presence of a base like DIPEA in an anhydrous aprotic solvent (e.g., DMF).

  • Coupling Reaction: Add this compound to the activated POI ligand solution and stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Work-up and Purification: Perform an aqueous work-up and purify the resulting POI-PEG23-NH-Boc conjugate by flash chromatography.

Step 2: Boc Deprotection and Coupling of E3 Ligase Ligand

  • Boc Deprotection: Deprotect the Boc group from the purified POI-PEG23-NH-Boc conjugate using trifluoroacetic acid (TFA) in DCM.[4] Remove the solvent and excess TFA in vacuo.

  • Coupling of E3 Ligase Ligand: Couple the resulting POI-PEG23-NH2 with the activated E3 ligase ligand (prepared similarly to the POI ligand) in the presence of a coupling reagent and base.

  • Final Purification: Purify the final PROTAC molecule by preparative HPLC.

cluster_PROTAC PROTAC Synthesis Workflow POI_Ligand POI Ligand (with COOH) Coupling1 Couple POI Ligand to Linker POI_Ligand->Coupling1 Boc_Linker This compound Boc_Linker->Coupling1 Purification1 Purify POI-Linker-Boc Coupling1->Purification1 Deprotection Boc Deprotection (TFA) Purification1->Deprotection Coupling2 Couple E3 Ligand Deprotection->Coupling2 E3_Ligand E3 Ligase Ligand (with COOH) E3_Ligand->Coupling2 Purification2 Purify Final PROTAC Coupling2->Purification2

Caption: General workflow for PROTAC synthesis.

Application in Antibody-Drug Conjugate (ADC) Development

Antibody-drug conjugates (ADCs) are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells.[8] The linker in an ADC plays a crucial role in its stability in circulation and the efficient release of the payload at the target site.[3] The this compound linker can be used to conjugate a drug to an antibody, with the PEG spacer improving the ADC's solubility and pharmacokinetic profile.

Experimental Workflow: ADC Conjugation

The synthesis of an ADC using the this compound linker typically involves a multi-step process:

  • Linker-Payload Synthesis: The this compound linker is first reacted with the cytotoxic payload. The free amine of the linker is coupled to a reactive group (e.g., a carboxylic acid) on the payload molecule.

  • Boc Deprotection: The Boc protecting group on the linker-payload conjugate is removed using TFA to expose the terminal amine.

  • Activation of Linker-Payload: The newly exposed amine on the linker-payload conjugate is then activated, for example, by converting it to a maleimide (B117702) or NHS ester.

  • Conjugation to Antibody: The activated linker-payload is then conjugated to the antibody, typically targeting surface-exposed lysine (B10760008) or cysteine residues.

  • Purification: The resulting ADC is purified to remove any unconjugated antibody, linker-payload, and other impurities.

cluster_ADC ADC Synthesis Workflow Payload Cytotoxic Payload Couple_Payload Couple Payload to Linker Payload->Couple_Payload Linker This compound Linker->Couple_Payload Deprotect_Boc Boc Deprotection Couple_Payload->Deprotect_Boc Activate_Linker Activate Linker-Payload Deprotect_Boc->Activate_Linker Conjugate Conjugate to Antibody Activate_Linker->Conjugate Antibody Monoclonal Antibody Antibody->Conjugate Purify_ADC Purify ADC Conjugate->Purify_ADC

Caption: General workflow for ADC synthesis.

Data Presentation

While specific quantitative data for the this compound linker is not extensively published, the following tables provide representative data for peptide synthesis and bioconjugation reactions involving similar Boc-protected PEG linkers. These values should be considered as a general guide, and optimal conditions should be determined empirically for each specific application.

Table 1: Representative Data for Solid-Phase Peptide Synthesis

ParameterTypical ValueNotes
Resin Substitution 0.2 - 0.8 mmol/gDependent on the resin type and peptide sequence.
Coupling Efficiency (per step) >99%Monitored by Kaiser test.
Crude Peptide Purity (by HPLC) 50 - 80%Highly dependent on peptide length and sequence.
Final Purified Peptide Yield 10 - 40%Post-purification yield.

Table 2: Representative Data for PROTAC and ADC Synthesis

ParameterTypical ValueNotes
Coupling Yield (Solution Phase) 60 - 90%Dependent on the specific ligands and reaction conditions.
Final Product Purity (by HPLC) >95%After preparative HPLC purification.
Drug-to-Antibody Ratio (DAR) for ADCs 2 - 8Controlled by the stoichiometry of the conjugation reaction.

Conclusion

The this compound linker is a versatile and valuable tool for researchers in peptide synthesis, drug discovery, and bioconjugation. Its well-defined structure, hydrophilicity, and orthogonal reactivity enable the synthesis of complex biomolecules with improved properties. The protocols and workflows presented in these application notes provide a foundation for the successful implementation of this linker in a variety of research and development applications. It is important to note that optimization of the described procedures may be necessary to achieve the desired results for specific target molecules.

References

Application Notes and Protocols for In Vivo Formulation with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Leveraging PEG Linkers for Enhanced In Vivo Performance

Polyethylene glycol (PEG) linkers are essential tools in modern drug development, utilized to improve the in vivo performance of a wide range of therapeutic molecules, including proteins, peptides, small molecules, and nanoparticles.[1][2] The process of covalently attaching PEG chains, known as PEGylation, offers a multitude of benefits by altering the physicochemical properties of the parent molecule.[3][4]

Key Advantages of PEGylation in Vivo:

  • Extended Circulation Half-Life: One of the primary benefits of PEGylation is the significant increase in the hydrodynamic radius of the conjugated molecule.[5] This enlargement slows down kidney ultrafiltration, a major clearance pathway for smaller molecules, thereby prolonging the drug's presence in systemic circulation.[4][5][]

  • Improved Solubility and Stability: PEG is highly soluble in aqueous environments, and its conjugation can enhance the solubility of hydrophobic drugs, which is crucial for formulation and bioavailability.[][8][9] The flexible PEG chain can also shield the therapeutic from proteolytic enzymes, increasing its stability in vivo.[3][5]

  • Reduced Immunogenicity: The hydration shell created by the PEG linker can mask epitopes on the drug's surface, reducing recognition by the immune system and minimizing the risk of an adverse immune response.[1][][10] This is particularly valuable for biologic drugs like proteins and enzymes.[10]

  • Enhanced Pharmacokinetics: Collectively, these advantages lead to a dramatically improved pharmacokinetic (PK) profile, including a longer half-life (t1/2), increased plasma concentration, and a greater area under the plasma concentration-time curve (AUC).[8][11]

  • Targeted Delivery: In the context of cancer therapy, the increased size of PEGylated nanoparticles or large protein conjugates can facilitate passive targeting to tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[2][5]

The versatility of PEG linker chemistry allows for fine-tuning of these properties. Linkers can be linear or branched, cleavable or non-cleavable, and vary widely in molecular weight, enabling a tailored approach to drug delivery system design.[1][][]

Visualization of PEGylation Principles

Mechanism of Action: The "Stealth" Effect

The primary mechanism by which PEGylation enhances in vivo performance is often referred to as the "stealth" effect. The PEG chain creates a hydrophilic shield around the drug molecule.

cluster_0 Unmodified Drug cluster_1 PEGylated Drug Formulation cluster_2 In Vivo Biological Barriers Drug Therapeutic Molecule Immune_Cell Immune System Recognition Drug->Immune_Cell Rapid Clearance & Degradation Enzymes Proteolytic Degradation Drug->Enzymes Rapid Clearance & Degradation Kidney Renal Clearance Drug->Kidney Rapid Clearance & Degradation PEG_Drug PEG-Drug Conjugate (Increased Hydrodynamic Radius) PEG_Drug->Immune_Cell Shielding Effect (Reduced Clearance) PEG_Drug->Enzymes Shielding Effect (Reduced Clearance) PEG_Drug->Kidney Shielding Effect (Reduced Clearance)

Caption: The "Stealth" Effect of PEGylation shields drugs from biological clearance mechanisms.

Cleavable vs. Non-Cleavable Linkers in Targeted Delivery

The choice between a cleavable and non-cleavable linker is critical for drug release, especially in applications like Antibody-Drug Conjugates (ADCs).[13][14] Cleavable linkers are designed to release the drug in response to specific triggers in the target environment (e.g., low pH or specific enzymes in tumor cells), while non-cleavable linkers release the drug payload only after the complete degradation of the antibody within the lysosome.[][13][15]

cluster_blood Systemic Circulation cluster_cell Target Tumor Cell ADC_Cleavable ADC (Cleavable Linker) ADC_NonCleavable ADC (Non-Cleavable Linker) Internalization Internalization ADC_Cleavable->Internalization ADC_NonCleavable->Internalization label_stable Linkers are stable, preventing premature drug release Lysosome Lysosomal Degradation Internalization->Lysosome Non-Cleavable Path Trigger Specific Trigger (e.g., low pH, Cathepsin B) Internalization->Trigger Cleavable Path Drug_NonCleaved Active Drug + Linker-Amino Acid Lysosome->Drug_NonCleaved Drug_Cleaved Active Drug Released Trigger->Drug_Cleaved A 1. Animal Acclimation & Grouping B 2. Formulation Preparation & Dosing A->B Healthy, grouped animals C 3. Blood Sample Collection (Serial) B->C Administer IV or SC dose D 4. Plasma Processing C->D Collect at predefined time points (e.g., 5m, 1h, 4h, 8h, 24h, 48h) F 6. Sample Analysis D->F Isolate plasma, add anticoagulant, store at -80°C E 5. Bioanalytical Method Development (e.g., LC-MS, ELISA) E->F Validated assay G 7. PK Parameter Calculation F->G Generate concentration-time data H 8. Data Interpretation & Reporting G->H Calculate t½, AUC, Clearance, Vd

References

Purification of Boc-NH-PEG23-NH2 Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG23-NH2, a monodisperse polyethylene (B3416737) glycol (PEG) linker containing a Boc-protected amine and a free amine, is a critical reagent in bioconjugation and drug delivery. Its defined chain length of 23 ethylene (B1197577) glycol units ensures batch-to-batch consistency and simplifies the characterization of the final conjugates. Achieving high purity of this linker is paramount for the successful synthesis of well-defined bioconjugates, ensuring efficacy and safety. This document provides detailed protocols for the purification of this compound, focusing on the removal of common impurities derived from its synthesis.

Common Impurities in this compound Synthesis

The synthesis of monodisperse PEG derivatives is challenging, often resulting in a crude product containing impurities that are structurally very similar to the target compound. The primary impurities encountered during the synthesis of this compound are typically deletion and addition products, which are PEG oligomers with one less (PEG22) or one more (PEG24) ethylene glycol unit. Other potential impurities include starting materials and by-products from the Boc protection step. Commercial preparations of this compound typically have a purity of 95% or higher.[1][2]

Purification Strategies

A combination of chromatographic techniques is generally employed to achieve high purity of this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for separating PEG oligomers based on subtle differences in hydrophobicity. For larger scale purification or as a preliminary purification step, silica (B1680970) gel chromatography can be effective, particularly for removing less polar or more polar impurities.

Data Presentation: Purification of a Hypothetical Crude this compound Batch

The following table summarizes the purification of a hypothetical 1-gram batch of crude this compound. The crude product is assumed to have a purity of 90% and contains PEG22 and PEG24 analogs as the main impurities.

Purification StepStarting MaterialProductPurity (%)Yield (%)Key Impurities Removed
Crude Product 1.0 g-90.0100Boc-NH-PEG22-NH2, Boc-NH-PEG24-NH2, synthesis reagents
Silica Gel Chromatography 1.0 g crude product0.92 g partially purified product95.092Non-polar and highly polar impurities
Preparative RP-HPLC 0.92 g partially purified product0.85 g final product>98.092.4Boc-NH-PEG22-NH2, Boc-NH-PEG24-NH2
Overall 1.0 g crude product0.85 g final product>98.085-

Experimental Protocols

Silica Gel Chromatography Protocol

This protocol is designed for the initial purification of 1 gram of crude this compound.

Materials:

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Glass chromatography column (40 mm diameter, 400 mm length)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Potassium permanganate (B83412) stain

Procedure:

  • Slurry Preparation: Prepare a slurry of 100 g of silica gel in 200 mL of DCM.

  • Column Packing: Carefully pour the slurry into the chromatography column with the stopcock closed. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve 1 g of crude this compound in a minimal amount of DCM (approx. 5 mL). In a separate beaker, add 5 g of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully add the dry sample onto the top of the column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane. Start with 100% DCM and gradually increase the methanol concentration. A suggested gradient is as follows:

    • 500 mL of 100% DCM

    • 500 mL of 1% MeOH in DCM

    • 500 mL of 2% MeOH in DCM

    • 500 mL of 5% MeOH in DCM

    • 500 mL of 10% MeOH in DCM

  • Fraction Collection: Collect fractions of 20 mL.

  • TLC Analysis: Monitor the fractions by TLC using a mobile phase of 10% MeOH in DCM. Visualize the spots by staining with potassium permanganate.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the partially purified this compound.

Preparative Reversed-Phase HPLC Protocol

This protocol is for the final purification of partially purified this compound to achieve high purity.

Materials:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative column (e.g., 20 mm x 250 mm, 10 µm particle size)

  • Water, HPLC grade, with 0.1% Trifluoroacetic Acid (TFA) (Mobile Phase A)

  • Acetonitrile (B52724), HPLC grade, with 0.1% Trifluoroacetic Acid (TFA) (Mobile Phase B)

  • Lyophilizer

Procedure:

  • System Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 10 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the partially purified this compound in a minimal amount of the initial mobile phase (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Injection and Elution: Inject the sample onto the column. Elute with a linear gradient of acetonitrile. A suggested gradient is as follows:

    • 5-35% Mobile Phase B over 40 minutes.

    • 35-95% Mobile Phase B over 5 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • 95-5% Mobile Phase B over 5 minutes.

    • Hold at 5% Mobile Phase B for 10 minutes (re-equilibration).

  • Fraction Collection: Monitor the elution profile at 214 nm and collect fractions corresponding to the main product peak. The target product is expected to elute as a sharp peak, with the PEG22 and PEG24 impurities eluting slightly before and after, respectively.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity.

  • Product Isolation: Combine the pure fractions and remove the acetonitrile by rotary evaporation. Freeze the aqueous solution and lyophilize to obtain the final purified this compound as a white solid.

Characterization Methods

The purity and identity of the final this compound product should be confirmed by a combination of analytical techniques:

  • Analytical RP-HPLC: To determine the final purity and confirm the absence of oligomeric impurities.

  • LC-MS: To confirm the molecular weight of the purified product. For this compound (C53H108N2O25), the expected monoisotopic mass is approximately 1172.75 g/mol .

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the Boc protecting group and the PEG backbone.

Visualizations

PurificationWorkflow Crude Crude this compound (Purity: ~90%) Silica Silica Gel Chromatography Crude->Silica Initial Purification RPHPLC Preparative RP-HPLC Silica->RPHPLC Final Purification Pure Pure this compound (Purity: >98%) RPHPLC->Pure Analysis Characterization (LC-MS, NMR, Anal. HPLC) Pure->Analysis

Caption: Purification workflow for this compound conjugates.

AnalyticalWorkflow Sample Purified this compound HPLC Analytical RP-HPLC Sample->HPLC LCMS LC-MS Sample->LCMS NMR NMR Spectroscopy Sample->NMR Purity Purity Assessment (>98%) HPLC->Purity Identity Structural Confirmation (Mass & Structure) LCMS->Identity NMR->Identity

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Boc-NH-PEG23-NH2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction yields with Boc-NH-PEG23-NH2.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains two different functional groups: a primary amine (-NH2) and a tert-butyloxycarbonyl (Boc) protected primary amine.[][2] The free amine allows for immediate conjugation to molecules containing carboxylic acids or activated esters (like NHS esters).[3] The Boc-protected amine can be deprotected under mild acidic conditions to reveal a second primary amine, enabling further sequential conjugation.[4] This makes it a versatile tool for creating complex bioconjugates, such as in the development of antibody-drug conjugates (ADCs) and PROTACs.

Q2: What are the most common reactions performed with the free amine of this compound?

The most common reaction is the formation of a stable amide bond. This is typically achieved by reacting the free amine of the PEG linker with either:

  • A carboxylic acid (-COOH) using a carbodiimide (B86325) coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6]

  • An N-hydroxysuccinimide (NHS) ester , which reacts directly with the amine to form an amide bond.[][8]

Q3: What is the optimal pH for reacting the amine of this compound with an NHS ester?

The optimal pH range for reacting an NHS ester with a primary amine is between 7.2 and 8.5.[9] A pH of 8.3-8.5 is often recommended as the ideal balance to ensure the primary amine is sufficiently deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.[10] At pH values below 7.2, the amine group is more likely to be protonated (-NH3+), rendering it less reactive.[11] Above pH 8.5, the rate of NHS ester hydrolysis increases significantly, which becomes a major competing reaction.[9][12]

Q4: Which buffers should I use for NHS ester coupling reactions?

It is crucial to use a buffer that does not contain primary amines. Compatible buffers include:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Bicarbonate/Carbonate

  • Borate

Buffers containing primary amines, such as Tris or glycine (B1666218), must be avoided as they will compete with the PEG linker for reaction with the NHS ester, leading to significantly lower yields.[9][13]

Q5: How do I remove the Boc protecting group?

The Boc group is reliably removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in a non-protic solvent like dichloromethane (B109758) (DCM).[4][14] The reaction is typically fast, often completing within 1-2 hours at room temperature.[14]

Troubleshooting Guide

Low or No Conjugation Yield
Possible Cause Recommended Solution
Incorrect pH of reaction buffer. For NHS ester couplings, verify the buffer pH is between 7.2 and 8.5.[9] For EDC/NHS couplings of carboxylic acids, a two-step pH process is optimal: pH 4.5-6.0 for the activation of the carboxylic acid with EDC/NHS, followed by adjusting the pH to 7.2-8.5 for the reaction with the amine.[11]
Hydrolysis of NHS ester. NHS esters are moisture-sensitive.[15] Always use fresh, high-quality anhydrous DMSO or DMF to prepare stock solutions immediately before use. Minimize the time the NHS ester is in an aqueous buffer before the amine is added. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[12][16]
Inactive reagents. EDC and NHS are moisture-sensitive. Store them properly in a desiccator. Use a fresh bottle if you suspect degradation.
Presence of primary amines in the buffer. Buffers like Tris or glycine will compete with your intended reaction.[9][13] Perform a buffer exchange into a non-amine-containing buffer (e.g., PBS) using dialysis or a desalting column.
Suboptimal molar ratio of reactants. For reactions with proteins or other valuable biomolecules, a molar excess of the Boc-NH-PEG-NH2 linker is typically used to drive the reaction to completion. A 5 to 20-fold molar excess of the PEG-NHS ester over the target molecule is a common starting point, but this may require empirical optimization.[17]
Low concentration of reactants. The rate of the desired bimolecular reaction (aminolysis) is dependent on the concentration of both reactants. Low concentrations favor the competing unimolecular hydrolysis of the NHS ester.[] If possible, increase the concentration of your reactants.
Incomplete Boc Deprotection
Possible Cause Recommended Solution
Insufficient acid strength or concentration. Ensure a sufficient concentration of TFA is used. A common range is 20-50% (v/v) TFA in DCM.[14][18]
Inadequate reaction time or temperature. While the reaction is often complete in 1-2 hours at room temperature, sterically hindered substrates may require longer reaction times.[14] Monitor the reaction progress by TLC or LC-MS.
Presence of water. Water can interfere with the deprotection reaction. Use anhydrous DCM for the reaction.[4]
Scavenger may be needed. The deprotection generates a tert-butyl cation, which can cause side reactions with certain functional groups. The addition of a scavenger like triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) can prevent these side reactions.[14]

Quantitative Data Summary

Table 1: Effect of pH on NHS Ester Reaction Efficiency

pHAmine ReactivityNHS Ester Hydrolysis RateOverall Conjugation Efficiency
< 7.0Low (amine is protonated)LowLow
7.2 - 8.5High (amine is deprotonated)ModerateOptimal
> 8.5HighHigh (rapid hydrolysis)Low

Data compiled from multiple sources.[9][11][12][19]

Table 2: Half-life of NHS Esters in Aqueous Solution

pHTemperatureHalf-life
7.00°C4-5 hours
8.64°C10 minutes

[12][16]

Experimental Protocols

Protocol 1: EDC/NHS Coupling of a Carboxylic Acid to this compound

This protocol involves a two-step process with distinct pH conditions for optimal yield.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-8.5

  • Anhydrous DMF or DMSO

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve your carboxylic acid-containing molecule in Activation Buffer. b. In a separate tube, dissolve EDC (1.5 molar equivalents) and Sulfo-NHS (1.5 molar equivalents) in Activation Buffer. c. Add the EDC/Sulfo-NHS solution to the carboxylic acid solution. d. Let the reaction proceed for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.[17]

  • Conjugation to this compound: a. Dissolve this compound (1.0-1.2 molar equivalents) in Coupling Buffer. b. Add the freshly activated carboxylic acid solution to the this compound solution. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: a. Purify the resulting Boc-NH-PEG-conjugate using an appropriate method such as size exclusion chromatography (SEC), dialysis, or reverse-phase HPLC to remove unreacted reagents and byproducts.

Protocol 2: Boc Deprotection

Materials:

  • Purified and dried Boc-protected PEG conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • (Optional) Triisopropylsilane (TIS) as a scavenger

Procedure:

  • Dissolve the Boc-protected PEG conjugate in anhydrous DCM (e.g., at a concentration of 0.1-0.2 M).[18]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v). If your molecule contains sensitive functional groups, consider adding a scavenger like TIS (2.5-5% v/v).[14]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[17]

  • Monitor the completion of the reaction by LC-MS or TLC.

  • Upon completion, remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).

  • The resulting deprotected amine will be a TFA salt. This can often be used directly in subsequent reactions or neutralized through a basic workup or purification. For a basic workup, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution.[17]

Visualizations

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Amine Coupling cluster_deprotection Step 3: Boc Deprotection start Dissolve Carboxylic Acid in Activation Buffer (pH 4.5-6.0) add_reagents Add EDC and Sulfo-NHS (1.5 eq each) start->add_reagents incubate_activation Incubate 15-30 min at RT add_reagents->incubate_activation activated_intermediate Activated Sulfo-NHS Ester incubate_activation->activated_intermediate mix Combine Activated Ester and PEG Solution activated_intermediate->mix prepare_peg Dissolve this compound in Coupling Buffer (pH 7.2-8.5) prepare_peg->mix incubate_conjugation Incubate 1-2h at RT or overnight at 4°C mix->incubate_conjugation boc_conjugate Boc-Protected Conjugate incubate_conjugation->boc_conjugate dissolve_conjugate Dissolve Conjugate in anhydrous DCM boc_conjugate->dissolve_conjugate add_tfa Add 20-50% TFA (optional scavenger) dissolve_conjugate->add_tfa incubate_deprotection Incubate 1-2h at RT add_tfa->incubate_deprotection final_product Final Deprotected Conjugate incubate_deprotection->final_product troubleshooting_workflow start Low Reaction Yield? check_ph Is pH optimal? (Coupling: 7.2-8.5) (Activation: 4.5-6.0) start->check_ph check_buffer Buffer amine-free? (e.g., PBS, HEPES) check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagents Are EDC/NHS/PEG reagents fresh and anhydrous? check_buffer->check_reagents Yes buffer_exchange Perform buffer exchange check_buffer->buffer_exchange No check_ratio Is molar ratio optimized? (e.g., 5-20x PEG excess) check_reagents->check_ratio Yes use_fresh_reagents Use fresh reagents check_reagents->use_fresh_reagents No optimize_ratio Optimize molar ratio check_ratio->optimize_ratio No success Yield Improved check_ratio->success Yes adjust_ph->check_buffer buffer_exchange->check_reagents use_fresh_reagents->check_ratio optimize_ratio->success

References

Technical Support Center: Troubleshooting Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the removal of the tert-butoxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems encountered during Boc deprotection?

The most frequent issues include incomplete deprotection, the formation of side products due to the reactive tert-butyl cation, and challenges with work-up and purification.[1] In peptide synthesis, incomplete deprotection can lead to the deletion of amino acid residues in the final sequence.[2]

Q2: What causes the formation of side products during Boc deprotection?

The primary cause is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[2][3] This carbocation can then alkylate nucleophilic residues in the substrate, leading to undesired modifications.[2][4]

Q3: Which amino acid residues are most susceptible to side reactions?

Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[2]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt or oxidized to a sulfoxide.[2][5][6][7]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[2]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[2]

Q4: What are scavengers and how do they prevent side product formation?

Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation, preventing it from reacting with the desired product.[2] They are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate.[2] The choice of scavenger depends on the specific sensitive residues present in your compound.[2]

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

Symptoms:

  • Presence of starting material in the crude product (detected by TLC, LC-MS, or NMR).

  • Low yield of the desired amine.[8]

  • In solid-phase peptide synthesis (SPPS), this can lead to deletion sequences.[5]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Acid Strength or Concentration Increase the acid concentration. For TFA in DCM, you can increase from a 20-25% solution to a 50% solution.[1][9] For very resistant groups, neat TFA can be used, but this may increase side reactions.[10] A study showed that for SPPS, 55% TFA in DCM gave higher purity peptides than 100% TFA, likely due to better resin swelling.[9][11]
Inadequate Reaction Time or Temperature Increase the reaction time and monitor progress by TLC or LC-MS.[1][2][9] Most deprotections are performed at room temperature, but gentle warming (e.g., to 40°C) can be beneficial, though it may also increase side product formation if scavengers are not used.[1][2]
Steric Hindrance For sterically hindered substrates, a combination of stronger acid, longer reaction time, and potentially elevated temperature may be necessary.[2][5][9]
Poor Resin Swelling (in SPPS) Ensure the chosen solvent system allows for adequate swelling of the resin. A 55% TFA solution in DCM has been shown to result in better resin swelling than 100% TFA.[5][9]
Solvent Issues Ensure the substrate is fully soluble in the reaction solvent. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection.[9]
Issue 2: Formation of Side Products

Symptoms:

  • Observation of unexpected peaks in HPLC/LC-MS after deprotection.

  • Mass corresponding to the addition of a tert-butyl group (+56 Da) or oxidation (+16 Da for Met) is observed.[5]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Alkylation of Sensitive Residues Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present.[2]
Oxidation of Methionine Add reducing agents like dimethyl sulfide (B99878) (DMS) or ammonium (B1175870) iodide to the cleavage cocktail.[2][6] Using scavengers like thioanisole (B89551) can also help prevent S-alkylation.[2]
Insufficient Scavenger Concentration A typical scavenger concentration is 1-5% (v/v), but this may need to be optimized for your specific substrate.[8]

Common Scavengers and Their Applications:

ScavengerTarget Residue(s)Typical Concentration (v/v)
Triethylsilane (TES) / Triisopropylsilane (TIS) Trp, Met, Cys, Tyr2.5% - 5%
Thioanisole Met5%
Anisole General scavenger for various nucleophilic residues5%
1,2-Ethanedithiol (EDT) Cys, Trp2.5%
Water General carbocation scavenger2.5% - 5%
Dimethyl Sulfide (DMS) Met (prevents oxidation)5%

Data compiled from multiple sources.[2][3][8][9][12]

Common Scavenger Cocktails:

  • TFA/TIS/H₂O (95:2.5:2.5 v/v/v): A general and effective cocktail for peptides with multiple sensitive residues.[2][12]

  • Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v): Used for peptides with a wide range of sensitive residues.[2]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM

This protocol is suitable for many substrates, particularly in peptide synthesis.[8]

  • Preparation of Deprotection Cocktail: Prepare a solution of 25-50% TFA in DCM. If the substrate contains sensitive residues, add an appropriate scavenger (e.g., 2.5% triethylsilane and 2.5% water).[8]

  • Reaction: Add the deprotection cocktail to the Boc-protected substrate at room temperature.

  • Monitoring: Stir for 30 minutes to 2 hours, monitoring the reaction progress by TLC or LC-MS.[8]

  • Work-up:

    • Remove the TFA and DCM under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.[8][9]

    • The crude product is often obtained as the TFA salt and can be used directly in the next step.[9]

    • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[9]

Protocol 2: Boc Deprotection with HCl in 1,4-Dioxane (B91453)

This method is often considered milder than TFA-based protocols and is useful for substrates with other acid-sensitive functional groups.[8]

  • Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[8]

  • Work-up:

    • Upon completion, remove the solvent under reduced pressure.

    • The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[8]

    • If the free amine is required, dissolve the hydrochloride salt in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution).[8]

Visualizations

Boc_Deprotection_Troubleshooting start Boc Deprotection Issue incomplete Incomplete Deprotection? start->incomplete side_products Side Products Observed? incomplete->side_products No cause_incomplete Identify Cause: - Insufficient Acid - Short Reaction Time - Low Temperature - Steric Hindrance incomplete->cause_incomplete Yes cause_side Identify Cause: - t-Butyl Cation Alkylation - Oxidation (e.g., Met) side_products->cause_side Yes end Successful Deprotection side_products->end No solution_incomplete Solutions: - Increase Acid Conc. - Prolong Reaction Time - Gentle Warming - Optimize Solvent cause_incomplete->solution_incomplete solution_incomplete->end solution_side Solutions: - Add Scavengers (TIS, TES, Thioanisole) - Use Scavenger Cocktail - Add Reducing Agents (DMS) cause_side->solution_side solution_side->end

Caption: Troubleshooting workflow for common Boc deprotection issues.

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve Boc-protected substrate in solvent (e.g., DCM) add_acid Add acid (e.g., TFA) and scavengers (if needed) dissolve->add_acid react Stir at specified temperature (e.g., RT) add_acid->react monitor Monitor progress (TLC, LC-MS) react->monitor concentrate Concentrate under reduced pressure monitor->concentrate precipitate Precipitate salt (e.g., with ether) or neutralize concentrate->precipitate purify Purify product precipitate->purify

Caption: General experimental workflow for Boc deprotection.

Side_Reaction_Pathway boc_amine Boc-NH-R Boc Protecting Group tert_butyl_cation t-Bu+ Reactive Cation boc_amine->tert_butyl_cation + TFA deprotected_amine H2N-R Desired Product boc_amine->deprotected_amine + TFA tfa TFA alkylated_tryptophan Alkylated Trp Side Product tert_butyl_cation->alkylated_tryptophan + Trp trapped_cation Trapped Cation tert_butyl_cation->trapped_cation + Scavenger tryptophan Trp Side Chain (Indole Ring) tryptophan->alkylated_tryptophan scavenger Scavenger (e.g., TIS) scavenger->trapped_cation

Caption: Alkylation of tryptophan by the tert-butyl cation and its prevention by a scavenger.

References

Technical Support Center: Troubleshooting Low Solubility of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for addressing low solubility of PEGylated proteins.

Frequently Asked Questions (FAQs)

Q1: Why is my PEGylated protein precipitating out of solution?

Precipitation of PEGylated proteins can occur due to several factors. The process of attaching polyethylene (B3416737) glycol (PEG) chains is intended to increase solubility and stability, but improper conditions or characteristics of the protein itself can lead to aggregation and precipitation.[1][2] Key causes include:

  • Isoelectric Point (pI): Proteins are least soluble at their isoelectric point (pI), where their net charge is neutral, leading to increased protein-protein interactions and aggregation.[3]

  • High Protein Concentration: Elevated concentrations of the PEGylated protein can promote intermolecular interactions, leading to aggregation and precipitation.[3]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and presence of certain salts in the buffer can significantly influence the solubility of the conjugate.[4] For instance, at high concentrations, salts like ammonium (B1175870) sulfate (B86663) can reduce solubility.[3]

  • PEG Properties: The size, shape (linear vs. branched), and degree of PEGylation can affect the final product's solubility.[1][5] While PEGylation generally enhances solubility, a high degree of PEGylation can sometimes increase hydrophobicity.[6]

  • Temperature: Proteins can become unstable and aggregate at higher temperatures.[4]

Q2: My PEGylated protein appears soluble but forms aggregates. What is happening?

The formation of soluble aggregates is a known phenomenon where the PEG-conjugated protein oligomerizes without precipitating.[7] The PEG chains themselves can render these aggregates soluble, effectively masking an underlying aggregation issue.[7] This is problematic as it can affect the therapeutic efficacy and pharmacokinetic properties of the protein.[7] The underlying causes are often similar to those for precipitation, including suboptimal buffer conditions and inherent protein instability.[4][7]

Q3: How can I systematically improve the solubility of my PEGylated protein?

A systematic approach involving the optimization of formulation conditions is crucial. Key strategies include:

  • Buffer Optimization: Adjusting the pH of the buffer to be at least one unit away from the protein's pI can increase electrostatic repulsion and improve solubility.[3] Modifying the ionic strength with salts like sodium chloride can also shield interactions that lead to aggregation.[4]

  • Use of Additives and Excipients: Small molecules such as glycerol, sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine) can act as stabilizers.[4] These excipients can help maintain the protein's native conformation and prevent aggregation.

  • Screening PEG Variants: The molecular weight and structure (linear vs. branched) of the PEG chain can impact solubility.[1][5] Experimenting with different PEG reagents may yield a more soluble conjugate. For example, branched PEGs can sometimes offer greater shielding and solubility enhancement compared to linear PEGs of the same molecular weight.[8]

  • Controlled PEGylation Reaction: Optimizing the PEG-to-protein molar ratio during the conjugation reaction is critical.[9] An insufficient degree of PEGylation may not provide enough of a hydrophilic shield, while excessive PEGylation could lead to other issues. The reaction pH is also a key parameter to control.[9]

Data Summary

Table 1: Influence of Formulation Variables on PEGylated Protein Solubility

ParameterRecommended Range/ConditionRationale
pH At least 1-2 units away from the protein's pI.[3]Maximizes electrostatic repulsion between protein molecules, preventing aggregation.[3][4]
Ionic Strength 50-150 mM NaCl (starting point)Shields electrostatic interactions that can lead to aggregation.[4]
PEG Concentration Optimized for each protein (e.g., 32.5 g/L for BSA nanoparticles).[10][11]Drives water away from the protein's surface, which can either increase precipitation for purification or require careful control during formulation.[3]
Temperature Generally lower temperatures (e.g., 4°C) for storage and handling.Reduces the rate of protein unfolding and aggregation.[4]
Additives Sugars (e.g., sucrose), polyols (e.g., glycerol), amino acids (e.g., arginine).Stabilize the protein structure and increase solubility.[4]

Table 2: Effect of PEG Characteristics on Protein Solubility

PEG CharacteristicInfluence on SolubilityConsiderations
Molecular Weight Generally, higher MW increases hydrodynamic size and can improve solubility.[1] However, PEG MW beyond a certain point (e.g., 4000 Da for insulin) may not offer additional benefits.[1]Very high MW PEGs can increase viscosity, which may be problematic for subcutaneous injections.[5][12]
Structure (Linear vs. Branched) Branched PEGs can provide a more effective hydrophilic shield around the protein, potentially leading to better solubility and stability.[8]The bulky nature of branched PEGs might cause more steric hindrance at the protein's active site.[8]
Degree of PEGylation A sufficient number of attached PEG chains is needed to shield hydrophobic patches and prevent aggregation.Over-PEGylation can sometimes lead to a loss of biological activity or even reduced solubility if not optimized.[8]

Experimental Workflows and Protocols

Visualizing Troubleshooting and Key Relationships

TroubleshootingWorkflow Troubleshooting Low Solubility of PEGylated Proteins start Low Solubility or Precipitation Observed check_pI Step 1: Check Buffer pH vs. Protein pI start->check_pI adjust_pH Adjust pH to be >1 unit from pI check_pI->adjust_pH pH near pI check_ionic Step 2: Evaluate Ionic Strength check_pI->check_ionic pH is optimal adjust_pH->check_ionic end Solubility Improved adjust_pH->end Success adjust_salt Screen Salt Concentrations (e.g., 50-200 mM NaCl) check_ionic->adjust_salt Suboptimal add_excipients Step 3: Add Stabilizing Excipients check_ionic->add_excipients Optimal adjust_salt->add_excipients adjust_salt->end Success screen_excipients Screen Sugars, Polyols, or Amino Acids add_excipients->screen_excipients reoptimize_peg Step 4: Re-evaluate PEGylation Strategy screen_excipients->reoptimize_peg screen_excipients->end Success screen_peg Test Different PEG Sizes and Structures (Linear vs. Branched) reoptimize_peg->screen_peg screen_peg->end Success fail Consult Further (e.g., Protein Engineering) screen_peg->fail No Improvement PEG_Parameters Key Parameters Influencing PEGylated Protein Solubility solubility PEGylated Protein Solubility peg_mw PEG Molecular Weight peg_mw->solubility affects hydrodynamic radius peg_structure PEG Structure (Linear vs. Branched) peg_structure->solubility impacts surface shielding peg_ratio PEG:Protein Ratio peg_ratio->solubility determines degree of modification buffer_ph Buffer pH buffer_ph->solubility modulates surface charge ionic_strength Ionic Strength ionic_strength->solubility shields electrostatic interactions additives Excipients/Additives additives->solubility stabilize native structure

References

Technical Support Center: Preventing Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the PEGylation of proteins and other biomolecules.

Section 1: Understanding and Detecting Aggregation

Q1: How can I tell if my protein is aggregating during PEGylation?

A1: Aggregation can be observed in several ways. Visually, you might notice turbidity, opalescence, or the formation of visible particles in your reaction mixture.[1] For a more quantitative assessment, analytical techniques are essential. Size Exclusion Chromatography (SEC) will reveal the presence of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will show an increase in the average particle size and polydispersity.[1]

Q2: What are the primary causes of protein aggregation during PEGylation?

A2: Protein aggregation during PEGylation is a complex issue with multiple potential causes:

  • Intermolecular Cross-linking: The use of bifunctional PEG linkers, which have reactive groups at both ends, can physically link multiple protein molecules together, leading to the formation of large aggregates.[1]

  • High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and aggregation increases.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact a protein's stability. Deviations from the optimal range can expose hydrophobic regions of the protein, promoting aggregation.[1]

  • PEG-Protein Interactions: While PEG is generally considered a protein stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that lead to aggregation.[1] The length of the PEG chain can influence these interactions.[1][2]

  • Poor Reagent Quality: Impurities in the PEG reagent, or a high percentage of diol in a supposedly monofunctional PEG, can lead to unintended cross-linking.[1]

Q3: Which analytical techniques are best for detecting and quantifying protein aggregation?

A3: A multi-pronged approach using orthogonal techniques is often best for characterizing aggregation.

Analytical TechniquePrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Quantifies the relative amounts of monomer, dimer, and higher-order aggregates.[1][3]
Dynamic Light Scattering (DLS) Measures the fluctuation of scattered light due to the Brownian motion of particles.Provides the average particle size, size distribution, and polydispersity index.[1]
Nanoparticle Tracking Analysis (NTA) Visualizes and tracks the Brownian motion of individual nanoparticles.Determines the size and concentration of nanoparticles and aggregates.[3]
UV-Vis Spectroscopy (Aggregation Index) Measures light scattering by aggregates at wavelengths where the protein does not absorb (e.g., 350 nm).A simple method to detect the presence of light-scattering aggregates.[3]
Intrinsic Tryptophan Fluorescence Monitors changes in the local environment of tryptophan residues, which can indicate protein unfolding or conformational changes that precede aggregation.An early indicator of protein misfolding.[3]
Extrinsic Dye-Binding Fluorescence Assays Uses fluorescent dyes that bind to exposed hydrophobic regions of aggregated proteins.Detects and quantifies protein aggregation by measuring the increase in fluorescence.[3]

Section 2: Troubleshooting and Optimizing PEGylation Reactions

Q4: My protein aggregates immediately upon adding the PEG reagent. What should I investigate first?

A4: The initial step is to systematically evaluate and optimize your reaction conditions. It is highly advisable to conduct small-scale screening experiments to identify the optimal parameters before proceeding with larger batches. Key parameters to investigate include protein concentration, PEG:protein molar ratio, pH, and temperature.[1]

Q5: How does the pH of the reaction mixture affect aggregation?

A5: The pH is a critical factor that influences both the reaction rate and specificity, which in turn can impact aggregation.[1][4]

  • Low pH (around 5.0-6.5): This pH range can favor the selective PEGylation of the N-terminal alpha-amine, as its pKa is lower than that of lysine's epsilon-amine. This can reduce the extent of multi-PEGylation and subsequent aggregation.[1][4]

  • Neutral to High pH (7.0 and above): This range increases the reactivity of lysine (B10760008) residues, leading to a higher degree of PEGylation (multi-PEGylation).[4] This extensive surface modification can sometimes lead to aggregation if the protein's conformational stability is compromised.[4]

Q6: What is the optimal molar ratio of PEG to protein?

A6: The ideal molar ratio is protein-dependent and should be determined empirically. While a higher molar excess of PEG can drive the reaction to completion, it also elevates the risk of multi-PEGylation and aggregation.[4][5] It is recommended to start with a lower molar ratio (e.g., 1:1 to 5:1 of PEG to reactive amines) and incrementally increase it while monitoring the reaction for the desired degree of PEGylation and the presence of aggregates.[4]

Q7: Should I use a monofunctional or bifunctional PEG linker?

A7: If you are observing aggregation due to cross-linking, it is strongly recommended to use a monofunctional PEG reagent.[1] Homobifunctional PEG linkers, which possess reactive groups at both ends, have an inherent risk of cross-linking multiple protein molecules, which leads to aggregation.[1]

Section 3: The Role of Formulation and Excipients

Q8: Can the formulation buffer impact aggregation during PEGylation?

A8: Yes, the buffer composition is crucial. The buffer should be chosen to maintain the protein's native structure and stability throughout the reaction. It is important to consider the buffer species, ionic strength, and the presence of any stabilizing excipients.

Q9: What are excipients, and how can they prevent aggregation?

A9: Excipients are additives that can help stabilize the protein and prevent aggregation.[1] They function through various mechanisms, such as preferential exclusion, which enhances protein stability, and the suppression of non-specific protein-protein interactions.[1]

Excipient TypeExamplesTypical ConcentrationMechanism of Action
Sugars and Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v) for SucroseAct as protein stabilizers through preferential exclusion.[1]
Amino Acids Arginine, Glycine50-100 mM for ArginineKnown to suppress non-specific protein-protein interactions.[1]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.[1]

Experimental Protocols

Protocol 1: Screening for Optimal PEGylation Conditions

This protocol outlines a method for systematically screening key reaction parameters to identify conditions that minimize aggregation.

  • Preparation:

    • Prepare a stock solution of your protein in a suitable buffer.

    • Prepare a stock solution of the activated PEG reagent.

    • Prepare a series of reaction buffers with varying pH values.

    • Prepare stock solutions of any excipients to be tested.

  • Reaction Setup (96-well plate format recommended):

    • Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[1]

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).[1]

    • pH: Screen a range of pH values around the protein's isoelectric point (pI) and its optimal stability pH.[1]

    • Temperature: Conduct the reactions at different temperatures (e.g., 4°C, room temperature).[1]

    • Add the appropriate volume of protein solution to each well.

    • Add the corresponding reaction buffer and any excipients being tested.

    • Initiate the reaction by adding the activated PEG reagent. A slow, stepwise addition of the PEG reagent can sometimes help to minimize aggregation.[1]

  • Incubation: Incubate the reactions for a set period (e.g., 2, 4, 8, 24 hours).

  • Analysis:

    • Visually inspect each well for signs of precipitation or turbidity.

    • Analyze the samples using SEC to determine the percentage of monomer, dimer, and higher molecular weight species.

Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[1]

  • Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.[1]

  • Injection: Inject an appropriate volume of the filtered sample onto the SEC column.[1]

  • Data Acquisition: Collect the chromatogram, monitoring the absorbance at a suitable wavelength (e.g., 280 nm for proteins).[1]

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and any higher molecular weight species.[1]

    • Integrate the area of each peak.

    • Calculate the percentage of each species: % Species = (Area of Species Peak / Total Area of All Peaks) * 100

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction PEGylation Reaction cluster_analysis Analysis Protein Protein Solution Reaction Mixing & Incubation Protein->Reaction PEG Activated PEG PEG->Reaction Buffer Reaction Buffer Buffer->Reaction SEC Size Exclusion Chromatography Reaction->SEC DLS Dynamic Light Scattering Reaction->DLS SDS_PAGE SDS-PAGE Reaction->SDS_PAGE

Caption: A typical experimental workflow for PEGylation and subsequent analysis.

Aggregation_Causes cluster_factors Contributing Factors Aggregation Protein Aggregation Crosslinking Intermolecular Cross-linking Crosslinking->Aggregation Concentration High Protein Concentration Concentration->Aggregation Conditions Suboptimal Reaction Conditions (pH, Temp) Conditions->Aggregation Interactions Adverse PEG-Protein Interactions Interactions->Aggregation Quality Poor Reagent Quality Quality->Aggregation

Caption: Key factors that can lead to protein aggregation during PEGylation.

Troubleshooting_Logic Start Aggregation Observed CheckConditions Optimize Reaction Conditions? (pH, Temp, Concentration) Start->CheckConditions CheckPEG Change PEG Reagent? (Monofunctional, MW) CheckConditions->CheckPEG No Success Aggregation Minimized CheckConditions->Success Yes AddExcipients Add Stabilizing Excipients? (Sugars, Amino Acids, Surfactants) CheckPEG->AddExcipients No CheckPEG->Success Yes AddExcipients->Success Yes FurtherOpt Further Optimization Needed AddExcipients->FurtherOpt No

Caption: A logical troubleshooting guide for addressing PEGylation-induced aggregation.

References

Technical Support Center: Boc-NH-PEG23-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG23-NH2. It addresses common issues related to side reactions, impurities, and handling of this reagent to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains a primary amine (-NH2) at one end and a tert-butyloxycarbonyl (Boc) protected primary amine at the other. The PEG chain consists of 23 ethylene (B1197577) glycol units, providing a long, flexible, and hydrophilic spacer. Its primary applications are in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to link a target protein ligand and an E3 ligase ligand. The Boc group provides a stable protecting group for one of the amines, allowing for sequential and controlled conjugation reactions.

Q2: What are the typical storage conditions for this compound?

To ensure stability and prevent degradation, this compound should be stored at -20°C in a dry, dark environment.[1] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and atmospheric contaminants. For short-term use, stock solutions can be prepared and stored at 2-8°C for a limited time, though long-term storage of solutions is not recommended due to the potential for hydrolysis.

Q3: What are the most common side reaction products or impurities found in this compound reagents?

Impurities in this compound can arise from the synthesis of the PEG diamine, the Boc protection step, or degradation during storage. Common impurities include:

  • PEG species of varying lengths: The oligomerization process to produce the PEG chain can result in a distribution of PEG lengths around the target 23 units.

  • Bis-Boc protected PEG (Boc-NH-PEG23-NH-Boc): This can occur if both amino groups of the starting diamine react with the Boc-anhydride during the protection step.

  • Unprotected diamine (H2N-PEG23-NH2): Incomplete Boc protection can lead to the presence of the starting diamine.

  • Over-alkylated PEG species: During the synthesis of the initial PEG diamine, over-alkylation can lead to tertiary amines or more complex branched structures.

  • Degradation products: Hydrolysis of the carbamate (B1207046) bond can occur under acidic conditions, leading to the formation of the free diamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Problem 1: Low Yield or Incomplete Reaction During Conjugation

Question: I am seeing a low yield in my conjugation reaction where the free amine of this compound is reacted with an activated carboxylic acid (e.g., an NHS ester). What could be the cause?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Reagent Purity The purity of the this compound reagent may be lower than specified, containing significant amounts of non-reactive impurities like bis-Boc protected PEG. It is recommended to verify the purity of the reagent using HPLC-MS or NMR before use.
pH of Reaction The pH of the reaction mixture is critical for the efficient reaction of primary amines. For reactions with NHS esters, a pH range of 7.5-8.5 is generally optimal. A lower pH can lead to protonation of the amine, reducing its nucleophilicity, while a higher pH can accelerate the hydrolysis of the NHS ester.
Hydrolysis of Activated Ester NHS esters are susceptible to hydrolysis, especially in aqueous buffers and at higher pH. Ensure that the activated carboxylic acid is fresh and has been stored under anhydrous conditions. The conjugation reaction should be set up promptly after dissolving the reagents.
Steric Hindrance The substrate to which the PEG linker is being conjugated may have steric hindrance around the reactive site, impeding the approach of the bulky PEG chain. Consider optimizing the reaction conditions, such as temperature and reaction time, or using a longer PEG linker if steric hindrance is a significant issue.

Problem 2: Unexpected Side Products Observed After Boc Deprotection

Question: After deprotecting the Boc group with trifluoroacetic acid (TFA), I am observing unexpected masses in my LC-MS analysis. What are these side products?

Possible Causes and Solutions:

The most common side reaction during Boc deprotection with strong acids like TFA is the alkylation of the newly formed amine or other nucleophilic groups by the tert-butyl cation that is generated.[2][3]

Side Product Mechanism Prevention and Mitigation
t-butylated amine The highly electrophilic t-butyl cation can react with the free amine of the deprotected PEG linker, forming a t-butyl adduct.Add a scavenger to the deprotection reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS) or thioanisole, which will trap the t-butyl cation and prevent it from reacting with your product.[3] A typical deprotection cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
Incomplete Deprotection The reaction time may be insufficient for complete removal of the Boc group, especially if the reaction is performed at a low temperature or with a lower concentration of TFA.Increase the reaction time or the concentration of TFA. Monitor the reaction progress by TLC or LC-MS to ensure complete deprotection. A common condition is treatment with 20-50% TFA in dichloromethane (B109758) (DCM) for 1-2 hours at room temperature.[4]

Quantitative Data Summary

The following table summarizes typical reaction conditions for Boc deprotection and the expected purity of the final product.

Deprotection Reagent Solvent Time (min) Temperature Typical Purity
50% TFADichloromethane (DCM)30 - 60Room Temp>95%
20% TFADichloromethane (DCM)60 - 120Room Temp>95%
4M HCl1,4-Dioxane30 - 90Room Temp>90%

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free diamine, H2N-PEG23-NH2.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of approximately 10-20 mg/mL.

  • To the solution, add TFA to a final concentration of 20-50% (v/v). If using a scavenger, add TIS to a final concentration of 2.5-5% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene (B28343) (3x) can help to remove residual TFA.

  • For neutralization, dissolve the residue in a minimal amount of DCM and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected H2N-PEG23-NH2 as a TFA salt or free amine after neutralization.

Protocol 2: Purity Analysis by RP-HPLC

This protocol provides a general method for assessing the purity of this compound and its deprotected product.

Instrumentation and Materials:

  • HPLC system with a UV detector (214 nm and 280 nm)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample dissolved in 50:50 Water:Acetonitrile

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the PEG reagent in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) %B
      0 20
      20 80
      25 80
      26 20

      | 30 | 20 |

  • Data Analysis: Integrate the peak areas from the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_workup Workup & Purification cluster_product Final Product start This compound in DCM reaction Add TFA/DCM (optional: TIS scavenger) Stir 1-2h at RT start->reaction evaporation Rotary Evaporation (Co-evaporate with Toluene) reaction->evaporation neutralization Neutralization (e.g., NaHCO3 wash) evaporation->neutralization purification Purification (e.g., Precipitation or Chromatography) neutralization->purification product H2N-PEG23-NH2 purification->product

Caption: Workflow for the Boc deprotection of this compound.

Side_Reaction_Pathway Boc_PEG Boc-NH-PEG-NH2 TFA + TFA Intermediate [ H3N+-PEG-NH2 + (CH3)3C+ ] Boc_PEG->Intermediate Acidolysis Product H2N-PEG-NH2 (Desired Product) Intermediate->Product Deprotonation Side_Product (CH3)3C-NH-PEG-NH2 (t-butylated Side Product) Intermediate->Side_Product Alkylation Scavenger Scavenger (e.g., TIS) Intermediate->Scavenger Trapping Trapped Trapped t-butyl cation

Caption: Side reaction pathway during Boc deprotection.

References

Technical Support Center: Boc-NH-PEG23-NH2 Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the coupling efficiency of Boc-NH-PEG23-NH2.

Frequently Asked Questions (FAQs)

Q1: What is the function of the Boc group in this compound?

A1: The tert-butyloxycarbonyl (Boc) group is a protecting group for one of the terminal amine functionalities.[1][2][] It prevents this amine from participating in reactions, allowing for selective coupling through the free amine at the other end of the PEG linker.[1][2][] The Boc group can be removed later under mild acidic conditions to expose the second amine for subsequent conjugation steps.[1][4][5]

Q2: What types of functional groups can the free amine of this compound react with?

A2: The free primary amine is nucleophilic and can react with various electrophilic functional groups to form stable covalent bonds. Common reaction partners include activated carboxylic acids (e.g., NHS esters), aldehydes, and ketones.[2][] The most common application is the formation of a stable amide bond with a carboxylic acid.[6]

Q3: What are the key advantages of using a PEG spacer in my conjugation?

A3: Polyethylene glycol (PEG) linkers are incorporated to improve the biopharmaceutical properties of molecules. Key advantages include enhanced hydrophilicity and solubility in aqueous media, increased in vivo stability, and a reduction in the immunogenicity of the conjugated molecule.[1][][7][8][9]

Q4: At what pH should I perform the coupling reaction to an activated carboxylic acid (e.g., NHS ester)?

A4: For reactions with N-hydroxysuccinimide (NHS) esters, a pH range of 7-9 is generally recommended.[7][8] In this range, the primary amine is sufficiently deprotonated and nucleophilic to attack the NHS ester, leading to efficient amide bond formation.[7][8]

Q5: How can I remove the Boc protecting group after the initial coupling?

A5: The Boc group is labile under mild acidic conditions.[4][5] Treatment with an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM) is a common method for deprotection.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency or No Product Formation

This is one of the most common issues and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow

start Low/No Product reagents Verify Reagent Quality - Check expiry dates - Test activity of coupling agents - Confirm structure of this compound start->reagents conditions Optimize Reaction Conditions - pH (7-9 for NHS esters) - Temperature - Reaction Time reagents->conditions Reagents OK molar_ratio Adjust Molar Ratio - Increase excess of one reagent - See Table 1 for guidance conditions->molar_ratio Conditions OK solvent Check Solvent - Ensure reagents are soluble - Use anhydrous solvents (e.g., DMF, DMSO) molar_ratio->solvent Ratio OK analysis Review Analytical Method - Is the detection method appropriate? - Consider alternative techniques (Table 2) solvent->analysis Solvent OK success Problem Solved analysis->success Analysis OK

Caption: Troubleshooting workflow for low coupling efficiency.

Possible Causes & Solutions

  • Poor Reagent Quality:

    • Solution: Ensure all reagents, including the this compound, coupling agents (e.g., EDC, HATU), and your molecule of interest are not expired and have been stored correctly.[2] If possible, test the activity of the coupling agents on a simpler, known reaction.

  • Suboptimal Reaction pH:

    • Solution: For coupling to an NHS-activated carboxylic acid, the pH of the reaction mixture should be maintained between 7 and 9.[7][8] Use a suitable buffer to maintain the pH in this range.

  • Inappropriate Solvent:

    • Solution: The chosen solvent must dissolve all reactants. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are commonly used for these types of couplings.[10][11] Ensure the solvents are dry, as water can hydrolyze activated esters.

  • Incorrect Molar Ratio of Reactants:

    • Solution: The stoichiometry of the reactants is crucial. It is common to use a slight excess of the PEG reagent or the activating agent to drive the reaction to completion. Systematically vary the molar ratios to find the optimum.

Data Summary Table 1: Example Molar Ratio Optimization

Experiment IDThis compound (equivalents)Molecule-COOH (equivalents)Coupling Agent (equivalents)% Yield (User Data)
Exp-11.01.01.1
Exp-21.21.01.3
Exp-31.51.01.6
Exp-41.01.21.3
Issue 2: Presence of Side Products or Impurities

The formation of side products can complicate purification and reduce the yield of the desired conjugate.

Possible Causes & Solutions

  • Hydrolysis of Activated Species:

    • Solution: If you are activating a carboxylic acid (e.g., with EDC/NHS), this activated intermediate can be hydrolyzed by water. Ensure you are using anhydrous solvents and minimize exposure of the reaction to atmospheric moisture.

  • Reaction with Buffer Components:

    • Solution: Buffers containing primary amines (e.g., Tris) are incompatible with NHS ester couplings as they will compete with your target molecule. Use non-nucleophilic buffers such as phosphate (B84403) or HEPES.

  • Di-acylation or Cross-linking:

    • Solution: If your target molecule has multiple amine groups, you may get multiple PEG chains attached. To achieve site-specific PEGylation, consider using orthogonal protecting group strategies.

Issue 3: Difficulty in Product Purification and Analysis

PEGylated compounds can be challenging to purify and analyze due to their polymeric nature.

Logical Flow for Purification and Analysis

start Crude Reaction Mixture sec Size-Exclusion Chromatography (SEC) - Separate by hydrodynamic volume - Good for removing small molecule reagents start->sec rpc Reversed-Phase Chromatography (RPC) - Separate by hydrophobicity - Good for resolving species with different degrees of PEGylation start->rpc analysis Characterize Fractions sec->analysis rpc->analysis ms Mass Spectrometry (MS) - Confirm mass of conjugate analysis->ms hplc HPLC - Assess purity analysis->hplc nmr NMR - Structural confirmation analysis->nmr

References

Technical Support Center: Handling PEG Reagents and Avoiding Moisture Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling polyethylene (B3416737) glycol (PEG) reagents to prevent moisture contamination and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to avoid moisture when working with PEG reagents?

A1: Polyethylene glycol (PEG) is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This can lead to several experimental issues, including:

  • Loss of Reagent Activity: Certain PEG derivatives, such as PEG-NHS esters, are highly sensitive to moisture and can hydrolyze, leading to a loss of their reactive capabilities.[3]

  • Inaccurate Concentrations: The absorption of water can alter the weight of the PEG reagent, leading to errors in the preparation of solutions with precise concentrations.

  • Physical Changes: Moisture can cause powdered or lyophilized PEG reagents to clump together, making them difficult to handle and weigh accurately.[1]

  • Alteration of Physical Properties: For applications in formulations, moisture can affect properties like deliquescence, where the solid PEG can absorb enough atmospheric moisture to dissolve.[2]

Q2: What are the ideal storage conditions for PEG reagents?

A2: To maintain the integrity of PEG reagents, proper storage is crucial. The following conditions are strongly recommended for long-term storage:

  • Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.[3]

  • Low Temperature: Store at low temperatures, typically between -15°C and -40°C.[3]

  • In the Dark: Protect from light, as some PEG derivatives are light-sensitive.[3]

  • With a Desiccant: Place a desiccant outside the primary container to capture any ambient moisture.[3]

Q3: How should I handle a new container of PEG reagent upon receiving it?

A3: When you receive a new container of PEG reagent, which is often shipped at room temperature under an inert gas, it should be transferred to a freezer for long-term storage under the conditions mentioned above (-15°C to -40°C, in the dark).[3]

Q4: What is the correct procedure for taking a sample from a stored PEG reagent container?

A4: To prevent moisture contamination when accessing your PEG reagent, follow these steps:

  • Slowly warm the container to room temperature before opening. This prevents condensation of atmospheric moisture on the cold reagent.[3]

  • Once at room temperature, open the container in a dry environment, such as a glove box or under a stream of inert gas.

  • Quickly weigh the desired amount of reagent.[1]

  • Backfill the container with a dry, inert gas like nitrogen or argon before sealing it tightly.[3]

  • Return the container to the proper storage conditions (frozen, in the dark).[3]

Q5: Are some PEG derivatives more sensitive to moisture than others?

A5: Yes. While PEG itself is hygroscopic, certain activated PEGs are particularly susceptible to hydrolysis. PEG NHS Esters are a prime example and require stringent dry conditions to avoid loss of activity.[3] Other sensitive derivatives include PEG Aldehyde, PEG Thiol, PEG Acrylate, and PEG Maleimides.[3]

Troubleshooting Guide

Problem Potential Cause Solution
Low or no reactivity of PEG reagent (e.g., in a PEGylation reaction) Moisture contamination has led to the hydrolysis of the active group (e.g., NHS ester).1. Review your handling and storage procedures to ensure they minimize moisture exposure.[3] 2. If possible, dry the PEG reagent using an appropriate method before use (see Experimental Protocols). 3. For highly sensitive reactions, use a fresh, unopened vial of the reagent. 4. Consider aliquoting the reagent into smaller, single-use portions upon first opening to prevent repeated exposure of the bulk material to the atmosphere.[3]
PEG reagent is clumped or appears "wet" The reagent has absorbed a significant amount of atmospheric moisture.[1]1. The reagent can potentially be dried using vacuum or azeotropic distillation, depending on the specific PEG derivative and its thermal stability.[4][5] 2. For future use, ensure the container is sealed tightly with parafilm and stored with a desiccant.[6]
Inconsistent experimental results Inaccurate weighing due to moisture absorption by the PEG reagent.1. Always allow the PEG container to equilibrate to room temperature before opening.[3] 2. Weigh the reagent as quickly as possible.[1] 3. For the highest accuracy, consider preparing a stock solution from a larger, accurately weighed amount of PEG and then using volumetric aliquots for your experiments.[7]
Contamination peaks in analytical data (e.g., Mass Spectrometry) PEG contamination can originate from various lab sources, not just the reagent itself.1. Avoid using plastic containers for storing solvents, as plasticizers like PEG can leach out.[8][9] 2. Be aware that some lab consumables like pipette tips, microfuge tubes, and syringe filters can be sources of PEG.[8][10] 3. Do not use detergents containing PEG (e.g., Triton X-100, NP-40) for cleaning glassware used in sensitive analyses.[8][11] Rinse glassware thoroughly with hot water and an organic solvent.[11][12] 4. Wear gloves, as many personal care products like hand creams contain PEG.[8]

Experimental Protocols

Protocol 1: Drying PEG by Azeotropic Distillation with Toluene (B28343)

This method is suitable for removing water from higher molecular weight PEGs.

Materials:

  • Poly(ethylene glycol) (PEG)

  • Toluene (caution: irritating and harmful, work in a fume hood)[4]

  • One-necked round-bottomed flask

  • Magnetic stir bar and stir plate

  • Heating mantle

  • Distillation apparatus (e.g., Barrett distilling receiver)

  • Personal Protective Equipment (lab coat, nitrile gloves, safety glasses)

Procedure:

  • Add the PEG (e.g., 50 g) and toluene (e.g., 200 mL) to the round-bottomed flask with a magnetic stir bar.[4]

  • Assemble the distillation apparatus.

  • Begin stirring the mixture.

  • Heat the flask to 170°C using the heating mantle.[4]

  • Collect the toluene-water azeotrope distillate. Continue heating until the desired amount of distillate is collected (e.g., 180 mL for the volumes mentioned above).[4]

  • Once complete, allow the flask to cool to room temperature. The anhydrous PEG in toluene is now ready for use or can be stored under an inert atmosphere.[4]

Protocol 2: Drying PEG by Vacuum

This method can be used for various PEGs and is also effective at removing peroxides.[13]

Materials:

  • PEG reagent

  • Schlenk flask or other suitable vacuum flask

  • High-vacuum pump

  • Cold trap (optional, but recommended)

Procedure:

  • Place the PEG reagent in the vacuum flask.

  • If starting with a PEG solution, ensure the solvent is appropriate for vacuum drying.

  • Connect the flask to a high-vacuum line.

  • Apply vacuum and allow the reagent to dry for an extended period (e.g., overnight or for 48 hours).[5][13] Heating gently (e.g., to 60-80°C) can facilitate drying, but ensure the PEG derivative is thermally stable at that temperature.[5]

  • Once drying is complete, backfill the flask with a dry, inert gas before opening.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_retrieval Reagent Retrieval cluster_use Experimental Use storage Store PEG at ≤ -15°C Under Inert Gas (Ar/N2) In the Dark with Desiccant warm Warm container to room temperature storage->warm weigh Weigh quickly in dry environment warm->weigh backfill Backfill with Ar/N2 and reseal weigh->backfill experiment Use in Experiment weigh->experiment backfill->storage

Caption: Workflow for proper storage and handling of PEG reagents.

troubleshooting_logic start Experiment Fails (e.g., low yield) q1 Is the PEG reagent old or frequently used? start->q1 a1_yes Moisture contamination likely q1->a1_yes Yes a1_no Consider other experimental factors q1->a1_no No solution1 Action: 1. Use fresh reagent 2. Dry existing reagent 3. Aliquot new stock a1_yes->solution1

Caption: Troubleshooting logic for PEGylation reaction failure.

References

Technical Support Center: Optimizing Reactions with Boc-NH-PEG23-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize the pH for reactions involving the heterobifunctional linker, Boc-NH-PEG23-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

A1: this compound is a PEG-based linker used in bioconjugation and drug development, for purposes such as creating PROTACs.[1][2] It is a heterobifunctional molecule, meaning it has two different reactive ends separated by a polyethylene (B3416737) glycol (PEG) spacer. The two functional groups are:

  • A primary amine (-NH2): This group is nucleophilic and readily available for conjugation reactions.

  • A Boc-protected primary amine (Boc-NH-): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[3][4] This amine is unreactive until the Boc group is chemically removed under acidic conditions to expose a second primary amine.[5][6]

Q2: What is the optimal pH for reacting the free amine of this compound with an NHS ester?

A2: The optimal pH for reacting a primary amine with an N-hydroxysuccinimide (NHS) ester is between pH 7.2 and 8.5 .[7][8] A pH of 8.3 is often recommended as an ideal starting point.[8][9] This pH range is a critical compromise:

  • Amine Reactivity: The primary amine must be deprotonated (-NH2) to act as a nucleophile. As the pH increases, the concentration of the reactive deprotonated amine increases.[10] Below pH 8.0, a significant portion of amines are protonated (-NH3+) and unreactive.[8]

  • NHS Ester Stability: NHS esters are susceptible to hydrolysis (reaction with water), which increases significantly at higher pH.[8] At a pH above 9.0, the rate of hydrolysis can outcompete the desired conjugation reaction, leading to low yields.[8] The half-life of an NHS ester can be several hours at pH 7.0 but drops to minutes at pH 8.6.[7]

Q3: My molecule has a carboxylic acid. How do I couple it to the free amine of this compound?

A3: To couple a carboxylic acid (-COOH) to an amine, you must first activate the carboxyl group. This is typically done using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of NHS or its water-soluble analog, Sulfo-NHS.[11][12] This is a two-stage process with different optimal pH for each stage:

  • Activation Step: The reaction of EDC with the carboxylic acid to form a highly reactive O-acylisourea intermediate is most efficient in a slightly acidic buffer, typically pH 4.5 to 6.0 .[6][11][13] MES buffer is commonly recommended for this step.[13]

  • Coupling Step: The activated intermediate (or the more stable NHS ester if NHS is used) then reacts with the primary amine of the PEG linker. This step requires the amine to be deprotonated, so the optimal pH is 7.2 to 8.5 .[7][11]

Q4: What are the correct conditions for removing the Boc protecting group?

A4: The Boc group is reliably removed under anhydrous acidic conditions.[14][15] The most common reagent is trifluoroacetic acid (TFA), typically used as a 20-50% solution in an anhydrous solvent like dichloromethane (B109758) (DCM).[4][6] The reaction is usually fast and can be performed at 0°C to room temperature.[6] It is critical to ensure that the Boc-protected molecule is not exposed to these acidic conditions until deprotection is intended.

Reaction pH Summary

The optimal pH for various reactions involving this compound is summarized below.

Reaction TypeReagentsOptimal pH RangeRecommended Buffer(s)Notes
Amine Coupling NHS Ester7.2 - 8.5[7]0.1 M Phosphate (B84403), Bicarbonate, Borate, or HEPES[7][9]Avoid primary amine buffers like Tris, as they compete in the reaction.[7]
Carboxyl Activation EDC, Sulfo-NHS4.5 - 6.0[6][11]0.1 M MES[13]First step in a two-stage protocol to prepare for amine coupling.
Boc Deprotection Trifluoroacetic Acid (TFA)< 2Dichloromethane (DCM)[6]Requires anhydrous (water-free) conditions. The Boc group is stable in basic and mildly acidic conditions.[3][15]

Troubleshooting Guide

Problem: Low or no yield from my NHS ester conjugation reaction.

This is a common issue that can often be resolved by systematically checking the reaction parameters. The following workflow can help diagnose the problem.

G start Low Conjugation Yield q1 Is the reaction pH between 8.0 and 8.5? start->q1 a1_no pH is too low (<8.0). Amine is protonated and unreactive. q1->a1_no No (Too Low) a1_yes pH is too high (>8.5). NHS ester is rapidly hydrolyzing. q1->a1_yes No (Too High) q2 Are you using an amine-free buffer? q1->q2 Yes s1_no Solution: Increase pH to 8.3 using a suitable buffer (e.g., Bicarbonate). a1_no->s1_no s1_yes Solution: Lower pH to 8.3. Use fresh NHS ester and consider shorter reaction times. a1_yes->s1_yes a2_no Buffer contains primary amines (e.g., Tris, Glycine) that are competing with the reaction. q2->a2_no No q3 Is the NHS ester reagent fresh and handled correctly? q2->q3 Yes s2_no Solution: Exchange buffer to PBS, HEPES, or Bicarbonate via dialysis or desalting column. a2_no->s2_no a3_no NHS ester is moisture-sensitive and may have hydrolyzed during storage or preparation. q3->a3_no No s3_no Solution: Use a fresh vial of reagent. Dissolve immediately before use in anhydrous DMSO or DMF. a3_no->s3_no

Caption: Troubleshooting workflow for low NHS ester conjugation efficiency.

Experimental Protocols

Protocol 1: One-Step Coupling of an NHS-Ester to this compound

This protocol describes the reaction between a pre-activated NHS ester and the free amine of the PEG linker.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification a Dissolve this compound in Reaction Buffer (pH 8.3) c Add NHS ester solution to PEG solution a->c b Dissolve NHS ester in anhydrous DMSO immediately before use b->c d Incubate for 1-4 hours at Room Temperature c->d e Purify the conjugate (e.g., via SEC or HPLC) d->e

Caption: General workflow for one-step NHS ester coupling.

Methodology:

  • Prepare PEG Solution: Dissolve this compound in an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.[9][10]

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[9][16] The volume should be about 1/10th of the total reaction volume.

  • Initiate Reaction: Add the NHS ester solution to the PEG solution. Vortex gently to mix.

  • Incubate: Allow the reaction to proceed for 1 to 4 hours at room temperature or overnight on ice.[9][16]

  • Purification: Purify the resulting Boc-protected PEG conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC.[10]

Protocol 2: Two-Stage Coupling of a Carboxylic Acid to this compound

This protocol involves activating a carboxyl-containing molecule with EDC/Sulfo-NHS and then conjugating it to the PEG linker.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling mol_cooh Molecule-COOH activated_ester Activated Molecule-NHS mol_cooh->activated_ester 15-30 min @ RT reagents EDC, Sulfo-NHS in MES Buffer, pH 4.5-6.0 reagents->activated_ester peg_nh2 Boc-NH-PEG-NH2 activated_ester->peg_nh2 Add Immediately conjugate Boc-NH-PEG-Conjugate peg_nh2->conjugate 1-4 hours @ RT in Buffer, pH 7.2-8.5

Caption: Logical relationship in a two-stage EDC/NHS coupling reaction.

Methodology:

  • Activate Carboxyl Group:

    • Dissolve the carboxyl-containing molecule in an activation buffer (e.g., 0.1 M MES, pH 4.5-6.0).[6]

    • Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of Sulfo-NHS.[6]

    • Let the mixture react for 15-30 minutes at room temperature to form the Sulfo-NHS ester.[6]

  • Conjugate to PEG:

    • Immediately add the activated molecule solution to a solution of this compound dissolved in a reaction buffer at pH 7.2-8.5 (e.g., 0.1 M phosphate buffer).

    • Allow the reaction to proceed for 1-4 hours at room temperature.

  • Purification: Purify the final conjugate as described in Protocol 1.

Protocol 3: Boc-Group Deprotection

This protocol removes the Boc protecting group to expose the terminal primary amine.

G start Start with Purified, Dry Boc-Protected Conjugate step1 Dissolve in Anhydrous DCM start->step1 step2 Cool solution to 0°C step1->step2 step3 Slowly add TFA (25-50% v/v) step2->step3 step4 Stir at 0°C for 30 min, then 1-2 hours at RT step3->step4 step5 Evaporate DCM and TFA under reduced pressure step4->step5 step6 Perform basic work-up to yield free amine step5->step6

Caption: Experimental workflow for Boc deprotection.

Methodology:

  • Preparation: Ensure the purified Boc-protected PEG conjugate is completely dry (lyophilized).[6]

  • Dissolution: Dissolve the dry conjugate in anhydrous dichloromethane (DCM).[6]

  • Reaction:

    • Cool the solution to 0°C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[6]

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[6]

  • Work-up:

    • Remove the DCM and excess TFA under reduced pressure.

    • To obtain the free amine, dissolve the residue in DCM and wash carefully with a saturated sodium bicarbonate solution to neutralize the acid.[6]

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the final deprotected product.[6]

References

Technical Support Center: Scaling Up Reactions with Boc-NH-PEG23-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up chemical reactions involving Boc-NH-PEG23-NH2. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a smooth transition from bench-scale to larger-scale production.

Troubleshooting Guide

Scaling up reactions can introduce new challenges. This guide addresses common issues encountered during the scale-up of reactions with this compound in a question-and-answer format.

Question: Why is my scaled-up reaction showing lower yield and more impurities compared to the lab-scale experiment?

Answer: Several factors can contribute to this discrepancy. When scaling up, direct translation of lab-scale parameters is often insufficient. Key areas to investigate include:

  • Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" of high reactant concentration, promoting side reactions and impurity formation. The viscosity of PEG reagents can exacerbate this issue. Ensure your reactor's agitation speed and impeller design are adequate for the increased volume and viscosity.

  • Heat Transfer: Exothermic or endothermic reactions that are easily managed at a small scale can become problematic in larger vessels. Inadequate heat dissipation can lead to temperature gradients, affecting reaction kinetics and selectivity. Monitor the internal temperature closely and ensure your reactor's heating/cooling system is sufficient.

  • Reagent Addition: The rate and method of reagent addition become more critical at scale. Slow, controlled addition of reagents, potentially via a syringe pump or addition funnel, can prevent high local concentrations and minimize side reactions.

  • Solvent Quality: Ensure the solvent grade is consistent and appropriate for the larger scale. Impurities in lower-grade solvents can have a more significant impact on larger reactions.

Question: I'm observing incomplete Boc deprotection at a larger scale. What should I do?

Answer: Incomplete deprotection is a common scale-up challenge. Consider the following:

  • Acid Concentration and Stoichiometry: Ensure the molar excess of the acid (e.g., TFA or HCl) is maintained relative to the Boc-protected PEG. In a larger volume, inadequate mixing can lead to localized areas where the acid concentration is too low for complete deprotection.

  • Reaction Time: The reaction time may need to be extended at a larger scale to ensure all the starting material has reacted. Monitor the reaction progress using an appropriate analytical method like HPLC or LC-MS.

  • Temperature: While many Boc deprotections are performed at room temperature, gentle heating might be necessary for larger volumes to ensure the reaction goes to completion. However, be cautious as excessive heat can lead to side product formation.

  • Water Content: The presence of water can affect the efficiency of some deprotection reactions. Ensure you are using anhydrous solvents and reagents if the protocol specifies.

Question: Purification of my PEGylated product is proving difficult at scale. What are my options?

Answer: Purification is often a major bottleneck in scaling up. Here are some strategies:

  • Chromatography:

    • Size Exclusion Chromatography (SEC): Effective for removing unreacted small molecules and aggregated products. However, SEC has limitations in throughput for large-scale purification.[1][2]

    • Ion Exchange Chromatography (IEX): Can be very effective for separating PEGylated products based on changes in charge after conjugation.[1][2]

    • Reversed-Phase Chromatography (RPC): Useful for separating species with different hydrophobicities, which can change upon PEGylation. Preparative RPC can be scaled up effectively.[3]

    • Hydrophobic Interaction Chromatography (HIC): An alternative to RPC that uses a salt gradient to elute proteins based on their hydrophobicity.[1]

  • Membrane-Based Methods:

    • Ultrafiltration/Diafiltration (UF/DF): A scalable and cost-effective method for buffer exchange and removing small molecule impurities. It can also be used to concentrate the product.[4][5]

  • Precipitation: In some cases, the desired product can be selectively precipitated by adding a non-solvent. This requires careful optimization to avoid co-precipitation of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound, especially for larger quantities?

A1: this compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower for long-term stability.[][7] Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can hydrolyze the reagent. For large quantities, it is advisable to aliquot the reagent into smaller, single-use containers to avoid repeated freeze-thaw cycles and moisture exposure.

Q2: Which solvents are suitable for scaling up reactions with this compound?

A2: Common solvents for PEGylation reactions include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM).[][7] When scaling up, consider the solvent's boiling point, viscosity, and potential for side reactions. For bioconjugations in aqueous media, use amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffer at a pH of 7-8.5 to ensure the reactivity of the primary amine.

Q3: How can I monitor the progress of my scaled-up reaction in real-time?

A3: Process Analytical Technology (PAT) tools are highly recommended for real-time monitoring of large-scale reactions. Techniques like in-line FTIR or Raman spectroscopy can track the consumption of reactants and the formation of products. For offline analysis, periodic sampling and analysis by HPLC or LC-MS can provide quantitative data on reaction progress.

Q4: What are the critical process parameters (CPPs) I should focus on when scaling up?

A4: Key CPPs to monitor and control during scale-up include:

  • Reaction Temperature: To ensure consistent reaction kinetics and minimize side reactions.

  • pH: Crucial for reactions involving amine groups.

  • Agitation Rate: To ensure proper mixing and avoid mass transfer limitations.

  • Reagent Addition Rate: To prevent localized high concentrations.

  • Reaction Time: To ensure the reaction proceeds to completion.[8]

Experimental Protocols

Protocol 1: Scale-Up of this compound Coupling to an NHS-Ester

This protocol describes a representative procedure for scaling up the reaction of this compound with a generic NHS-ester activated molecule.

Materials:

  • This compound

  • NHS-activated molecule

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel with overhead stirrer, temperature control, and nitrogen inlet

  • Addition funnel

Procedure:

  • Preparation: Under a nitrogen atmosphere, dissolve the NHS-activated molecule in anhydrous DMF in the reaction vessel.

  • Reagent Solution: In a separate flask, dissolve this compound (1.1 equivalents) and TEA (1.5 equivalents) in anhydrous DMF.

  • Reaction: Slowly add the this compound solution to the reaction vessel via the addition funnel over 1-2 hours while maintaining the reaction temperature at 20-25°C with constant stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, quench any remaining NHS-ester by adding a small amount of an amine-containing reagent (e.g., ethanolamine). The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by preparative reversed-phase HPLC.

Protocol 2: Scale-Up of Boc Deprotection

This protocol outlines a general procedure for the large-scale deprotection of a Boc-protected PEGylated molecule.

Materials:

  • Boc-protected PEGylated molecule

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Reaction vessel with overhead stirrer, temperature control, and nitrogen inlet

  • Addition funnel

Procedure:

  • Dissolution: Dissolve the Boc-protected PEGylated molecule in DCM in the reaction vessel under a nitrogen atmosphere.

  • Acid Addition: Cool the solution to 0°C. Slowly add a solution of TFA in DCM (e.g., 20-50% v/v) via an addition funnel over 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the deprotection by HPLC or LC-MS until all the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with cold diethyl ether to precipitate the deprotected product as a TFA salt.

  • Purification: The product can be further purified by preparative HPLC or other suitable chromatographic techniques.

Quantitative Data

The following tables provide representative data for the scaling up of a generic PEGylation reaction. Actual results may vary depending on the specific reactants and conditions.

ParameterLab-Scale (1 g)Pilot-Scale (100 g)
Reaction Volume 50 mL5 L
Reaction Time 4 hours8 hours
Yield 85%78%
Purity (by HPLC) 95%92%
A comparison of a generic PEGylation reaction at different scales.
ParameterLab-Scale (1 g)Pilot-Scale (100 g)
Reaction Time 1 hour2.5 hours
Yield >95%>95%
Purity (by HPLC) >98%>97%
A comparison of a generic Boc deprotection reaction at different scales.

Visualizations

Experimental Workflow for Two-Step Bioconjugation

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification Molecule Molecule with Carboxylic Acid Activated_Molecule NHS-activated Molecule Molecule->Activated_Molecule Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Molecule Conjugated_Product Boc-PEG-Molecule Activated_Molecule->Conjugated_Product Coupling Boc_PEG_NH2 This compound Boc_PEG_NH2->Conjugated_Product Final_Product H2N-PEG-Molecule Conjugated_Product->Final_Product Deprotection TFA TFA or HCl TFA->Final_Product Purification Purification (e.g., HPLC) Final_Product->Purification Pure_Product Pure Final Product Purification->Pure_Product

A typical workflow for a two-step bioconjugation process.

Signaling Pathway Inhibition by a PEGylated Ligand

signaling_pathway cluster_cell Target Cell Receptor Cell Surface Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Signaling_Cascade->Cellular_Response Ligand Endogenous Ligand Ligand->Receptor Binding PEG_Ligand PEGylated Antagonist Ligand PEG_Ligand->Receptor Binding & Inhibition

Inhibition of a signaling pathway by a PEGylated antagonist ligand.

Logical Relationships in Scale-Up Troubleshooting

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions Problem Low Yield / High Impurities in Scaled-Up Reaction Mixing Poor Mixing Problem->Mixing Heat_Transfer Inadequate Heat Transfer Problem->Heat_Transfer Reagent_Addition Incorrect Reagent Addition Rate Problem->Reagent_Addition Optimize_Agitation Optimize Agitation Speed and Impeller Design Mixing->Optimize_Agitation Improve_Cooling Improve Reactor Heating/Cooling Heat_Transfer->Improve_Cooling Controlled_Addition Implement Slow, Controlled Reagent Addition Reagent_Addition->Controlled_Addition

A logic diagram for troubleshooting common scale-up issues.

References

Technical Support Center: Stability of Boc-NH-PEG23-NH2 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Boc-NH-PEG23-NH2 in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors:

  • pH: Extreme pH values can lead to the hydrolysis of the Boc (tert-Butoxycarbonyl) protecting group (acidic conditions) or potentially affect the PEG backbone and the terminal amine group.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[1] It is recommended to store solutions at low temperatures.

  • Light: Exposure to light, particularly UV light, can initiate oxidative degradation of the polyethylene (B3416737) glycol (PEG) chain.[2]

  • Oxidizing Agents: The presence of oxidizing agents or reactive oxygen species can lead to chain scission of the PEG backbone.

  • Transition Metals: Trace amounts of transition metal ions can catalyze the oxidative degradation of PEG.

Q2: What are the expected degradation pathways for this compound?

A2: The two main degradation pathways are:

  • Acid-catalyzed hydrolysis of the Boc group: Under acidic conditions, the Boc group is labile and will be cleaved, exposing a primary amine. This is often an intended step in synthesis but can be an unwanted side reaction during storage or use in acidic buffers.

  • Oxidative degradation of the PEG chain: This is a radical-mediated process that can be initiated by light, heat, or transition metals. It can lead to chain cleavage, resulting in the formation of various impurities, including aldehydes and carboxylic acids.

Q3: How should I store my this compound, both in solid form and in solution?

A3: Proper storage is critical to maintain the integrity of the compound:

  • Solid Form: For long-term stability, the solid powder should be stored at -20°C, protected from light and moisture.[3]

  • In Solution: Stock solutions should be prepared in a suitable, non-reactive solvent (e.g., anhydrous DMSO, DMF) and stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] For aqueous solutions, it is crucial to use buffers that are free of primary amines if the free amine end of the PEG is to be used in subsequent reactions.[3] Aqueous solutions should also be stored frozen for long-term stability.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of activity or incomplete reaction in subsequent conjugation steps. Degradation of the this compound, leading to a lower concentration of the active molecule.1. Verify Integrity: Analyze the stock solution using HPLC or NMR to confirm the purity and integrity of the compound before use. 2. Use Fresh Solutions: Prepare fresh solutions for critical experiments. 3. Control Reaction Conditions: Ensure the pH and temperature of your reaction are compatible with the stability of the PEG linker.
Appearance of unexpected peaks in HPLC or mass spectrometry analysis. This could indicate the presence of degradation products.1. Characterize Impurities: Attempt to identify the impurities by their mass-to-charge ratio (MS) or retention time compared to known standards. Common degradation products include the de-Boc'd amine and smaller PEG fragments. 2. Review Storage Conditions: Ensure that the compound and its solutions have been stored correctly, protected from light and at the recommended temperature. 3. Degas Solvents: To minimize oxidation, degas aqueous buffers before preparing solutions.
Precipitation of the compound from the solution. Poor solubility in the chosen solvent or buffer, or formation of insoluble degradation byproducts.1. Confirm Solubility: Check the solubility of this compound in your specific buffer system. Sonication may aid in dissolution.[3] 2. Filter the Solution: Use a 0.22 µm filter to remove any particulates before use.[3] 3. Adjust Buffer: Ensure the buffer composition and pH are appropriate.

Quantitative Data Summary

The stability of PEG solutions is influenced by storage conditions. The following table summarizes the change in pH of a PEG 4000 solution over time under different storage conditions, which can be an indicator of degradation leading to the formation of acidic byproducts.

Storage Condition Time Point pH Reference
Refrigerator1 monthNo significant change[1]
Refrigerator3 monthsSignificant change[1]
Oven1 monthSignificant change[1]
Exposed to Light1 monthSignificant change[1]

Note: This data is for PEG 4000 and serves as a general indicator of PEG stability. Specific degradation kinetics for this compound may vary.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines a method for monitoring the stability of this compound in a specific buffer over time.

1. Materials:

  • This compound

  • Buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV or Charged Aerosol Detector (CAD)

  • C18 reverse-phase HPLC column

2. Sample Preparation:

  • Prepare a stock solution of this compound in the buffer of interest at a known concentration (e.g., 1 mg/mL).

  • Divide the solution into several aliquots in amber vials to protect from light.

  • Store the aliquots under different temperature conditions (e.g., 4°C, 25°C, and 40°C).

3. HPLC Method:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B (linear gradient)

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 214 nm (for the amide bond) or CAD (for universal detection of non-volatile analytes).[4]

  • Injection Volume: 20 µL

4. Data Analysis:

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove an aliquot from each storage condition.

  • Inject the sample onto the HPLC system.

  • Monitor the decrease in the peak area of the parent this compound peak and the appearance of any new peaks corresponding to degradation products.

  • Calculate the percentage of remaining this compound at each time point relative to the initial time point (T=0).

Protocol 2: ¹H NMR Spectroscopy for Stability Monitoring

This protocol describes how to use ¹H NMR to monitor the stability of this compound, particularly for detecting the hydrolysis of the Boc group.

1. Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer (400 MHz or higher)

  • NMR tubes

2. Sample Preparation:

  • Prepare a solution of this compound in the desired deuterated solvent at a concentration suitable for NMR analysis (e.g., 5-10 mg/mL).

  • If studying stability in a specific buffer, prepare the buffer in D₂O.

  • Transfer the solution to an NMR tube.

3. NMR Acquisition:

  • Acquire a ¹H NMR spectrum at time zero.

  • Key signals to monitor:

    • Boc group: A sharp singlet around 1.4 ppm.

    • PEG backbone: A large, broad signal around 3.6 ppm.

    • Protons adjacent to the amines: Signals that will shift upon deprotection of the Boc group.

  • Store the NMR tube under the desired stability testing conditions (e.g., room temperature, elevated temperature).

  • Acquire subsequent ¹H NMR spectra at various time points.

4. Data Analysis:

  • Integrate the characteristic peak of the Boc group and a stable reference peak (either an internal standard or a peak from the PEG backbone that is not expected to change).

  • A decrease in the relative integration of the Boc group signal over time indicates hydrolysis.

  • The appearance of new signals in the region of protons adjacent to a free amine can confirm the formation of the deprotected product.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation prep Prepare this compound solution in buffer aliquot Aliquot into amber vials prep->aliquot store Store at different temperatures (4°C, 25°C, 40°C) aliquot->store timepoint Withdraw aliquots at T=0, 1, 2, 4, 8 weeks store->timepoint hplc HPLC Analysis timepoint->hplc nmr NMR Analysis timepoint->nmr hplc_data Monitor peak area of parent compound and degradation products hplc->hplc_data nmr_data Monitor Boc group signal intensity nmr->nmr_data kinetics Determine degradation kinetics hplc_data->kinetics nmr_data->kinetics

Caption: Workflow for the stability assessment of this compound.

degradation_pathways cluster_hydrolysis Acidic Hydrolysis cluster_oxidation Oxidative Degradation parent This compound de_boc H₂N-PEG23-NH₂ parent->de_boc H⁺ fragments PEG Fragments (Aldehydes, Carboxylic Acids) parent->fragments O₂, light, heat, metals isobutylene Isobutylene co2 CO₂

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Monitoring Boc-NH-PEG23-NH2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for monitoring reactions involving Boc-NH-PEG23-NH2. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for tracking the progress of your experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to help you overcome common challenges and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound and how do I monitor them?

This compound is a heterobifunctional linker, meaning it has two different reactive ends. The two most common reactions are:

  • Amide Bond Formation (PEGylation): The primary amine (-NH2) end reacts with a carboxylic acid or an activated ester (like an NHS ester) to form a stable amide bond.

  • Boc Deprotection: The Boc-protected amine (-NH-Boc) is treated with an acid to remove the Boc group, revealing a primary amine.

The progress of these reactions can be monitored using several analytical techniques, including Thin-Layer Chromatography (TLC) for quick qualitative checks, and High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for more detailed, quantitative analysis.[1][2][3]

Q2: How can I use Thin-Layer Chromatography (TLC) to quickly check my reaction progress?

TLC is a rapid and effective method for qualitatively monitoring your reaction. By comparing the spots of your reaction mixture with the starting materials, you can visualize the consumption of reactants and the formation of the product.

  • For Amide Bond Formation: You will see the disappearance of the starting amine (this compound) and carboxylic acid/NHS ester spots and the appearance of a new, typically less polar, product spot.

  • For Boc Deprotection: The Boc-protected starting material is less polar than the deprotected product. Therefore, you should see the disappearance of the higher Rf (retention factor) starting material spot and the appearance of a new, lower Rf product spot.[2]

Q3: When should I use High-Performance Liquid Chromatography (HPLC) to monitor my reaction?

HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is ideal for quantitative monitoring of your reaction. It allows you to separate the starting materials, product, and any byproducts, and by integrating the peak areas, you can determine the percentage conversion of your reaction.[1][4] This is more precise than TLC and is recommended when you need to accurately determine reaction completion or purity.

Q4: What is the role of NMR spectroscopy in monitoring these reactions?

¹H NMR spectroscopy is a powerful tool for monitoring Boc deprotection. The nine protons of the tert-butyl group of the Boc protector give a characteristic sharp singlet signal around 1.4-1.5 ppm.[1][5] The progress of the deprotection reaction can be monitored by the disappearance of this signal.[1] For amide bond formation, you can monitor the appearance of new signals corresponding to the newly formed amide group and shifts in the signals of protons adjacent to the reaction site.

Q5: How can Mass Spectrometry (MS) confirm the success of my reaction?

Mass spectrometry is used to confirm the identity of your product by determining its molecular weight.[6] For PEGylated products, which are often heterogeneous, MS can help characterize the extent of PEGylation.[6][7] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful as they combine the separation power of HPLC with the detection specificity of MS.[2][8]

Troubleshooting Guides

Problem 1: My amide bond formation (PEGylation) reaction is slow or incomplete.

  • Possible Cause: Inefficient activation of the carboxylic acid.

    • Solution: If you are using a coupling reagent like EDC/NHS, ensure it is fresh and used in the correct stoichiometry (typically a slight excess).[9] Perform the activation step immediately before adding it to your amine-containing molecule.[9]

  • Possible Cause: Incorrect pH for the reaction.

    • Solution: The reaction of an amine with an NHS ester is most efficient at a pH of 7-9.[10][11][12] Ensure your reaction buffer is within this range and does not contain primary amines (e.g., Tris buffer) which can compete in the reaction.[9]

  • Possible Cause: Low concentration of reactants.

    • Solution: Increase the concentration of your reactants. For reactions involving proteins, using a molar excess of the PEG-NHS ester (e.g., 20-fold) can improve efficiency.[13]

Problem 2: My Boc deprotection reaction is not going to completion.

  • Possible Cause: Insufficient acid strength or concentration.

    • Solution: The Boc group is cleaved by acid. Trifluoroacetic acid (TFA) is commonly used.[2] If the reaction is incomplete, you can increase the concentration of TFA (e.g., from 20% to 50% in a solvent like dichloromethane (B109758) (DCM)).[2]

  • Possible Cause: Inadequate reaction time or temperature.

    • Solution: While many Boc deprotections are rapid at room temperature, some substrates may require longer reaction times.[1] Monitor the reaction over a longer period using TLC or HPLC.

  • Possible Cause: Steric hindrance.

    • Solution: The bulky nature of the PEG chain can sometimes hinder the approach of the acid. In such cases, extending the reaction time or gently warming the reaction might be necessary.[2]

Problem 3: I am observing side products in my reaction.

  • Possible Cause (Boc Deprotection): Alkylation of nucleophilic groups by the tert-butyl cation generated during deprotection.

    • Solution: Add a scavenger, such as triethylsilane (TES) or thioanisole, to the reaction mixture.[14] Scavengers will trap the tert-butyl cation, preventing it from reacting with your molecule of interest.[14]

  • Possible Cause (Amide Bond Formation): Hydrolysis of the activated ester (e.g., NHS ester).

    • Solution: Use anhydrous solvents and prepare the activated ester immediately before use. Lowering the reaction temperature can also help minimize hydrolysis.[9]

Experimental Protocols

Protocol 1: Monitoring Amide Bond Formation by RP-HPLC

This protocol provides a general method for monitoring the progress of an amide bond formation reaction between this compound and a carboxylic acid (activated as an NHS ester).

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm or 220 nm
Analysis Monitor the decrease in the peak area of the starting materials and the increase in the product peak area over time.
Protocol 2: Monitoring Boc Deprotection by ¹H NMR

This protocol describes how to monitor the removal of the Boc protecting group using ¹H NMR.

StepProcedure
1. Sample Preparation At various time points, take a small aliquot of the reaction mixture. Quench the reaction (e.g., by neutralizing the acid with a base like triethylamine). Remove the solvent under reduced pressure.
2. NMR Sample Dissolve the dried aliquot in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
3. Acquisition Acquire a ¹H NMR spectrum.
4. Analysis Monitor the disappearance of the sharp singlet corresponding to the nine protons of the tert-butyl group of the Boc protector, typically found around 1.4-1.5 ppm.[1]

Visualizations

experimental_workflow cluster_reaction Reaction Step cluster_monitoring Monitoring Loop cluster_workup Workup & Purification start Start Reaction (Amide Formation or Boc Deprotection) reaction Incubate Reaction Mixture start->reaction aliquot Take Aliquot reaction->aliquot analysis Analyze Aliquot (TLC, HPLC, NMR, or MS) aliquot->analysis decision Reaction Complete? analysis->decision decision->reaction No workup Quench Reaction & Workup decision->workup Yes purification Purify Product workup->purification end end purification->end Final Product

Caption: General experimental workflow for performing and monitoring a chemical reaction involving this compound.

troubleshooting_workflow cluster_incomplete Incomplete Reaction cluster_side_products Side Products Observed start Is the reaction proceeding as expected? success Continue to Workup start->success Yes incomplete_choice What is the issue? start->incomplete_choice No check_reagents Check Reagent Quality & Stoichiometry check_conditions Verify Reaction Conditions (pH, Temp) check_reagents->check_conditions extend_time Extend Reaction Time check_conditions->extend_time identify_byproducts Identify Byproducts (LC-MS) add_scavenger Add Scavenger (for Boc Deprotection) identify_byproducts->add_scavenger optimize_conditions Optimize Conditions (Temp, Solvent) identify_byproducts->optimize_conditions incomplete_choice->check_reagents Incomplete Reaction incomplete_choice->identify_byproducts Side Products

References

Technical Support Center: Purification of Boc-NH-PEG23-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of excess Boc-NH-PEG23-NH2 from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a reaction involving this compound?

A1: The primary impurities in a reaction utilizing this compound include unreacted starting materials (the molecule to be PEGylated), excess this compound linker, and potentially side-products from the conjugation reaction.[1] If the Boc-protecting group is labile under the reaction conditions, you might also find the deprotected PEG linker.

Q2: What are the key physicochemical properties of this compound to consider for purification?

A2: this compound is a heterobifunctional PEG linker. Key properties influencing its separation are:

  • Molecular Weight: Approximately 1173.42 g/mol .

  • Solubility: It is soluble in water, aqueous buffers, and various organic solvents like DMF and DMSO, but less soluble in alcohols and insoluble in ether.[2]

  • Functional Groups: It possesses a Boc-protected amine and a free amine, influencing its charge and reactivity.[2][3][][5]

Q3: Which purification techniques are most effective for removing excess this compound?

A3: The choice of purification method depends on the properties of your target molecule. The most common and effective techniques include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size. This is often the first choice if your target molecule is significantly larger than the this compound linker.[6]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity. It is particularly useful for purifying PEGylated small molecules and peptides.[6]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This can be effective if your target molecule and the PEGylated product have a different charge from the unreacted PEG linker.[7][8]

  • Dialysis/Ultrafiltration: A size-based method suitable for removing small molecules like the PEG linker from much larger molecules such as proteins.[9]

Troubleshooting Guides

Size Exclusion Chromatography (SEC)
ProblemPotential CauseSuggested Solution
Poor Separation of Product and Excess PEG Linker The size difference between your product and the PEG linker is insufficient for the selected column.Use a column with a smaller pore size or a longer column to increase resolution.[6]
Sample volume is too large, leading to band broadening.Keep the injection volume to less than 2-5% of the total column volume.[10][11]
Low Recovery of PEGylated Product The product is adsorbing to the column matrix through non-specific interactions.Add modifiers like arginine to the mobile phase to reduce hydrophobic interactions. Ensure the column is thoroughly equilibrated.[10]
The product is aggregating and precipitating on the column.Decrease the sample concentration. Optimize the mobile phase (pH, ionic strength) to improve the stability of your product.[12]
Distorted Peak Shapes Unwanted interactions between the product and the stationary phase.Adjust the mobile phase composition (e.g., salt concentration, pH) to minimize these interactions.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
ProblemPotential CauseSuggested Solution
Co-elution of Product and Excess PEG Linker The hydrophobicity of the product and the PEG linker are too similar under the current conditions.Optimize the gradient slope. A shallower gradient can improve the resolution of closely eluting compounds.[1]
The stationary phase is not providing adequate selectivity.Experiment with different column chemistries (e.g., C8 instead of C18) or columns with different pore sizes.
Poor Peak Shape (Tailing or Fronting) The column is overloaded.Reduce the amount of sample injected onto the column.
Secondary interactions with the silica (B1680970) backbone of the column.Use a high-purity silica column. Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a sufficient concentration (e.g., 0.1%).[13]
Low Product Recovery The product is irreversibly binding to the column.Adjust the mobile phase to ensure complete elution. This may involve increasing the percentage of organic solvent at the end of the gradient.
The product is precipitating on the column.Decrease the sample concentration or change the injection solvent to one in which the product is more soluble.
Ion-Exchange Chromatography (IEX)
ProblemPotential CauseSuggested Solution
Product Does Not Bind to the Column The pH of the loading buffer is incorrect, resulting in the product having the same charge as the resin.For cation exchange, the buffer pH should be at least 0.5 pH units below the pI of the molecule. For anion exchange, it should be at least 0.5 pH units above.
The ionic strength of the loading buffer is too high, preventing binding.Lower the salt concentration of the loading buffer.
Poor Separation of Product and PEG Linker The "charge shielding" effect of the PEG chain makes the charge difference between the product and the linker minimal.Optimize the mobile phase pH, as small changes can significantly impact surface charge.[10]
The salt gradient is too steep.Use a shallower salt gradient to better resolve molecules with similar charges.[10]
Low Product Recovery The product is binding too strongly to the resin.Increase the salt concentration in the elution buffer.[6]

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is suitable for separating a larger PEGylated molecule from the smaller, unreacted this compound.

Materials:

  • SEC column with an appropriate molecular weight range

  • HPLC system with a UV detector

  • Reaction mixture

  • SEC Running Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 0.22 µm syringe filters

Procedure:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of the SEC Running Buffer at the manufacturer's recommended flow rate.

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.[6]

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[6]

  • Elution: Elute the sample with the SEC Running Buffer at a constant flow rate. The larger PEGylated product will elute before the smaller, unreacted this compound.

  • Fraction Collection: Collect fractions and analyze them by a suitable method (e.g., LC-MS, SDS-PAGE) to identify those containing the purified product.

  • Pooling: Pool the fractions containing the pure product.

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol is suitable for the purification of smaller, non-protein molecules conjugated with this compound.

Materials:

  • C18 or C8 RP-HPLC column

  • HPLC system with a UV detector

  • Reaction mixture

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • 0.22 µm syringe filters

Procedure:

  • System Equilibration: Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter.

  • Sample Injection: Inject the filtered sample onto the equilibrated column.

  • Elution: Apply a linear gradient of Mobile Phase B to elute the components. The gradient will depend on the hydrophobicity of your target molecule and the PEGylated product. A typical gradient might be from 5% to 95% B over 30-60 minutes.

  • Fraction Collection: Collect fractions corresponding to the desired product peak.

  • Analysis and Pooling: Analyze the collected fractions for purity and pool the fractions containing the pure product. The solvent can then be removed by lyophilization or evaporation.

Data Presentation

Table 1: Comparison of Purification Techniques for Removing Excess this compound

TechniquePrincipleTypical PurityTypical RecoveryThroughputKey AdvantageKey Disadvantage
SEC Size-based separation>95%>90%ModerateMild conditions, preserves protein structureLower resolution for molecules of similar size
RP-HPLC Hydrophobicity>98%80-95%Low to ModerateHigh resolutionCan denature proteins, uses organic solvents
IEX Charge-based separation>95%>90%HighHigh binding capacity"Charge shielding" by PEG can hinder separation
Dialysis Size-based separationVariable>95%LowSimple, gentle on the sampleSlow, may not completely remove all excess PEG

Note: The values presented are typical and can vary significantly depending on the specific molecule, reaction conditions, and optimization of the purification protocol.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Final Product reaction_mixture Crude Reaction Mixture (Product, Excess PEG, etc.) filtration Filtration (0.22 µm) reaction_mixture->filtration chromatography Chromatography (SEC, RP-HPLC, or IEX) filtration->chromatography fraction_collection Fraction Collection chromatography->fraction_collection purity_analysis Purity Analysis (LC-MS, HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling final_product Purified Product pooling->final_product

Caption: General workflow for the purification of a this compound conjugate.

logical_relationship cluster_problem Common Purification Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions poor_separation Poor Separation cause1 Suboptimal Chromatography Conditions poor_separation->cause1 cause2 Inappropriate Column Choice poor_separation->cause2 cause3 Similar Physicochemical Properties poor_separation->cause3 solution1 Optimize Gradient/Mobile Phase cause1->solution1 solution2 Change Column Type/Dimensions cause2->solution2 solution3 Employ an Orthogonal Purification Method cause3->solution3

Caption: Troubleshooting logic for poor separation during purification.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during the tert-butyloxycarbonyl (Boc) deprotection of amines. It is designed for researchers, scientists, and drug development professionals to navigate challenges in their experimental workflows.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is my Boc deprotection reaction incomplete?

Incomplete Boc deprotection is a frequent issue that can be attributed to several factors:

  • Insufficient Acid Strength or Concentration : The Boc group is cleaved by acidolysis. If the acid concentration is too low or the acid is too weak, the reaction may not proceed to completion.[1] The rate of Boc cleavage has a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly impact the reaction rate.[2]

  • Inadequate Reaction Time or Temperature : Deprotection is a kinetic process. Insufficient reaction times or low temperatures may not be enough for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1][3]

  • Steric Hindrance : The bulky nature of the substrate surrounding the Boc-protected amine can sterically hinder the approach of the acid, slowing down the reaction rate.[1][2] This is common with substrates like N-methylated amino acids or large PEG linkers.[2]

  • Poor Resin Swelling (for Solid-Phase Synthesis) : In solid-phase peptide synthesis (SPPS), the deprotection reagent must penetrate the resin beads. Poor swelling of the resin in the deprotection solvent can lead to incomplete deprotection.[2] For instance, 100% TFA may cause less resin swelling than a 55% TFA solution in dichloromethane (B109758) (DCM), potentially leading to lower purity.[2][4]

  • Solvent Issues : The chosen solvent must fully solvate both the substrate and the acid. Poor solubility can hinder the reaction. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1]

Q2: My reaction is incomplete. What are the first troubleshooting steps I should take?

If you observe significant starting material remaining by TLC or LC-MS, consider the following optimization steps:

  • Increase Acid Concentration : Gradually increase the concentration of the acid. For example, if you are using 20% Trifluoroacetic Acid (TFA) in DCM, try increasing it to 50% TFA in DCM.[1]

  • Extend Reaction Time : Monitor the reaction at set intervals (e.g., 30 min, 1 hr, 2 hr) using an appropriate analytical technique like TLC or LC-MS to determine the optimal time for complete conversion.[2][5]

  • Consider a Stronger Acid System : If increasing concentration and time is ineffective, a stronger acid system might be necessary. A common alternative is 4M HCl in 1,4-dioxane.[1][6]

Q3: I'm observing side products after deprotection. What could be the cause and how can I prevent them?

Side product formation is primarily caused by the reactive tert-butyl cation (tBu⁺) generated during the cleavage of the Boc group.[3][7] This carbocation can alkylate nucleophilic sites on your substrate.

Common Side Reactions:

  • tert-Butylation : Nucleophilic residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to alkylation by the tert-butyl cation.[3]

  • Trifluoroacetylation : When using TFA, the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group.[6]

  • Degradation : Harsh acidic conditions can potentially degrade sensitive functional groups or bonds, such as glycosidic bonds in nucleosides.[6]

Prevention with Scavengers: To prevent these side reactions, scavengers are added to the reaction mixture to "trap" the reactive tert-butyl cation.[3][6]

  • Common Scavengers : Triisopropylsilane (B1312306) (TIS), triethylsilane (TES), water, anisole, and thioanisole (B89551) are frequently used.[3][6]

  • Scavenger Cocktails : A mixture of scavengers is often more effective. A common cocktail for general use is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[3]

Q4: How can I monitor the progress of the deprotection reaction?

Regularly monitoring the reaction is key to achieving complete conversion without unnecessary exposure to harsh acidic conditions.

  • Thin-Layer Chromatography (TLC) : TLC is a fast and convenient method. The deprotected amine is typically more polar than the Boc-protected starting material and will have a lower Rf value.[1] A ninhydrin (B49086) stain can be used to visualize the newly formed primary amine as a distinct spot.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS provides a more accurate and quantitative assessment of the reaction, allowing you to monitor the disappearance of the starting material and the appearance of the product and any side products.[1][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1]

Q5: Are there milder, alternative methods for Boc deprotection if my compound is sensitive to strong acids?

Yes, several alternative methods can be used for substrates that are sensitive to strong acids like TFA.[6]

  • Lewis Acids : Reagents like Zinc Bromide (ZnBr₂) in DCM or Iron(III) Chloride (FeCl₃) can selectively remove Boc groups under milder conditions.[6][10]

  • Trimethylsilyl Iodide (TMSI) : TMSI can be used under neutral conditions to cleave Boc groups.[6]

  • Thermal Deprotection : In some cases, heating the compound in a high-boiling point solvent like dioxane, toluene (B28343), or even water can effect deprotection without any acid catalyst.[6][10]

Data Presentation: Reaction Condition Comparison

Table 1: Common Acidic Conditions for Boc Deprotection
Acid SystemTypical ConcentrationSolventTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)[1]Dichloromethane (DCM)0 °C to Room Temp[1]30 min - 2 hours[5][11]Most common method. Scavengers are often required.
Trifluoroacetic Acid (TFA)55% (v/v)[4]Dichloromethane (DCM)Room Temp30 min[4]Shown to improve resin swelling and peptide purity in SPPS compared to 100% TFA.[2][4]
Trifluoroacetic Acid (TFA)100% (neat)NoneRoom Temp5 min[4]Can cause poor resin swelling in SPPS.[2][4]
Hydrochloric Acid (HCl)4M[5]1,4-Dioxane[5]Room Temp1 - 4 hours[5]Good alternative to TFA; product precipitates as HCl salt.[5]
Table 2: Alternative & Mild Deprotection Methods
ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
Zinc Bromide (ZnBr₂)2-3 equiv. in DCM, RT[10]24 - 72 hours[10]Mild Lewis acid, selective for some N-Boc groups.[10]Slow reaction times, requires excess reagent.[10]
Trimethylsilyl Iodide (TMSI)Used in DCM under neutral conditions.[6][12]Up to 48-72 hours[12]Neutral conditions, useful for acid-labile compounds.[6][12]Longer reaction times.[12]
Thermal (Water)Reflux in H₂O (100 °C)[10]< 15 minutes[10]Environmentally benign, no catalyst needed.[10][13]Limited to water-soluble or stable substrates.[10]
Thermal (High-Boiling Solvent)> 150 °C in Toluene or Dioxane[6]Variable (hours to days)[10]No acid or catalyst required.[6][10]High temperatures risk decomposition.[10]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol is a general starting point for solution-phase deprotection.

  • Preparation : Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask with a stir bar.

  • Cooling : Cool the solution to 0 °C in an ice bath.[1]

  • Addition of Reagents : To the cooled solution, add an equal volume of a pre-prepared deprotection cocktail. A recommended starting cocktail is 50% TFA in DCM. If your substrate is sensitive to alkylation, add scavengers such as triisopropylsilane (TIS) to a final concentration of 2-5% (v/v).[1][2]

  • Reaction : Allow the reaction to warm to room temperature and stir for 1-2 hours.[2]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up :

    • Concentrate the solution in vacuo using a rotary evaporator.[1]

    • To remove residual TFA, co-evaporate with toluene (2-3 times).[1]

    • The resulting TFA salt can often be used directly. For the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1][5]

Protocol 2: Monitoring Reaction Progress by TLC
  • Prepare the TLC Plate : Draw a light pencil line about 1 cm from the bottom of a silica (B1680970) gel TLC plate. Mark lanes for your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (Rxn).

  • Spot the Plate :

    • Dissolve a tiny amount of your starting material in a suitable solvent and spot it in the "SM" and "Co-spot" lanes.

    • At various time points (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube. Quench the aliquot in a vial containing a small amount of saturated sodium bicarbonate solution and a layer of ethyl acetate. Spot the organic layer in the "Rxn" lane and on top of the SM spot in the "Co-spot" lane.

  • Develop the Plate : Place the TLC plate in a chamber containing an appropriate eluent system (e.g., 10% Methanol in DCM). Let the solvent front run up the plate.

  • Visualize : Remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light if applicable. Then, stain the plate (e.g., with ninhydrin) to visualize the amine product, which should appear as a new, lower Rf spot. The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.

Visualizations

Troubleshooting Workflow

G cluster_0 start Incomplete Boc Deprotection Observed check_conditions Review Reaction Conditions: - Acid Concentration - Reaction Time - Temperature start->check_conditions is_hindered Is the substrate sterically hindered? check_conditions->is_hindered increase_acid Increase Acid Conc. (e.g., 20% -> 50% TFA) is_hindered->increase_acid No extend_time Extend Reaction Time (Monitor by TLC/LC-MS) is_hindered->extend_time Yes side_products Are side products observed? increase_acid->side_products extend_time->side_products stronger_acid Use Stronger Acid System (e.g., 4M HCl in Dioxane) complete Reaction Complete stronger_acid->complete side_products->stronger_acid No, still incomplete add_scavengers Add/Optimize Scavengers (e.g., TIS, Water, Anisole) side_products->add_scavengers Yes add_scavengers->stronger_acid

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Boc Deprotection Mechanism and Role of Scavengers

G cluster_0 Deprotection Pathway cluster_1 Side Reaction Pathway cluster_2 Scavenger Action Boc_Amine R-NH-Boc Protonation Protonated Carbamate Boc_Amine->Protonation + H⁺ Fragmentation Fragmentation Protonation->Fragmentation Carbamic_Acid Carbamic Acid (R-NH-COOH) Fragmentation->Carbamic_Acid tBu_Cation tert-Butyl Cation (tBu⁺) Fragmentation->tBu_Cation Free_Amine Free Amine (R-NH₂) + CO₂ Carbamic_Acid->Free_Amine - CO₂ Alkylation Alkylated Side Product (R'-tBu) tBu_Cation->Alkylation Trapped_Cation Trapped/Neutralized Intermediate tBu_Cation->Trapped_Cation Trapped by Nucleophile Nucleophilic Substrate (e.g., Trp, Met) Nucleophile->Alkylation Scavenger Scavenger (e.g., TIS, H₂O) Scavenger->Trapped_Cation

Caption: Mechanism of Boc deprotection and scavenger intervention.

References

Validation & Comparative

A Comparative Guide to Boc-NH-PEG23-NH2 and Alternative PEG Linkers for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate PEG (polyethylene glycol) linker is a critical step in the design of novel therapeutics, diagnostics, and functionalized materials. The purity, homogeneity, and functional groups of the PEG linker directly impact the efficacy, stability, and manufacturability of the final product. This guide provides an objective comparison of Boc-NH-PEG23-NH2 with two key alternatives, Fmoc-NH-PEG24-NH2 and NH2-PEG24-COOH, supported by typical performance data and detailed experimental protocols for their analysis.

Performance Comparison of PEG Linkers

The selection of a PEG linker is often dictated by the specific requirements of the application, such as the desired protecting group strategy and the functional group needed for conjugation. Below is a summary of the key quantitative parameters for this compound and its alternatives.

ParameterThis compoundFmoc-NH-PEG24-NH2NH2-PEG24-COOH
Molecular Weight ~1173.4 g/mol ~1339.6 g/mol ~1146.4 g/mol
Purity (Typical) >95% (HPLC/NMR)≥95% (HPLC/NMR)≥95% (HPLC/NMR)
Polydispersity Index (PDI) 1.02 - 1.051.02 - 1.05~1.0 (Monodisperse)
Terminal Group 1 Boc-protected AmineFmoc-protected AminePrimary Amine
Terminal Group 2 Primary AminePrimary AmineCarboxylic Acid
Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)None
Deprotection Condition Acidic (e.g., TFA)Basic (e.g., Piperidine)Not Applicable

Note: The purity and PDI values are typical and may vary between suppliers. It is recommended to request a lot-specific Certificate of Analysis (CoA) for precise data.

Experimental Protocols

Accurate characterization of PEG linkers is essential for quality control and ensuring reproducibility in research and development. The following are detailed methodologies for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the PEG linker by separating it from potential impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a suitable detector. As PEG linkers often lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. A Refractive Index (RI) detector can also be used for isocratic methods.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes. The gradient should be optimized based on the specific PEG linker.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the PEG linker in the initial mobile phase composition at a concentration of 1-2 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identity of the PEG linker.

Methodology:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the PEG linker in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. The characteristic peaks of the PEG backbone (a broad singlet around 3.6 ppm), the protecting group (e.g., a singlet around 1.4 ppm for the Boc group), and the terminal functional groups should be present and have the correct integration values.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum to further confirm the carbon skeleton of the molecule.

  • Data Analysis: Compare the observed chemical shifts and integration ratios with the expected structure of the PEG linker.

Polydispersity Index (PDI) Determination by Gel Permeation Chromatography (GPC)

Objective: To determine the molecular weight distribution and PDI of the PEG linker.

Methodology:

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of GPC columns suitable for the molecular weight range of the PEG linker.

  • Mobile Phase: A suitable solvent in which the PEG linker is soluble and that is compatible with the GPC columns (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF) with 0.1% LiBr).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-40 °C.

  • Calibration: Calibrate the system using a series of narrow-distribution polyethylene (B3416737) glycol or polystyrene standards of known molecular weights.

  • Sample Preparation: Dissolve the PEG linker in the mobile phase at a concentration of 1-2 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis: The number-average molecular weight (Mn) and weight-average molecular weight (Mw) are determined from the calibration curve. The PDI is calculated as Mw/Mn. For monodisperse PEGs, the PDI is expected to be very close to 1.0.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the application and analysis of these PEG linkers, the following diagrams, generated using the DOT language, illustrate a typical bioconjugation workflow and a conceptual signaling pathway that could be studied using a PEGylated therapeutic.

G Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis cluster_0 Preparation cluster_1 Activation & Conjugation cluster_2 Purification & Analysis A Antibody E Conjugate Linker to Antibody A->E B PEG Linker (e.g., NH2-PEG24-COOH) D Activate Linker (e.g., NHS Ester Formation) B->D C Drug Payload F Conjugate Drug to Linker C->F D->E E->F G Purify ADC (e.g., SEC) F->G H Characterize ADC (e.g., HPLC, MS) G->H I Final ADC Product H->I

Caption: Workflow for ADC Synthesis.

G Conceptual Signaling Pathway Modulation by a PEGylated Therapeutic cluster_0 Extracellular cluster_1 Intracellular A PEGylated Ligand B Receptor A->B Binding C Signal Transduction Cascade B->C Activation D Downstream Effectors C->D E Cellular Response (e.g., Apoptosis, Growth Inhibition) D->E

Caption: Signaling Pathway Modulation.

A Comparative Guide to Analytical Methods for Boc-NH-PEG23-NH2 Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, drug delivery, and proteomics, the precise characterization of polyethylene (B3416737) glycol (PEG) linkers is paramount to ensure the efficacy, safety, and reproducibility of the final product. This guide provides a comprehensive comparison of analytical methods for the characterization of Boc-NH-PEG23-NH2, a heterobifunctional PEG linker with a Boc-protected amine and a free amine. We will also explore alternative amine-protecting groups, such as Fmoc, and provide supporting experimental protocols and illustrative data.

Introduction to Amine-Protected PEGs

PEGylation, the process of covalently attaching PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. Heterobifunctional PEGs, such as this compound, are valuable tools in this field, enabling the sequential conjugation of different molecules. The tert-butyloxycarbonyl (Boc) protecting group is acid-labile, allowing for its removal under specific conditions to reveal a reactive amine, while the other amine remains free for conjugation. An alternative is the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, offering an orthogonal protection strategy.[1][2] The choice between these protecting groups depends on the overall synthetic scheme and the stability of the molecule of interest.

Robust analytical characterization is crucial to confirm the identity, purity, and integrity of these PEG linkers before their use in complex biological applications. This guide will delve into the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Analytical Characterization Workflow

The general workflow for the characterization of amine-protected PEGs involves a multi-pronged approach to obtain comprehensive information about the molecule's structure, purity, and molecular weight.

cluster_0 Characterization Workflow start This compound Sample nmr NMR Spectroscopy (Structure Verification) start->nmr hplc HPLC (Purity Assessment) start->hplc ms Mass Spectrometry (Molecular Weight Confirmation) start->ms data_analysis Data Analysis & Comparison nmr->data_analysis hplc->data_analysis ms->data_analysis report Final Characterization Report data_analysis->report

Caption: A general workflow for the analytical characterization of this compound.

Comparison of Analytical Techniques

A combination of analytical techniques is essential for the thorough characterization of this compound and its alternatives. Each technique provides unique and complementary information.

TechniqueInformation ProvidedAdvantagesDisadvantages
¹H NMR Spectroscopy Structural confirmation, determination of the degree of polymerization, and verification of end-group functionality.Provides detailed structural information and can be quantitative.Lower sensitivity compared to MS; polydispersity can lead to broad peaks.
RP-HPLC with ELSD/CAD Purity assessment, detection of non-UV active impurities, and quantification of major components.Universal detection for non-volatile analytes; suitable for gradient elution.Detector response can be non-linear; requires volatile mobile phases.
LC-MS (ESI) Accurate molecular weight determination and identification of impurities and by-products.High sensitivity and specificity; provides molecular weight information for each component.PEG molecules can form multiple charged species, complicating spectra; ion suppression effects can occur.

Illustrative Data Summary

The following tables present illustrative data for the characterization of a typical batch of this compound and a comparable Fmoc-NH-PEG-NH2 linker.

Table 1: Illustrative ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.64s~88HPEG backbone (-O-CH₂-CH₂-O-)
3.51t2H-CH₂-CH₂-NHBoc
3.30t2H-CH₂-CH₂-NH₂
2.85t2H-CH₂-NHBoc
2.70t2H-CH₂-NH₂
1.43s9HBoc group (-C(CH₃)₃)

Table 2: Illustrative HPLC Purity Data

CompoundRetention Time (min)Peak Area (%)
This compound 12.597.8
Impurity 110.21.5
Impurity 214.10.7
Fmoc-NH-PEG-NH2 15.898.2
Impurity A13.51.1
Impurity B16.90.7

Table 3: Illustrative Mass Spectrometry Data

CompoundTheoretical Mass (m/z)Observed Mass (m/z)
This compound [M+H]⁺ ≈ 1136.61136.7
Fmoc-NH-PEG-NH2 [M+H]⁺ ≈ 1258.71258.8

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure and determine the degree of polymerization.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the PEG derivative in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of DMSO-d₆ is recommended as it helps in resolving the hydroxyl and amine protons, which are often broad and difficult to observe in other solvents.

  • Instrument Setup: Use a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Analysis:

    • Integrate the characteristic peaks corresponding to the PEG backbone (around 3.64 ppm), the Boc or Fmoc protecting group, and the protons on the carbons adjacent to the amine groups.

    • The degree of polymerization (n) can be calculated by comparing the integration of the repeating ethylene (B1197577) glycol units to the integration of a known number of protons on an end group.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To assess the purity of the PEG derivative.

Protocol:

  • System: An HPLC system equipped with a UV detector and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV detection at 214 nm (for the amide bonds) and 265 nm (for the Fmoc group).

    • ELSD/CAD for universal detection of all non-volatile components.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the PEG derivative and identify any impurities.

Protocol:

  • System: An HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.

  • LC Conditions: Utilize the same column and mobile phase conditions as the RP-HPLC method, but formic acid (0.1%) can be used as a modifier instead of TFA to minimize ion suppression.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Mass Range: Scan a range that includes the expected molecular weight of the compound (e.g., m/z 500-2000).

    • Capillary Voltage and Cone Voltage: Optimize to achieve good signal intensity and minimize fragmentation.

  • Data Analysis:

    • Analyze the mass spectrum to identify the [M+H]⁺ and other adduct ions (e.g., [M+Na]⁺).

    • The presence of multiple charged species ([M+2H]²⁺, etc.) is common for larger PEG molecules. Deconvolution software can be used to determine the zero-charge mass.

Comparison of Boc and Fmoc Protection Strategies

The choice between Boc and Fmoc protecting groups has significant implications for the synthesis and characterization of PEG linkers.

cluster_1 Deprotection Pathways Boc_PEG Boc-NH-PEG-NH2 Acid Acidic Conditions (e.g., TFA) Boc_PEG->Acid Deprotection Fmoc_PEG Fmoc-NH-PEG-NH2 Base Basic Conditions (e.g., Piperidine) Fmoc_PEG->Base Deprotection Deprotected_PEG H2N-PEG-NH2 Acid->Deprotected_PEG Base->Deprotected_PEG

Caption: Orthogonal deprotection strategies for Boc and Fmoc protected PEG amines.

Key Differences:

  • Stability: The Boc group is stable to basic conditions, while the Fmoc group is stable to acidic conditions. This orthogonality is crucial in multi-step syntheses.[1]

  • Deprotection: Boc is removed with strong acids like trifluoroacetic acid (TFA), which can be harsh for sensitive molecules. Fmoc is removed with a mild base, typically piperidine (B6355638) in DMF, which is generally a gentler process.[2]

  • Analytical Handle: The Fmoc group has a strong UV chromophore, making it easily detectable by UV-Vis spectroscopy during HPLC analysis. The Boc group lacks a strong chromophore, often necessitating the use of universal detectors like ELSD or CAD for accurate quantification.

Conclusion

The comprehensive characterization of this compound and its alternatives is a critical step in ensuring the quality and performance of these essential bioconjugation reagents. A multi-technique approach, combining NMR for structural elucidation, HPLC for purity assessment, and MS for molecular weight confirmation, provides the necessary data to confidently use these linkers in research and drug development. The choice between Boc and Fmoc protecting groups should be made based on the specific requirements of the synthetic route, with a clear understanding of their respective deprotection conditions and analytical signatures. This guide provides the foundational knowledge and detailed protocols to enable researchers to perform robust and reliable characterization of these important molecules.

References

A Comparative Guide to the Analysis of Boc-NH-PEG23-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of Boc-NH-PEG23-NH2, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker critical in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. We present a detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and compare its performance with alternative methods, supported by experimental data and detailed protocols.

Structural and Purity Analysis by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of this compound. The ¹H NMR spectrum provides unambiguous evidence for the presence of the key functional groups: the tert-butyloxycarbonyl (Boc) protecting group and the polyethylene glycol (PEG) backbone.

A typical ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), will exhibit characteristic signals. The nine equivalent protons of the tert-butyl group in the Boc moiety are expected to produce a sharp singlet at approximately 1.45 ppm. The repeating ethylene (B1197577) glycol units of the PEG chain will generate a large, dominant singlet around 3.64 ppm. The methylene (B1212753) protons adjacent to the amide and amine functionalities will present as multiplets in the range of 2.8 to 3.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional GroupChemical Shift (ppm)MultiplicityNumber of Protons
Boc Group (-C(CH₃)₃) ~1.45Singlet9H
PEG Backbone (-O-CH₂-CH₂-O-) ~3.64Singlet~92H
-NH-CH₂- ~3.3-3.5Multiplet2H
-CH₂-NH₂ ~2.8-3.0Multiplet2H
-CH₂-O- (next to NH-Boc) ~3.5-3.7Multiplet2H
-CH₂-O- (next to NH₂) ~3.5-3.7Multiplet2H

Comparison with Alternative Analytical Methods

While NMR provides detailed structural information, a multi-faceted approach employing other analytical techniques is often necessary for a complete characterization of polymeric reagents like this compound.

Table 2: Comparison of Analytical Techniques for this compound

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed structural information, purity assessment, and quantification.Non-destructive, provides unambiguous structural data.Lower sensitivity compared to MS, can be complex for polydisperse samples.
Mass Spectrometry (MALDI-TOF) Molecular weight distribution, confirmation of end-groups, and identification of impurities.[1]High sensitivity, provides absolute molecular weight.[1]Fragmentation can occur, matrix effects can influence results.
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of isomers and impurities.[2]High resolution and sensitivity, quantitative.[3]Does not provide direct structural information, requires reference standards.
Gel Permeation Chromatography (GPC) Molecular weight distribution and polydispersity index (PDI).[4]Excellent for determining polymer size and distribution.[4]Does not provide structural information on end-groups.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups (e.g., C=O, N-H, C-O).Fast and simple, good for confirming the presence of key functional groups.Provides limited structural detail compared to NMR.

Experimental Protocols

¹H NMR Spectroscopy

Objective: To acquire a high-resolution ¹H NMR spectrum for structural confirmation and purity assessment.

Materials:

Procedure:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in an NMR tube.

  • Gently vortex the tube to ensure complete dissolution.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the TMS signal at 0 ppm.

MALDI-TOF Mass Spectrometry

Objective: To determine the molecular weight distribution and confirm the end-group functionality.

Materials:

  • This compound sample

  • Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] or sinapinic acid [SA] in a suitable solvent like acetonitrile/water with 0.1% TFA).[5]

  • Cationizing agent (e.g., sodium trifluoroacetate).[5]

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent (e.g., water or methanol).

  • Prepare a saturated solution of the matrix.

  • Mix the sample solution, matrix solution, and cationizing agent in a specific ratio (e.g., 1:10:1, v/v/v).

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely to form crystals.

  • Insert the target plate into the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the this compound sample.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reversed-phase column

Procedure:

  • Prepare the mobile phases: Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).

  • Prepare a 1 mg/mL solution of the this compound sample in the initial mobile phase composition.

  • Set up a gradient elution method on the HPLC system (e.g., a linear gradient from 10% to 90% Mobile Phase B over 20 minutes).

  • Set the flow rate to 1.0 mL/min and the detection wavelength to a suitable value (e.g., 214 nm for the amide bond).

  • Inject the sample solution and run the analysis.

  • Analyze the resulting chromatogram to determine the purity based on the peak areas.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound, starting from the primary analysis by NMR and branching to complementary techniques for a full characterization.

Analytical Workflow for this compound cluster_nmr Primary Analysis cluster_alternatives Complementary Analysis NMR NMR Spectroscopy Structure Structural Confirmation NMR->Structure ¹H & ¹³C Spectra Purity_NMR Purity Assessment NMR->Purity_NMR Integration MALDI MALDI-TOF MS NMR->MALDI For MW confirmation HPLC HPLC NMR->HPLC For purity verification GPC GPC NMR->GPC For polydispersity MW_Dist Molecular Weight Distribution MALDI->MW_Dist Purity_Chrom Purity & Impurities HPLC->Purity_Chrom PDI Polydispersity Index GPC->PDI

References

A Comparative Guide to the Mass Spectrometry of Amine-Reactive PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugate chemistry, the precise characterization of all components is paramount to ensure the efficacy, safety, and reproducibility of therapeutic and diagnostic agents. Among the critical reagents are bifunctional linkers, such as Boc-NH-PEG23-NH2, which enable the covalent attachment of molecules of interest, including drugs, peptides, or labels, to proteins and other biomolecules. Mass spectrometry (MS) stands as a cornerstone analytical technique for the verification and characterization of these conjugates.

This guide provides a comparative overview of the mass spectrometry analysis of conjugates formed using the monodisperse linker, this compound, and two common polydisperse alternatives: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and NHS-PEG-Maleimide. We will delve into the expected mass spectrometry data, provide detailed experimental protocols, and visualize the analytical workflows.

The Critical Distinction: Monodisperse vs. Polydisperse Linkers

The fundamental difference between this compound and linkers like SMCC and many commercial NHS-PEG-Maleimide reagents lies in their dispersity. This compound is a monodisperse or discrete PEG (dPEG®) linker, meaning it is a single chemical entity with a precise and fixed molecular weight. In contrast, traditional PEG-based linkers are often polydisperse , consisting of a mixture of polymers with a distribution of chain lengths and, consequently, a range of molecular weights. This inherent heterogeneity in polydisperse linkers complicates mass spectrometry analysis, leading to convoluted spectra that are challenging to interpret. The use of monodisperse linkers like this compound results in a homogenous product that yields simpler and more readily interpretable mass spectra.

Performance Comparison in Mass Spectrometry

The advantages of a monodisperse linker become strikingly clear when analyzing the resulting conjugates by mass spectrometry. A conjugate synthesized with a polydisperse linker will present as a broad distribution of peaks for each conjugation state, with each peak separated by the mass of the ethylene (B1197577) glycol monomer (44 Da). Conversely, modification with a discrete PEG linker like this compound results in a single, sharp peak for each degree of conjugation, allowing for the unambiguous determination of the modification state.

Quantitative Data Summary

To illustrate the expected outcomes, the following tables summarize the theoretical mass additions and expected mass spectrometry observations for the conjugation of a hypothetical 10 kDa peptide with this compound and two alternative linkers.

Table 1: Comparison of Linker Properties and Expected Mass Spectrometry Data

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)NHS-PEG4-Maleimide
Linker Type Heterobifunctional, Amine-reactiveHeterobifunctional, Amine- & Thiol-reactiveHeterobifunctional, Amine- & Thiol-reactive
Dispersity MonodisperseMonodisperseMonodisperse (for this specific example)
Molecular Formula C53H108N2O25C16H18N2O6C19H25N3O8
Molecular Weight 1173.42 Da334.32 Da423.43 Da
Reactive Groups Amine, Boc-protected AmineNHS ester, MaleimideNHS ester, Maleimide
Expected Mass Addition (after conjugation and Boc removal) 1072.41 Da (after loss of Boc group and reaction)219.09 Da (after reaction of both ends)308.13 Da (after reaction of both ends)
Expected MS Spectrum of Conjugate Single sharp peak for the singly conjugated species.Single sharp peak for the singly conjugated species.Single sharp peak for the singly conjugated species.

Table 2: Expected m/z Values for a Singly Conjugated 10 kDa Peptide (Illustrative)

Ion SpeciesBoc-NH-PEG23-NH-PeptideSMCC-PeptideNHS-PEG4-Maleimide-Peptide
[M+H]+ 11073.4110220.0910309.13
[M+2H]2+ 5537.215110.555155.07
[M+3H]3+ 3691.813407.363436.71

Experimental Protocols

Success in the mass spectrometry analysis of bioconjugates hinges on meticulous sample preparation and optimized instrument parameters. Below are detailed protocols for the key steps in the analysis of conjugates formed with this compound and the alternative linkers.

Protocol 1: Conjugation of this compound to a Protein

This protocol outlines a general procedure for the conjugation of the free amine of this compound to a carboxyl group on a protein, followed by the deprotection of the Boc group.

Materials:

  • Protein with accessible carboxyl groups in an appropriate buffer (e.g., MES buffer, pH 6.0)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Quenching solution (e.g., hydroxylamine)

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.

  • Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution. Incubate for 15 minutes at room temperature.

  • Conjugation: Dissolve this compound in DMF and add it to the activated protein solution at a 10- to 20-fold molar excess. Incubate for 2 hours at room temperature.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Purification: Remove excess linker and byproducts using a desalting column.

  • Boc Deprotection: Treat the purified conjugate with a solution of 50% TFA in dichloromethane (B109758) for 30 minutes to remove the Boc protecting group.

  • Final Purification: Purify the final conjugate using a desalting column or dialysis to remove TFA.

Protocol 2: LC-MS Analysis of the Boc-NH-PEG23-Peptide Conjugate

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5-95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Mass Range: 500-4000 m/z

  • Acquisition Mode: Full Scan

Protocol 3: MALDI-TOF MS Analysis of PEGylated Conjugates

Materials:

  • α-Cyano-4-hydroxycinnamic acid (CHCA) or Sinapinic acid (SA) matrix solution (10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA)

  • Cationizing agent (optional): Sodium trifluoroacetate (B77799) (NaTFA) solution (10 mg/mL in water)

  • Purified conjugate sample (0.1-1 mg/mL)

Procedure:

  • Sample-Matrix Preparation (Dried-Droplet Method): Mix the conjugate solution, matrix solution, and optionally the cationizing agent in a 1:10:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

  • Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in positive ion linear or reflectron mode, depending on the mass of the conjugate.

Visualizing the Workflow and Logic

To better conceptualize the processes involved, the following diagrams created using the DOT language illustrate the experimental workflow for bioconjugation and subsequent MS analysis, and the logical relationship between the choice of linker and the resulting mass spectrum.

experimental_workflow cluster_conjugation Bioconjugation cluster_ms_analysis Mass Spectrometry Analysis Protein Protein/Peptide Activation Activation (EDC/NHS) Protein->Activation Linker This compound Conjugation Conjugation Reaction Linker->Conjugation Activation->Conjugation Purification1 Purification Conjugation->Purification1 Deprotection Boc Deprotection Purification1->Deprotection Purification2 Final Purification Deprotection->Purification2 LC LC Separation Purification2->LC Conjugate Sample ESI Electrospray Ionization LC->ESI MS Mass Analyzer ESI->MS Data Data Analysis MS->Data

Caption: Experimental workflow for bioconjugation and LC-MS analysis.

linker_choice_logic cluster_linker Linker Choice cluster_spectrum Expected Mass Spectrum Monodisperse Monodisperse Linker (e.g., this compound) SharpPeak Single, Sharp Peak per Conjugation State Monodisperse->SharpPeak Leads to Polydisperse Polydisperse Linker (e.g., Traditional PEG) BroadDistribution Broad Distribution of Peaks (44 Da Spacing) Polydisperse->BroadDistribution Leads to

Caption: Logical relationship between linker dispersity and MS spectrum.

Conclusion

The choice of a bifunctional linker has profound implications for the subsequent mass spectrometric analysis of the resulting bioconjugate. Monodisperse linkers, such as this compound, offer a significant advantage by producing homogenous conjugates that yield clean, easily interpretable mass spectra. This simplifies the confirmation of successful conjugation, the determination of the drug-to-antibody ratio (in the context of ADCs), and the overall quality control of the biotherapeutic. In contrast, polydisperse linkers introduce a layer of complexity that can obscure the desired analytical results. For researchers, scientists, and drug development professionals, the adoption of monodisperse linkers is a strategic choice that streamlines the analytical workflow and enhances the confidence in the structural characterization of their valuable bioconjugates.

Navigating the Maze: A Comparative Guide to HPLC Methods for Purity Assessment of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of Polyethylene Glycol (PEG) linkers is a critical step in the development of robust and effective bioconjugates. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this analytical challenge. This guide provides an objective comparison of common HPLC methods, supported by experimental data, to aid in the selection of the most appropriate strategy for your specific needs.

The covalent attachment of PEG chains, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of biomolecules, including improved solubility, extended circulating half-life, and reduced immunogenicity. The purity of the PEG linker itself is paramount, as impurities can lead to undesired side-products, impacting the efficacy and safety of the final bioconjugate. This guide delves into the most prevalent HPLC-based techniques for assessing PEG linker purity: Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC), offering a comparative analysis to inform method selection and implementation.

Comparative Analysis of HPLC Methods

The choice of HPLC method for PEG linker purity assessment is dictated by the specific characteristics of the linker, such as its molecular weight, and the nature of potential impurities. The following table summarizes the key performance attributes of the most common HPLC techniques.

Method Principle of Separation Typical Column Chemistry Common Detectors Advantages Disadvantages
Reversed-Phase HPLC (RP-HPLC) Partitioning based on hydrophobicity.C18, C8, C4UV, ELSD, CAD, MSHigh resolution for oligomers; suitable for a wide range of polarities.[1][2]May require derivatization for PEGs without a UV chromophore; potential for on-column degradation of some linkers.
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume (molecular size).Silica-based (e.g., diol) or polymer-based (e.g., polystyrene-divinylbenzene) with controlled pore sizes.[3][4]RI, ELSD, MALSMild separation conditions; useful for determining molecular weight distribution and identifying aggregates.[5][6]Lower resolution for species with similar molecular weights; potential for non-ideal interactions with the stationary phase.[7]
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase.Amide, amine, or bare silicaELSD, CAD, MSGood retention and separation of highly polar PEG linkers.Sensitive to mobile phase composition and water content; may have longer equilibration times.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the key HPLC techniques discussed.

Reversed-Phase HPLC (RP-HPLC) for Purity of a Heterobifunctional PEG Linker

This protocol is suitable for the analysis of PEG linkers containing a UV-active group, such as a maleimide.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detector: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the PEG linker in Mobile Phase A at a concentration of 1 mg/mL.

Size-Exclusion Chromatography (SEC) for Molecular Weight Distribution of a PEG Linker

This protocol is designed to assess the molecular weight distribution and identify the presence of high or low molecular weight impurities.

  • Column: SEC, 300 x 7.8 mm, 5 µm particle size, 100 Å pore size.[1]

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.0.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Detector: Refractive Index (RI).

  • Injection Volume: 50 µL.

  • Sample Preparation: Dissolve the PEG linker in the mobile phase at a concentration of 5 mg/mL.

Workflow for HPLC Method Selection and Validation

The selection and validation of an appropriate HPLC method is a systematic process. The following diagram illustrates a typical workflow for establishing a purity assessment method for a novel PEG linker.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Implementation A Define Analytical Target Profile (ATP) B Select HPLC Mode (RP, SEC, HILIC) A->B Based on Linker Properties C Screen Columns and Mobile Phases B->C Initial Scouting D Optimize Chromatographic Conditions C->D Fine-tuning E Assess Specificity and Selectivity D->E Final Method F Determine Linearity and Range E->F G Evaluate Accuracy and Precision F->G H Establish Robustness G->H I Routine Purity Testing H->I Validated Method J Stability Studies I->J

Caption: Workflow for HPLC method development and validation for PEG linker purity assessment.

The Challenge of Detection: Overcoming the Lack of a Chromophore

A significant challenge in the analysis of PEG linkers is their lack of a strong UV chromophore.[1][8] While RP-HPLC with UV detection is effective for linkers containing UV-active functional groups, alternative detection methods are often necessary.

  • Evaporative Light Scattering Detector (ELSD): This detector is compatible with gradient elution and provides a response for non-volatile analytes, making it well-suited for PEG analysis.[1][]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that offers high sensitivity for non-volatile and semi-volatile compounds.[8]

  • Refractive Index (RI) Detector: While commonly used in SEC, the RI detector is sensitive to changes in the mobile phase composition and is therefore not compatible with gradient elution.[7][10] Its sensitivity is also generally lower than that of ELSD and CAD.[10]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides detailed structural information and can be used to identify and quantify impurities with high specificity.

Conclusion

The purity of PEG linkers is a critical quality attribute that directly impacts the performance and safety of PEGylated therapeutics. A thorough understanding of the principles and practical considerations of different HPLC methods is essential for selecting the most appropriate analytical strategy. By carefully considering the properties of the PEG linker and potential impurities, and by employing the appropriate column and detector technologies, researchers can confidently assess the purity of these crucial reagents, ensuring the development of high-quality bioconjugates. Conventional analytical methods such as quantitative NMR (qNMR) and HPLC are effective in determining the purity of uniform PEG compounds.[5] For non-uniform PEGs, the analysis of purity can be more laborious.[5]

References

A Comparative Analysis of Amine-Terminated PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

In the realm of bioconjugation and drug delivery, the choice of a linker molecule is a critical determinant of the final conjugate's stability, efficacy, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers are widely favored for their ability to enhance solubility, reduce immunogenicity, and improve the in vivo stability of therapeutic molecules. This guide provides a comparative analysis of Boc-NH-PEG-NH2 linkers, a class of heterobifunctional linkers, against other commonly used PEGylation reagents.

Due to the limited availability of specific comparative data for Boc-NH-PEG23-NH2, this guide will focus on a representative and well-documented member of this family, Boc-NH-PEGn-NH2, and compare its properties and performance with other prevalent PEG linker types, such as those with maleimide (B117702) and NHS-ester functional groups.

Structural and Functional Overview of Compared PEG Linkers

Boc-NH-PEGn-NH2 linkers feature a primary amine at one terminus and a Boc-protected amine at the other. This orthogonal protection strategy allows for sequential conjugation, a valuable tool in the synthesis of complex bioconjugates. The free amine can be reacted first, after which the Boc group is removed under acidic conditions to reveal the second amine for a subsequent conjugation step.

Other common PEG linkers include:

  • Maleimide-PEG-NHS Ester: These are popular for their ability to react specifically with thiols (from cysteine residues) and primary amines (from lysine (B10760008) residues or the N-terminus), respectively.

  • Amine-PEG-Amine (H2N-PEG-NH2): A homobifunctional linker used for crosslinking or when directional conjugation is not required.

Comparative Performance Data

The selection of a PEG linker significantly influences the physicochemical properties and in vivo performance of a bioconjugate. The following tables summarize key performance parameters.

Table 1: Linker Reactivity and Conjugate Stability
Linker TypeTarget Functional GroupResulting BondReaction pHConjugate StabilityKey Considerations
Boc-NH-PEG-NH2 Carboxylic Acids (after amine deprotection), Activated Esters (e.g., NHS)Amide7.2 - 8.5Highly StableOrthogonal protection allows for controlled, sequential conjugation. Requires deprotection step.
Maleimide-PEG-NHS Ester Thiols (Maleimide), Primary Amines (NHS Ester)Thioether, Amide6.5 - 7.5 (Maleimide)[1][2], 7.0 - 9.0 (NHS Ester)[1]Thioether bond can be susceptible to retro-Michael reaction, leading to deconjugation in the presence of endogenous thiols like glutathione.[3][4] Amide bond is highly stable.Maleimide group is sensitive to hydrolysis at pH > 7.5.[1][2] Reaction with amines should ideally be performed first.
H2N-PEG-NH2 Carboxylic Acids, Activated EstersAmide7.2 - 8.5Highly StableHomobifunctional nature can lead to cross-linking and polymerization if not carefully controlled.
Mono-sulfone-PEG ThiolsThioetherNot specifiedMore stable than maleimide-thiol linkage; resistant to deconjugation in the presence of competing thiols.[5][6]A promising alternative to maleimides for applications requiring high in vivo stability.[6]
Table 2: Impact on Pharmacokinetics and Other Properties
PropertyInfluence of PEG LinkerBoc-NH-PEG-NH2 AdvantageData Insights
Solubility The hydrophilic nature of the PEG chain increases the solubility of hydrophobic drugs and proteins.[7]The long, flexible PEG chain effectively enhances the solubility of the conjugate.PEGylation is a well-established strategy to prevent aggregation of conjugates, particularly those with high drug-to-antibody ratios (DARs).[7]
Pharmacokinetics (PK) Longer PEG chains increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer plasma half-life.[7][8][9]The ability to introduce a long PEG chain (like PEG23) can significantly improve the PK profile.The choice of PEG length is a trade-off; while longer linkers improve PK, they can sometimes reduce in vitro potency due to steric hindrance.[7][]
Immunogenicity The PEG chain can shield the bioconjugate from the immune system, potentially reducing its immunogenicity.[7]The flexible PEG chain provides an effective shield.The linker itself can sometimes be immunogenic. Careful selection and design are necessary.[]
Flexibility & Control Heterobifunctional linkers allow for precise, directional conjugation of two different molecules.The orthogonal Boc/Amine functionality provides excellent control over the conjugation sequence, which is crucial for complex constructs.This control minimizes the formation of undesirable byproducts and ensures a more homogeneous final product.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for key conjugation reactions.

Protocol 1: Two-Stage Conjugation using Boc-NH-PEG-COOH

This protocol outlines the conjugation of a Boc-protected PEG linker with a terminal carboxylic acid to a primary amine on a target molecule. This is a common precursor step for utilizing the Boc-NH-PEG-NH2 linker in a sequential manner.

Stage 1: Activation of Carboxylic Acid to NHS Ester

  • Dissolution: Dissolve the Boc-NH-PEG-COOH linker in an anhydrous organic solvent like DMF or DMSO to a concentration of approximately 100 mg/mL.[11]

  • Activation Reagents: In a separate vial, dissolve 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, in an appropriate activation buffer.[11]

  • Activation Reaction: Add 1.5 molar equivalents of both EDC and NHS/Sulfo-NHS to the dissolved PEG linker.[11] Allow the reaction to proceed for 15-30 minutes at room temperature. The resulting activated Boc-NH-PEG-NHS ester is used immediately.[11]

Stage 2: Amine Coupling

  • pH Adjustment: Ensure the target molecule containing the primary amine is in a suitable amine-free buffer (e.g., PBS, HEPES, Borate) at a pH of 7.2-8.5.[11]

  • Conjugation: Add a 5 to 20-fold molar excess of the freshly activated Boc-NH-PEG-NHS ester to the target molecule solution.[11]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[11]

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.[11]

  • Purification: Remove excess linker and byproducts using size-exclusion chromatography (SEC), dialysis, or another suitable purification method.

Stage 3: Boc Deprotection

  • Drying: Lyophilize or thoroughly dry the purified Boc-protected conjugate to remove all water.[11]

  • Deprotection Solution: Dissolve the dried conjugate in anhydrous Dichloromethane (DCM) and cool to 0°C. Add Trifluoroacetic Acid (TFA) to the solution.[11]

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and react for an additional 1-2 hours.

  • Workup and Purification: Neutralize the reaction with a base like sodium bicarbonate and purify the deprotected conjugate to obtain the free amine.[11]

Protocol 2: Two-Step Conjugation using Maleimide-PEG-NHS Ester

This protocol is for conjugating an amine-containing molecule and a thiol-containing molecule.

  • Reaction with Amines: Dissolve the amine-containing molecule (Protein 1) in an amine-free buffer at pH 7.2-7.5. Dissolve the Maleimide-PEG-NHS ester in DMSO or DMF and add a 5 to 20-fold molar excess to the protein solution. Incubate for 30-60 minutes at room temperature.[3]

  • Removal of Excess Linker: Immediately after the first reaction, remove the non-reacted crosslinker using a desalting column or dialysis.[3] This is a critical step to prevent hydrolysis of the NHS ester and unwanted side reactions.

  • Reaction with Thiols: The now maleimide-activated Protein 1 is added to the thiol-containing molecule (Molecule 2) in a buffer at pH 6.5-7.5.[1] Incubate for 1-2 hours at room temperature.

  • Stopping the Reaction: The reaction can be stopped by adding a compound with a free thiol, such as cysteine, to cap any unreacted maleimide groups.[1]

  • Purification: Purify the final conjugate using an appropriate chromatography method.

Visualizing Workflows and Pathways

Diagrams created using Graphviz DOT language help to clarify complex processes.

G cluster_0 Stage 1: Sequential Conjugation with Boc-NH-PEG-NH2 Molecule_A Molecule A (with -COOH or other reactive group) Intermediate Boc-NH-PEG-NH-Molecule A Molecule_A->Intermediate Conjugation 1 Boc_Linker Boc-NH-PEG-NH2 Boc_Linker->Intermediate Deprotection Acidic Deprotection (e.g., TFA) Intermediate->Deprotection Activated_Intermediate H2N-PEG-NH-Molecule A Deprotection->Activated_Intermediate Final_Conjugate Molecule B-NH-PEG-NH-Molecule A Activated_Intermediate->Final_Conjugate Conjugation 2 Molecule_B Molecule B (with amine-reactive group) Molecule_B->Final_Conjugate

Caption: Sequential conjugation workflow using a Boc-protected amine-PEG linker.

G cluster_1 Linker Stability Comparison Maleimide_Thiol Maleimide-Thiol Conjugate (Thioether Bond) Retro_Michael Retro-Michael Addition (e.g., + Glutathione) Maleimide_Thiol->Retro_Michael Reversible Deconjugated Deconjugated Products Retro_Michael->Deconjugated Amide_Bond Amine-NHS Conjugate (Amide Bond) Stable Stable Amide_Bond->Stable Irreversible

References

A Head-to-Head Comparison of Boc-NH-PEG23-NH2 and Fmoc-NH-PEG-NH2 for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for polyethylene (B3416737) glycol (PEG) linkers is a critical step in the synthesis of bioconjugates, antibody-drug conjugates (ADCs), and PROTACs. The choice between the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group dictates the overall synthetic strategy, influencing reaction conditions, orthogonality, and ultimately, the purity and yield of the final product. This guide provides an objective comparison of Boc-NH-PEG23-NH2 and a structurally analogous Fmoc-NH-PEG-NH2, supported by representative experimental data and detailed protocols to inform your selection process.

At the heart of the comparison lies the fundamental difference in the chemical lability of the Boc and Fmoc protecting groups. The Boc group is susceptible to cleavage under acidic conditions, typically using trifluoroacetic acid (TFA), while the Fmoc group is removed under basic conditions, most commonly with piperidine (B6355638).[1] This dictates orthogonal strategies in multi-step syntheses, allowing for selective deprotection of one amine in the presence of other acid- or base-labile protecting groups.

Core Chemical Properties and Stability

The stability of the protecting group is paramount to prevent premature deprotection and unwanted side reactions. The Boc group is stable to basic and nucleophilic conditions, making it suitable for reactions involving bases.[2] Conversely, the Fmoc group is stable to acidic conditions, allowing for its use in synthetic routes that employ acid-labile side-chain protecting groups.

PropertyBoc-NH-PEG-NH2Fmoc-NH-PEG-NH2
Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Cleavage Condition Acidic (e.g., TFA, HCl)[2]Basic (e.g., Piperidine)[3]
Stability Stable to bases and nucleophiles[2]Stable to acids[3]
Orthogonality Orthogonal to base-labile protecting groupsOrthogonal to acid-labile protecting groups[1]

Deprotection Kinetics and Efficiency

Fmoc deprotection is known to be very rapid, with a half-life of approximately 6 seconds in a 20% piperidine in DMF solution.[4] Complete deprotection is often achieved within minutes.[2] Boc deprotection with a strong acid like TFA is also generally efficient, though the reaction time can be longer and is dependent on the concentration of the acid and the solvent used.[2][5]

ParameterBoc-NH-PEG-NH2Fmoc-NH-PEG-NH2
Deprotection Reagent 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[2]20% Piperidine in Dimethylformamide (DMF)[3]
Typical Reaction Time 5 - 60 minutes[2]3 - 20 minutes[2]
Reported Purity (Post-Deprotection) >95% (with 50% TFA for 60 min)[1]>99% (with 5% piperidine for 3 min)[2]

Experimental Protocols

Detailed and optimized experimental protocols are essential for reproducible results. The following are representative protocols for the deprotection of Boc-NH-PEG-NH2 and Fmoc-NH-PEG-NH2.

Protocol 1: Boc Deprotection of Boc-NH-PEG-NH2

Materials:

  • Boc-NH-PEG-NH2

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve Boc-NH-PEG-NH2 in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine-PEG-amine.[1]

Protocol 2: Fmoc Deprotection of Fmoc-NH-PEG-NH2

Materials:

  • Fmoc-NH-PEG-NH2

  • Anhydrous Dimethylformamide (DMF)

  • Piperidine

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve Fmoc-NH-PEG-NH2 in anhydrous DMF in a round-bottom flask.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 5-15 minutes. The progress of the reaction can be monitored by observing the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, the reaction mixture can often be used directly in the subsequent step, or the deprotected product can be isolated by precipitation with a suitable non-polar solvent like diethyl ether, followed by centrifugation and decantation.

Application in Bioconjugation Workflows

The choice between Boc and Fmoc protection directly impacts the design of a bioconjugation workflow. The following diagrams illustrate typical deprotection and subsequent conjugation steps.

Boc_Deprotection_Workflow cluster_deprotection Boc Deprotection cluster_conjugation Conjugation Boc_PEG_NH2 Boc-NH-PEG-NH2 Deprotected_PEG_TFA_Salt H3N+-PEG-NH3+ (TFA salt) Boc_PEG_NH2->Deprotected_PEG_TFA_Salt Acidolysis TFA_DCM TFA / DCM TFA_DCM->Deprotected_PEG_TFA_Salt Deprotected_PEG_Free_Amine H2N-PEG-NH2 Deprotected_PEG_TFA_Salt->Deprotected_PEG_Free_Amine Neutralization (e.g., NaHCO3) Conjugate Molecule-CO-NH-PEG-NH-CO-Molecule Deprotected_PEG_Free_Amine->Conjugate Amide Bond Formation Activated_Molecule Molecule-COOH + Activator (e.g., EDC) Activated_Molecule->Conjugate

Caption: Workflow for Boc deprotection and subsequent conjugation.

Fmoc_Deprotection_Workflow cluster_deprotection Fmoc Deprotection cluster_conjugation Conjugation Fmoc_PEG_NH2 Fmoc-NH-PEG-NH2 Deprotected_PEG H2N-PEG-NH2 Fmoc_PEG_NH2->Deprotected_PEG Base Cleavage Piperidine_DMF Piperidine / DMF Piperidine_DMF->Deprotected_PEG Conjugate Molecule-CO-NH-PEG-NH-CO-Molecule Deprotected_PEG->Conjugate Amide Bond Formation Activated_Molecule Molecule-COOH + Activator (e.g., HATU) Activated_Molecule->Conjugate

Caption: Workflow for Fmoc deprotection and subsequent conjugation.

Signaling Pathways and Logical Relationships in Drug Development

The use of these PEG linkers is integral to various drug development strategies, particularly in the construction of ADCs and PROTACs. The logical relationship in these applications involves the linker connecting a targeting moiety to a payload or an E3 ligase-recruiting ligand.

ADC_PROTAC_Logic cluster_ADC Antibody-Drug Conjugate (ADC) cluster_PROTAC PROteolysis TArgeting Chimera (PROTAC) Antibody Targeting Antibody ADC_Linker Boc- or Fmoc-derived PEG Linker Antibody->ADC_Linker Payload Cytotoxic Payload ADC_Linker->Payload Target_Ligand Target Protein Ligand PROTAC_Linker Boc- or Fmoc-derived PEG Linker Target_Ligand->PROTAC_Linker E3_Ligase_Ligand E3 Ligase Ligand PROTAC_Linker->E3_Ligase_Ligand

References

A Comparative Guide to Long-Chain PEG Linkers: Unveiling the Advantages of PEG23 in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of modern drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and PEGylated proteins, the linker molecule is far from a passive spacer. It is a critical determinant of a drug's efficacy, safety, and pharmacokinetic profile. Among the most versatile tools in the linker toolbox are polyethylene (B3416737) glycol (PEG) chains. This guide provides an objective comparison of long-chain PEG linkers, such as PEG23, against their shorter counterparts, supported by experimental data, to inform the rational design of next-generation therapeutics.

Long-chain PEG linkers offer distinct advantages by virtue of their physicochemical properties. Their extended, flexible, and hydrophilic nature can profoundly influence a conjugate's behavior in a biological system. Key benefits include enhanced solubility, extended circulatory half-life, reduced immunogenicity, and optimized spatial orientation for complex biological interactions.

Enhanced Pharmacokinetics and Superior In Vivo Efficacy

A primary advantage of employing long PEG linkers is the significant improvement in the pharmacokinetic (PK) profile of the conjugated molecule. The extended PEG chain increases the molecule's hydrodynamic radius, which effectively reduces its rate of renal clearance, thereby prolonging its circulation time in the bloodstream.[1][2] This extended exposure often translates directly to enhanced therapeutic efficacy, as the drug has more time to reach its target site.[3]

Studies on affibody-based drug conjugates, for instance, have shown that increasing the PEG chain length from 4 kDa to 10 kDa can extend the conjugate's half-life by over 11-fold.[4] Similarly, in ADC research, linkers with 8, 12, and 24 PEG units resulted in significantly higher tumor exposure and greater tumor weight reduction compared to ADCs with shorter PEG2 and PEG4 linkers.[3]

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

Feature Short PEG Linker (e.g., PEG2-4) Long PEG Linker (e.g., PEG8-24) Rationale
Plasma Half-Life Shorter Significantly Prolonged[1][4] Increased hydrodynamic size reduces renal filtration.[2]
Plasma Clearance Faster Slower[3] Reduced clearance by the kidneys and mononuclear phagocyte system.[5]
Tumor Exposure Lower Significantly Higher[3] Longer circulation allows for greater accumulation at the tumor site (EPR effect).[6]
In Vivo Efficacy Moderate (e.g., 35-45% tumor reduction)[3] High (e.g., 75-85% tumor reduction)[3] Sustained exposure at the target site leads to a more potent therapeutic effect.

| In Vitro Potency | May be higher | May be moderately reduced[1][4] | Longer linkers can sometimes introduce steric hindrance, slightly impacting binding in cellular assays. |

G cluster_0 Short PEG Linker cluster_1 Long PEG Linker (e.g., PEG23) ADC_short ADC (Short PEG) Bloodstream_short Bloodstream ADC_short->Bloodstream_short Injection Kidney_short Renal Clearance Bloodstream_short->Kidney_short Fast Tumor_short Tumor Site Bloodstream_short->Tumor_short Limited Accumulation ADC_long ADC (Long PEG) Bloodstream_long Bloodstream ADC_long->Bloodstream_long Injection Kidney_long Renal Clearance Bloodstream_long->Kidney_long Slow Tumor_long Tumor Site Bloodstream_long->Tumor_long Enhanced Accumulation

Longer PEG linkers increase circulation time, leading to enhanced tumor accumulation.
  • Animal Model: Utilize female athymic nude mice bearing subcutaneous tumors (e.g., L540cy xenografts).[3]

  • Test Articles: Synthesize ADCs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG8, PEG12, PEG24) and a non-PEGylated control.

  • Administration: Administer a single intravenous (IV) dose of each ADC (e.g., 1 mg/kg) to different cohorts of mice (n=3-5 per group).

  • Blood Sampling: Collect blood samples (approx. 20 µL) via tail vein or retro-orbital bleed at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Quantification: Determine the concentration of the total antibody or ADC in plasma samples using a validated enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate key PK parameters (e.g., clearance, volume of distribution, terminal half-life) using non-compartmental analysis with software like Phoenix WinNonlin.

  • Biodistribution (Optional): At the final time point, euthanize animals and harvest tumors and major organs (liver, spleen, kidney) to quantify ADC distribution.[3]

Improved Solubility and Prevention of Aggregation

Many potent therapeutic payloads, particularly cytotoxic agents used in ADCs, are highly hydrophobic. This property can lead to aggregation of the final conjugate, compromising its stability, efficacy, and safety.[1] Long, hydrophilic PEG linkers like PEG23 act as solubilizing agents, forming a hydration shell around the hydrophobic drug.[7][8] This masking effect allows for a higher drug-to-antibody ratio (DAR) without inducing aggregation, ultimately increasing the potency of each antibody.[7]

Table 2: Physicochemical Properties Conferred by PEG Linker Length

Property Short PEG Linker Long PEG Linker (e.g., PEG23) Rationale
Aqueous Solubility Moderate Improvement Significant Improvement[9][10] The long, hydrophilic PEG chain dominates the overall physicochemical properties of the conjugate.
Aggregation Tendency Higher risk with hydrophobic payloads Significantly Reduced[7] The PEG "hydration shell" masks the hydrophobic drug, preventing intermolecular aggregation.

| Maximum DAR | Limited (e.g., 2-4) | Higher (e.g., >6)[7] | Improved solubility allows for more drug molecules to be attached per antibody without compromising stability. |

Long PEG linkers create a hydration shell, preventing aggregation of hydrophobic drugs.

This high-throughput method provides a comparative measure of protein solubility and aggregation propensity.[11][12]

  • Materials: Test proteins (e.g., ADCs with different linkers) at a known initial concentration, a series of PEG 6000 stock solutions (e.g., 0-40% w/v), and a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Plate Setup: In a 96-well or 384-well microplate, add a fixed volume of each protein solution to multiple wells.

  • PEG Titration: Add varying concentrations of the PEG stock solution to the protein wells to achieve a range of final PEG concentrations (e.g., 0-25%).

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) to allow precipitation to equilibrate.

  • Centrifugation: Centrifuge the plate at high speed (e.g., 3000 x g) for 30 minutes to pellet any precipitated protein.

  • Measurement: Carefully transfer the supernatant to a new, clear-bottomed UV-transparent plate. Measure the absorbance at 280 nm (A280) using a plate reader to determine the concentration of the remaining soluble protein.

  • Data Analysis: Plot the natural log of the soluble protein concentration (ln[Protein]) against the final PEG concentration (%). The %PEG at which 50% of the protein precipitates (P50) can be used as a measure of relative solubility. A higher P50 value indicates greater solubility.

Optimized Design for PROTACs and Complex Bioconjugates

For heterobifunctional molecules like PROTACs, the linker's length and flexibility are paramount. A PROTAC must simultaneously bind a target protein and an E3 ubiquitin ligase to form a productive ternary complex, which is a prerequisite for target degradation.[13] A long PEG linker like PEG23 provides the necessary reach and geometric freedom to span the distance between the two proteins.

  • Too Short: A short linker can cause steric hindrance, preventing the formation of the ternary complex.[14]

  • Too Long: An excessively long linker might not effectively bring the proteins into the correct proximity for efficient ubiquitin transfer.[14][15]

Therefore, optimizing linker length is a critical step, and long PEG chains like PEG23 often provide an ideal starting point for achieving potent degradation.[15]

Table 3: Influence of PEG Linker Length on PROTAC Performance

Parameter Short PEG Linker Intermediate/Long PEG Linker Rationale
Ternary Complex Formation Often hindered by steric clashes.[14] Generally more favorable. Provides optimal spacing and flexibility to accommodate both proteins.[13]
Degradation Potency (DC50) May be inactive or weak. Potentially very high (target-dependent).[14] Efficient ternary complex formation is required for potent degradation.
Maximal Degradation (Dmax) May be low. Potentially high.[14] Reflects the efficiency of the formed ternary complex in mediating ubiquitination.

| Cell Permeability | Potentially higher. | May be reduced due to increased MW and polarity.[14] | A balance must be struck between degradation efficacy and cell permeability. |

G cluster_0 Short PEG Linker: Steric Hindrance cluster_1 Long PEG Linker (e.g., PEG23): Productive Complex TGT1 Target Protein PROTAC1 PROTAC TGT1->PROTAC1 E3_1 E3 Ligase E3_1->PROTAC1 Binding Clash TGT2 Target Protein PROTAC2 PROTAC (Long Linker) TGT2->PROTAC2 E3_2 E3 Ligase E3_2->PROTAC2 Ternary Ternary Complex Formation Deg Target Degradation Ternary->Deg

Long PEG linkers facilitate the formation of a productive ternary complex in PROTACs.
  • Cell Culture: Plate a relevant cancer cell line (e.g., MCF-7 for an ERα degrader) in 24- or 48-well plates and allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the PROTACs containing different PEG linker lengths (e.g., from 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

  • Western Blotting:

    • Separate equal amounts of protein lysate (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific to the target protein.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection & Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Reduced Immunogenicity

The immune system can recognize therapeutic proteins and bioconjugates as foreign, leading to the generation of anti-drug antibodies (ADAs). This response can neutralize the drug's effect and cause adverse reactions. The "stealth" properties of PEG linkers are well-documented; the flexible PEG chain creates a shield that can mask immunogenic epitopes on the molecule's surface.[5][16][17] Longer PEG chains generally provide a more comprehensive shield, leading to a greater reduction in immunogenicity compared to shorter chains.[8]

It is important to note, however, that pre-existing anti-PEG antibodies have been observed in some individuals, which can, in rare cases, lead to rapid clearance or allergic reactions.[5][16]

G cluster_0 Non-PEGylated Protein cluster_1 Protein with Long PEG Linker Protein1 Protein Epitope1 Epitope Antibody1 Antibody Antibody1->Epitope1 Recognition Protein2 Protein Epitope2 Epitope PEG_shield PEG Shield Antibody2 Antibody Antibody2->Epitope2 Masked

Long PEG chains can mask protein epitopes, reducing recognition by antibodies.

Conclusion

The selection of a linker is a critical decision in the design of complex biotherapeutics. As demonstrated by comparative data, long-chain PEG linkers, exemplified by structures like PEG23, offer a suite of advantages that are often pivotal for clinical success. They significantly enhance pharmacokinetic profiles, improve drug solubility to enable higher payloads, provide the necessary spatial arrangement for multi-part molecules like PROTACs, and reduce the risk of immunogenicity. While the optimal linker length is always target- and system-dependent, the evidence strongly supports the use of long PEG linkers as a powerful strategy to overcome common challenges in drug development, leading to safer and more effective therapies.

References

Beyond Polyethylene Glycol (PEG): A Comparative Guide to PROTAC® Linker Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic success. While polyethylene (B3416737) glycol (PEG) linkers, such as the commonly used Boc-NH-PEG23-NH2, have been a mainstay in early-stage development, the field is rapidly evolving. This guide provides an objective comparison of alternative linker strategies, supported by experimental data, to empower the rational design of next-generation protein degraders.

The linker in a PROTAC molecule is far more than a passive tether; it actively influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), dictates physicochemical properties like solubility and cell permeability, and ultimately governs the potency and efficacy of the degrader.[1][2] A suboptimal linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[3] This guide explores the performance of various linker classes as alternatives to the conventional PEG-based linkers, focusing on alkyl chains, rigid linkers, and those amenable to click chemistry.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum percentage of target protein degradation (Dmax). The following tables summarize quantitative data from various studies, offering a glimpse into how different linker architectures can impact these key parameters. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.[3]

Table 1: Flexible Linkers - Alkyl vs. PEG

Flexible linkers, predominantly composed of alkyl and PEG chains, are often the initial choice in PROTAC design due to their synthetic accessibility.[3]

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50 (nM)Dmax (%)Key ObservationsReference(s)
BRD4VHLPEGPEG515>98Optimal balance of potency and permeability in this series.[4]
BRD4VHLPEGPEG35585Shorter PEG linker resulted in lower potency.[4]
BRD4CRBNAlkyl/EtherC8 alkyl chain42.23–227.4 (PI3K) / 45.4 (mTOR)>90Efficient dual degradation of PI3K/mTOR.[5]
Estrogen Receptor (ER)pVHLAlkyl16-atom chainMost effective>90Linker length was critical for degradation, with 16 atoms being optimal.[6][7]
BTKCRBNAlkyl/EtherVaried (3-19 atoms)2.297A noncovalent PROTAC with an optimized linker showed high potency.[6]
Table 2: Rigid Linkers - Enhancing Potency and Selectivity

Rigid linkers, which incorporate cyclic or aromatic structures, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving pharmacokinetic properties.[3]

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50 (nM)Dmax (%)Key ObservationsReference(s)
SMARCA2/4VHLRigidPiperazine/BenzylPotent degradationNot specifiedThe rigid linker was designed to mimic the PEG conformation and reduce polarity.[1]
Androgen Receptor (AR)IAPRigidDisubstituted phenyl ringsNo activityNot specifiedIn this case, the rigid linker led to a loss of activity compared to a flexible parent PROTAC.[3]
BRD4CRBNRigidPiperazine-basedNot specifiedNot specifiedPiperazine moieties can improve solubility and cell permeability.[8][9]
Table 3: Click Chemistry Linkers - Streamlining Synthesis

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers an efficient and versatile method for PROTAC synthesis, allowing for the rapid generation of libraries with diverse linkers.[1]

Target ProteinE3 LigaseLinker TypeKey FeatureAdvantageReference(s)
VariousVariousTriazole-basedFormed via CuAACHigh efficiency, versatility, suitable for high-throughput synthesis.[1]
BRD4CRBN/VHLTetrazine/TCOIn-cell self-assembly (CLIPTACs)Aims to improve cell permeability by using smaller, clickable precursors.[1]

Impact on Downstream Signaling Pathways

The choice of linker can influence not only the degradation of the target protein but also the subsequent effects on downstream signaling pathways. A well-designed linker can lead to a more profound and sustained inhibition of a signaling cascade. For instance, a study on CK1δ/ε-targeting PROTACs demonstrated that the most potent degrader, P1d, which incorporates a specific linker, effectively inhibits the phosphorylation of downstream substrates. This highlights that linker optimization is crucial for achieving the desired functional outcome beyond simple protein degradation.

G cluster_PROTAC PROTAC Action cluster_Signaling Downstream Signaling PROTAC PROTAC Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., Kinase) Target_Protein->Ternary_Complex Phosphorylation Phosphorylation Target_Protein->Phosphorylation Active E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_Protein Degraded Target Protein Proteasome->Degraded_Protein Degraded_Protein->Phosphorylation Inhibited Downstream_Substrate Downstream Substrate Downstream_Substrate->Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylation->Cellular_Response

Caption: PROTAC-mediated degradation of a target kinase inhibits downstream signaling.

Experimental Protocols

Accurate and reproducible data are the cornerstones of effective PROTAC development. Below are detailed methodologies for key experiments.

Western Blot for Target Protein Degradation

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[4]

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., MV4-11 for BRD4) at an appropriate density in 6-well plates and allow them to adhere overnight.[4] Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours).[4]

  • Cell Lysis: Aspirate the media, wash the cells with ice-cold phosphate-buffered saline (PBS), and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[3] Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C.[4] After washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4] Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]

MTS Assay for Cell Viability

This assay assesses the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Treatment: Add various concentrations of the PROTAC and incubate for a specified period (e.g., 48 or 72 hours).

  • Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability relative to the vehicle-treated control.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.[3]

  • Plate Preparation: Coat a filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Addition: Add the PROTAC solution to the donor wells.

  • Incubation: Place the donor plate into an acceptor plate containing buffer and incubate for a defined period (e.g., 4-16 hours).

  • Quantification: Measure the concentration of the PROTAC in both donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp).[4]

G cluster_synthesis PROTAC Synthesis Workflow cluster_evaluation PROTAC Evaluation POI_Ligand Protein of Interest (POI) Ligand Coupling1 Coupling Reaction 1 POI_Ligand->Coupling1 Linker Linker Synthesis (e.g., Alkyl, Rigid) Linker->Coupling1 E3_Ligand E3 Ligase Ligand Coupling2 Coupling Reaction 2 E3_Ligand->Coupling2 Intermediate Ligand-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 PROTAC_Molecule Final PROTAC Molecule Coupling2->PROTAC_Molecule Western_Blot Western Blot (DC50, Dmax) PROTAC_Molecule->Western_Blot MTS_Assay MTS Assay (Cell Viability) PROTAC_Molecule->MTS_Assay PAMPA PAMPA (Permeability) PROTAC_Molecule->PAMPA Signaling_Assay Downstream Signaling (e.g., Phospho-Blot) PROTAC_Molecule->Signaling_Assay

Caption: General workflow for PROTAC synthesis and evaluation.

Conclusion

The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. While PEG linkers have been instrumental in the initial exploration of targeted protein degradation, the field is increasingly embracing a more diverse chemical toolbox.[3] Alkyl chains offer a simple, flexible alternative, while rigid linkers containing cyclic or aromatic groups can enhance potency and improve pharmacokinetic profiles. The advent of click chemistry has streamlined the synthesis of PROTAC libraries, accelerating the optimization of linker architecture.[1] Furthermore, the development of "smart" linkers that are, for example, photo-switchable, promises a future of highly controllable and targeted protein degradation therapies. The data and protocols presented in this guide underscore the importance of rational linker design in the development of next-generation PROTACs with improved therapeutic potential.

References

The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Antibody-Drug Conjugates (ADCs) is a paramount challenge. The linker, a critical component connecting the antibody to the cytotoxic payload, profoundly influences the therapeutic index of an ADC. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has garnered significant attention due to its ability to modulate the physicochemical and pharmacological properties of ADCs. The length of the PEG chain is a key variable that can be fine-tuned to optimize an ADC's performance. This guide provides an objective comparison of different length PEG linkers in ADCs, supported by experimental data, to inform the development of next-generation targeted cancer therapies.

The incorporation of PEG linkers into ADCs offers several advantages. The hydrophilic nature of PEG can counteract the hydrophobicity of many cytotoxic payloads, mitigating the risk of ADC aggregation and subsequent rapid clearance from circulation.[1] This allows for the use of higher drug-to-antibody ratios (DARs) without compromising the stability of the conjugate.[1] Furthermore, the flexible PEG chain can act as a spacer, potentially reducing steric hindrance and allowing for efficient binding of the antibody to its target antigen.

However, the selection of an optimal PEG linker length is not straightforward and involves a trade-off between pharmacokinetic benefits and cytotoxic potency. While longer PEG chains generally lead to improved in vivo performance, they can sometimes diminish the in vitro potency of the ADC.[1] This guide will delve into the experimental evidence that illuminates this critical balancing act.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on the key performance metrics of ADCs, including pharmacokinetics, in vitro cytotoxicity, and in vivo efficacy.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

Linker LengthADC ModelAnimal ModelKey Pharmacokinetic ParameterResult
No PEGNon-targeting MMAE ADCSprague-Dawley RatClearanceRapid
No PEGZHER2-MMAEMouseHalf-lifeBaseline
PEG2 / PEG4Non-targeting MMAE ADCSprague-Dawley RatClearanceFaster than longer PEGs
PEG8Non-targeting MMAE ADCSprague-Dawley RatClearanceSlower; appears to be a threshold for minimal clearance[2][3]
PEG12Non-targeting MMAE ADCSprague-Dawley RatClearanceSlow; similar to PEG8
PEG24RS7-MMAE (mPEG24)-Half-lifeProlonged
4 kDa PEGZHER2-MMAEMouseHalf-life2.5-fold increase vs. no PEG[4][5]
10 kDa PEGZHER2-MMAEMouseHalf-life11.2-fold increase vs. no PEG[4][5]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

Linker LengthADC ModelCell LineIC50 Fold Increase (vs. No PEG)
No PEGZHER2-MMAENCI-N87-
4 kDa PEGZHER2-MMAENCI-N87~4.5 - 6.5 fold[4][6]
10 kDa PEGZHER2-MMAENCI-N87~22 - 22.5 fold[4][5][6]

Table 3: Impact of PEG Linker Length on In Vivo Efficacy (Tumor Growth Inhibition)

Linker LengthADC ModelXenograft ModelKey Efficacy MetricResult
PEG2 / PEG4MMAE ADCL540cyTumor Weight Reduction35-45%
PEG8 / PEG12 / PEG24MMAE ADCL540cyTumor Weight Reduction75-85%
10 kDa PEGZHER2-MMAENCI-N87Tumor Growth InhibitionMost ideal tumor therapeutic ability compared to no PEG and 4 kDa PEG[4][6]
mPEG24RS7-MMAE-Tumor SuppressionDemonstrated maximum tumor suppression[7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and reproduction of the findings presented above. The following are representative protocols for the key experiments cited.

ADC Synthesis and Characterization

Objective: To synthesize and characterize ADCs with varying PEG linker lengths.

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., TCEP)

  • Drug-linker constructs with varying PEG lengths (e.g., Maleimide-PEGn-Payload)

  • Conjugation buffer (e.g., PBS with EDTA)

  • Quenching agent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) system

  • Hydrophobic interaction chromatography (HIC) system

  • Mass spectrometer (e.g., Q-TOF)

Protocol:

  • Antibody Reduction: The mAb is partially reduced using a controlled amount of a reducing agent like TCEP to break interchain disulfide bonds and expose free thiol groups for conjugation.

  • Drug-Linker Conjugation: The drug-linker construct, with a specific PEG length and a maleimide (B117702) group, is added to the reduced antibody solution. The maleimide group reacts with the free thiols on the antibody to form a stable thioether bond.

  • Quenching: The conjugation reaction is stopped by adding a quenching agent like N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification: The resulting ADC is purified using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): The average DAR is determined using hydrophobic interaction chromatography (HIC-HPLC) or mass spectrometry.

    • Purity and Aggregation: SEC is used to assess the purity of the ADC and quantify the level of aggregation.

    • Intact Mass Analysis: Mass spectrometry is employed to confirm the molecular weight of the intact ADC and its different drug-loaded species.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potential of ADCs with varying PEG linker lengths against target cancer cells.

Materials:

  • Target cancer cell line (e.g., NCI-N87)

  • Complete cell culture medium

  • ADCs with different PEG linker lengths

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Seeding: Target cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADCs with different PEG linkers. Control wells with untreated cells and cells treated with a non-targeting ADC are included.

  • Incubation: The plates are incubated for a specific period (e.g., 72-96 hours) to allow the ADCs to exert their cytotoxic effects.

  • Viability Assessment: A cell viability reagent is added to each well according to the manufacturer's instructions. For the MTT assay, the reagent is converted to a colored formazan (B1609692) product by viable cells.

  • Data Analysis: The absorbance or luminescence is measured using a plate reader. The percentage of cell viability is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC50) for each ADC is determined by plotting cell viability against ADC concentration and fitting the data to a dose-response curve.[9]

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of ADCs with varying PEG linker lengths in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Human cancer cell line (e.g., NCI-N87)

  • ADCs with different PEG linker lengths

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the immunocompromised mice.

  • Tumor Growth and Grouping: The tumors are allowed to grow to a specific size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (vehicle control, and different ADC treatment groups).

  • ADC Administration: The ADCs and vehicle control are administered to the mice, typically via intravenous injection, at a predetermined dose and schedule.

  • Tumor Volume Measurement: Tumor dimensions are measured with calipers at regular intervals (e.g., twice or three times a week). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.

  • Data Analysis: The mean tumor volume for each group is plotted against time. The percentage of tumor growth inhibition for each treatment group is calculated relative to the vehicle control group. Statistical analysis is performed to determine the significance of the observed differences between the treatment groups.[4]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody Linker Linker Antibody->Linker Conjugation PEG PEG Chain Linker->PEG Contains Payload Cytotoxic Payload PEG->Payload Attached to

A diagram of the general structure of an Antibody-Drug Conjugate with a PEG linker.

ADC_Workflow cluster_Workflow Experimental Workflow for ADC Comparison Synthesis ADC Synthesis & Characterization (Varying PEG Lengths) InVitro In Vitro Cytotoxicity Assays Synthesis->InVitro PK Pharmacokinetic (PK) Studies (Rodent Model) Synthesis->PK InVivo In Vivo Efficacy Studies (Xenograft Model) Synthesis->InVivo Analysis Data Analysis & Comparison InVitro->Analysis PK->Analysis InVivo->Analysis

A diagram of the experimental workflow for comparing ADCs with different PEG linkers.

ADC_Signaling_Pathway cluster_Pathway Generalized ADC Mechanism of Action Binding 1. ADC binds to target antigen on tumor cell surface Internalization 2. Internalization via receptor-mediated endocytosis Binding->Internalization Trafficking 3. Trafficking to lysosome Internalization->Trafficking Release 4. Linker cleavage and payload release Trafficking->Release Action 5. Payload induces cell death (e.g., by inhibiting tubulin polymerization) Release->Action Apoptosis Apoptosis Action->Apoptosis

A diagram illustrating the generalized signaling pathway of an ADC's mechanism of action.

Conclusion

The length of the PEG linker is a critical design parameter in the development of ADCs, with a profound impact on their therapeutic index. The experimental data clearly demonstrate a trade-off between the pharmacokinetic advantages conferred by longer PEG chains and the potential for reduced in vitro potency.

  • Shorter PEG linkers (e.g., PEG2-PEG4) may lead to faster clearance and potentially lower in vivo efficacy, but can retain higher in vitro potency.[1]

  • Intermediate PEG linkers (e.g., PEG8-PEG12) often represent a balance, providing improved pharmacokinetics and significant in vivo efficacy without a drastic reduction in in vitro potency.[1] Studies have suggested that a threshold for minimal clearance is reached around a PEG8 length.[2][3]

  • Longer PEG linkers (e.g., PEG24, 4 kDa, 10 kDa) can significantly prolong half-life and lead to the highest in vivo efficacy, particularly for miniaturized ADCs.[1][4][6] However, this often comes at the cost of a more substantial decrease in in vitro cytotoxicity.[4][5][6]

Ultimately, the optimal PEG linker length is context-dependent and must be empirically determined for each specific ADC, considering the antibody, payload, and target indication. This guide provides a framework for researchers to make informed decisions in the design and optimization of novel ADC therapeutics, with the goal of maximizing their clinical potential.

References

A Researcher's Guide to Validating Protein PEGylation Sites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of PEGylation sites on a therapeutic protein is a critical step in ensuring product consistency, efficacy, and safety. This guide provides an objective comparison of common analytical techniques used for this purpose, supported by experimental data and detailed methodologies.

The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, or PEGylation, is a widely used strategy to enhance the therapeutic properties of biopharmaceuticals. It can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, shielding it from proteolytic degradation, and reducing its immunogenicity. However, the heterogeneity of PEGylation, where PEG chains can attach to multiple sites on the protein surface, presents a significant analytical challenge. Validating the exact location of PEGylation is crucial for manufacturing control and for understanding the structure-function relationship of the PEGylated protein.

This guide explores and compares the leading methods for the validation of PEGylation sites, focusing on their principles, experimental workflows, and performance characteristics.

Comparison of Key Validation Techniques

The selection of an appropriate method for validating PEGylation sites depends on several factors, including the nature of the protein, the type of PEG linker, the desired level of detail, and the available instrumentation. The following table summarizes the key quantitative and qualitative aspects of the most prevalent techniques.

Technique Principle Information Provided Sample Requirement Resolution Throughput Limitations
Mass Spectrometry (MS)
- MALDI-TOF MSMeasures the mass-to-charge ratio of intact or fragmented PEGylated proteins/peptides.Molecular weight of conjugates, degree of PEGylation.[1]Low picomoleHighHighMay not pinpoint exact site without fragmentation; challenges with polydisperse PEGs.[1][2]
- ESI-MSGenerates multiply charged ions from liquid samples for mass analysis.Accurate molecular weight of intact conjugates.[3]Low picomoleHighHighComplex spectra with polydisperse PEGs.[3]
- LC-MS/MSSeparates proteolytic digests of PEGylated proteins followed by mass spectrometric fragmentation and analysis.Precise identification of PEGylation sites on specific amino acid residues.[4][5]Low picomoleHighMediumData analysis can be complex; requires enzymatic digestion.
Chromatography
- Reversed-Phase HPLC (RP-HPLC)Separates molecules based on hydrophobicity.Separation of PEGylated isomers; can indicate the number of PEG chains.[6]NanomoleMediumHighDoes not directly identify the PEGylation site.
- Size-Exclusion Chromatography (SEC)Separates molecules based on their hydrodynamic radius.Estimation of molecular size and degree of PEGylation.[6]NanomoleLowHighDoes not resolve positional isomers.[7]
Edman Degradation Sequentially removes amino acids from the N-terminus of a peptide.Identifies the N-terminal amino acid. Can confirm N-terminal PEGylation if the reaction is blocked.[8][9]Picomole to nanomoleSingle residueLowLimited to ~30-60 residues; will not work if the N-terminus is blocked by modifications other than PEGylation.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed 3D structural information and can identify PEGylated sites by observing chemical shift perturbations.High (milligram)AtomicLowRequires large amounts of pure sample; complex data analysis.[10]
Amino Acid Analysis Hydrolyzes the protein and quantifies the amino acid composition.Can be used with a PEG-norleucine conjugate to determine the overall extent of modification.[11]NanomoleLowMediumIndirect method; does not identify specific sites.[11]

Experimental Protocols and Workflows

Mass Spectrometry-Based Approaches

Mass spectrometry is the cornerstone for the definitive identification of PEGylation sites.[1][3] The general workflow involves enzymatic digestion of the PEGylated protein, followed by analysis of the resulting peptides.

Experimental Protocol: LC-MS/MS for PEGylation Site Identification

  • Sample Preparation:

    • Denature the PEGylated protein using a denaturing agent (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).

    • Reduce disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT).

    • Alkylate cysteine residues with an alkylating agent such as iodoacetamide (B48618) to prevent disulfide bond reformation.

    • Perform a buffer exchange to remove denaturants and reducing/alkylating agents.

  • Enzymatic Digestion:

    • Digest the protein with a specific protease (e.g., trypsin, Lys-C). Trypsin cleaves C-terminal to lysine (B10760008) and arginine residues. Steric hindrance from the attached PEG may prevent cleavage at the PEGylated lysine, resulting in a larger peptide fragment containing the modification.[7]

  • LC Separation:

    • Separate the peptide digest using reversed-phase high-performance liquid chromatography (RP-HPLC). Peptides are separated based on their hydrophobicity.

  • MS and MS/MS Analysis:

    • The eluting peptides are introduced into the mass spectrometer (e.g., via electrospray ionization).

    • A full MS scan is performed to determine the mass-to-charge ratio of the peptides.

    • Peptide ions of interest (particularly those with masses suggesting a PEG modification) are selected for fragmentation (MS/MS) using techniques like collision-induced dissociation (CID). . The fragmentation pattern provides sequence information, allowing for the precise localization of the PEG moiety on a specific amino acid.[5]

// Styling edge [color="#5F6368", arrowsize=0.7]; node [penwidth=1, color="#5F6368"]; } .dot Caption: LC-MS/MS workflow for PEGylation site validation.

A variation of this approach involves "top-down" analysis where the intact PEGylated protein is introduced into the mass spectrometer and fragmented. Techniques like MALDI in-source decay (ISD) can provide information on the location of the PEGylation site without prior enzymatic digestion.[2]

Edman Degradation for N-Terminal PEGylation

Edman degradation is a classical protein sequencing method that can be a straightforward way to confirm N-terminal PEGylation.

Experimental Protocol: Edman Degradation

  • Sample Preparation: The purified PEGylated protein is blotted onto a polyvinylidene difluoride (PVDF) membrane.

  • Sequencing Cycles:

    • The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC).[8][12]

    • The derivatized amino acid is cleaved from the peptide chain under acidic conditions.[8]

    • The released amino acid derivative is identified by chromatography.

    • The cycle is repeated for subsequent residues.

  • Data Interpretation: If the N-terminus is PEGylated, the Edman degradation reaction will be blocked, and no amino acid sequence will be generated. This lack of a signal is strong evidence for N-terminal modification.

// Styling edge [color="#5F6368", arrowsize=0.7]; node [penwidth=1, color="#5F6368"]; } .dot Caption: Logic diagram for N-terminal PEGylation analysis by Edman degradation.

Concluding Remarks

The validation of PEGylation sites is a multi-faceted analytical challenge that often requires the use of orthogonal techniques for comprehensive characterization. While mass spectrometry, particularly LC-MS/MS, stands out as the most powerful and definitive method for pinpointing specific attachment sites, other techniques such as Edman degradation and chromatographic methods serve as valuable complementary tools. The choice of methodology should be guided by the specific research or development question at hand, taking into account the required level of detail and the available resources. A thorough and accurate validation of the PEGylation site is an indispensable component of the development of safe and effective PEGylated protein therapeutics.

References

Navigating the Impact of PEGylation: A Comparative Guide to Boc-NH-PEG23-NH2 Conjugated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic conjugation of bioactive molecules with polyethylene (B3416737) glycol (PEG) linkers is a cornerstone of modern drug development, offering profound improvements in pharmacokinetic and pharmacodynamic profiles. Among the diverse array of available linkers, heterobifunctional PEGs such as Boc-NH-PEG23-NH2 have emerged as critical tools, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the biological activity of molecules conjugated with this compound, supported by illustrative experimental data and detailed protocols to empower your research and development endeavors.

The Critical Role of the PEG Linker in Biological Activity

The length and composition of the PEG linker in a conjugated molecule, such as a PROTAC, are not merely passive spacers. They play a pivotal role in dictating the molecule's overall biological efficacy.[1] The introduction of a hydrophilic PEG chain, like the 23-unit ethylene (B1197577) glycol chain in this compound, can significantly enhance the solubility and cell permeability of the parent molecule.[1] In the context of PROTACs, the linker's length is a critical determinant for the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, which is essential for inducing protein degradation.[2] An optimal linker length is crucial for achieving potent and selective protein degradation.[2]

Comparative Analysis of a Hypothetical PROTAC: Effect of the this compound Linker

To illustrate the impact of the this compound linker, we present a hypothetical case study of a PROTAC designed to target and degrade a kinase implicated in cancer, which we will refer to as "Target Kinase." We compare the biological activity of the unconjugated Target Kinase inhibitor with two PROTAC versions: one featuring a short PEG linker (PEG4) and our focus, the longer this compound linker.

Data Presentation: In Vitro Evaluation
MoleculeTarget Kinase Binding Affinity (IC50, nM)Cell Permeability (Papp, 10⁻⁶ cm/s)Target Kinase Degradation (DC50, nM)Cell Viability (GI50, nM)
Unconjugated Inhibitor101.5No Degradation500
PROTAC-PEG4153.2100250
PROTAC-PEG23 18 5.8 25 75

This data is illustrative and intended for comparative purposes.

Key Observations:

  • Binding Affinity: A slight decrease in binding affinity is observed upon conjugation, a common trade-off for the benefits of PEGylation.

  • Cell Permeability: The inclusion of the PEG23 linker significantly enhances the cell permeability of the PROTAC compared to both the unconjugated inhibitor and the shorter PEG4-linked PROTAC. This is attributed to the increased hydrophilicity imparted by the longer PEG chain.

  • Target Degradation: The PROTAC with the longer PEG23 linker demonstrates superior target degradation, as indicated by a lower DC50 value. This suggests that the PEG23 linker provides the optimal length and flexibility for the formation of a stable and efficient ternary complex between the Target Kinase and the recruited E3 ligase.

  • Cell Viability: The enhanced degradation of the Target Kinase by PROTAC-PEG23 translates to more potent inhibition of cancer cell growth, as shown by the lower GI50 value.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data table are provided below.

Protocol 1: Synthesis of a PROTAC using this compound Linker

This protocol outlines a general procedure for conjugating a target protein inhibitor and an E3 ligase ligand using the this compound linker.

Materials:

  • Target protein inhibitor with a reactive functional group (e.g., a carboxylic acid)

  • E3 ligase ligand with a reactive functional group (e.g., a primary amine)

  • This compound

  • Coupling agents (e.g., HATU, HOBt)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • HPLC for purification

Procedure:

  • Step 1: Coupling of the first component. Dissolve the target protein inhibitor (1 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF. Add DIPEA (3 eq) and stir for 10 minutes. Add this compound (1 eq) and stir at room temperature overnight.

  • Step 2: Purification. Purify the resulting intermediate by reverse-phase HPLC.

  • Step 3: Boc Deprotection. Dissolve the purified intermediate in a solution of 20% TFA in DCM and stir for 1 hour at room temperature. Remove the solvent under reduced pressure.

  • Step 4: Coupling of the second component. Dissolve the deprotected intermediate and the E3 ligase ligand (1 eq) in anhydrous DMF. Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (3 eq). Stir at room temperature overnight.

  • Step 5: Final Purification. Purify the final PROTAC conjugate by reverse-phase HPLC and characterize by LC-MS and NMR.

Protocol 2: Western Blot for Target Protein Degradation

This protocol details the procedure for assessing the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cancer cell line expressing the target kinase

  • PROTAC-PEG23

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target kinase

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of PROTAC-PEG23 for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of protein degradation.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes how to measure the effect of the PROTAC on cell proliferation and viability.

Materials:

  • Cancer cell line

  • PROTAC-PEG23

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of PROTAC-PEG23 for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizing the PROTAC Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the PROTAC signaling pathway and the experimental workflow for evaluating PROTAC efficacy.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC (Target Inhibitor-PEG23-E3 Ligase Ligand) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., Kinase) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Synthesis PROTAC Synthesis (this compound linker) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Cell_Culture Cell Culture (Cancer Cell Line) Purification->Cell_Culture Treatment PROTAC Treatment (Dose-Response) Cell_Culture->Treatment Degradation_Assay Target Degradation Assay (Western Blot) Treatment->Degradation_Assay Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Data_Analysis Data Analysis (DC50 & GI50 Determination) Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: Workflow for evaluating PROTAC efficacy.

References

A Comparative Guide to the Versatile Linker: Boc-NH-PEG23-NH2 in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical decision in the development of advanced bioconjugates, influencing the stability, efficacy, and pharmacokinetic properties of the final molecule. This guide provides an objective comparison of the heterobifunctional linker, Boc-NH-PEG23-NH2, with common alternatives, supported by generalized performance characteristics and detailed experimental protocols to inform your bioconjugation strategies.

Performance Comparison: this compound vs. Alternative Linkers

This compound belongs to a class of polyethylene (B3416737) glycol (PEG) linkers that offer a balance of hydrophilicity, biocompatibility, and chemical versatility. Its defining features are a terminal primary amine and a Boc-protected primary amine, separated by a 23-unit PEG chain. This structure allows for a controlled, two-step conjugation process. The free amine can be reacted with an activated carboxylic acid (e.g., an NHS ester), and following this initial conjugation, the Boc group can be removed under mild acidic conditions to reveal a new primary amine for a subsequent reaction.[1][2]

This sequential reactivity is particularly advantageous in the synthesis of complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4] The long PEG chain enhances the solubility of the conjugate and can reduce steric hindrance.[2][5]

Below is a qualitative comparison of this compound with other common classes of heterobifunctional linkers.

FeatureBoc-NH-PEG-NH2 TypeSMCC (NHS-ester/Maleimide)"Click Chemistry" Linkers (e.g., DBCO/Azide)
Primary Reactive Groups Amine, Boc-protected AmineNHS ester, MaleimideDBCO, Azide (B81097)
Reaction Specificity Amine-reactive (less specific)Amine and Thiol-reactive (highly specific)Bio-orthogonal (highly specific)
Conjugation Strategy Two-step, sequentialOne-step or two-stepOne-step, bio-orthogonal
Stability of Resulting Bond Stable amide bondStable amide and thioether bondsHighly stable triazole ring
Key Advantages Versatile two-step conjugation, PEG spacer enhances solubility.[1]Well-established, widely used in approved ADCs.[1]Bio-orthogonal, no catalyst needed for some reactions (e.g., DBCO-azide), very high efficiency.[1]
Potential Disadvantages Amine reactivity can be non-specific, potential for cross-reactivity.Maleimide group can be unstable in plasma.May require introduction of azide or alkyne handles into biomolecules.
Typical Applications PROTACs, ADCs, peptide modifications.[3][4]ADCs, protein-protein conjugation.Live cell imaging, surface modification, ADC construction.

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are representative protocols for the use of a Boc-NH-PEG-NH2 type linker.

Protocol 1: Two-Stage Conjugation Using this compound

This protocol describes a general workflow for the sequential conjugation of two different molecules using this compound. In this example, the free amine of the linker is first reacted with an NHS-activated molecule (Molecule A), followed by deprotection of the Boc group and conjugation of the newly exposed amine with a second molecule (Molecule B).

Materials:

  • This compound

  • Molecule A with an activated NHS ester

  • Molecule B with an activated carboxylic acid (e.g., NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.2 - 8.0 (amine-free)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

Stage 1: Conjugation of Molecule A to the Free Amine

  • Dissolution of Reactants: Dissolve this compound in anhydrous DMF or DMSO. In a separate tube, dissolve the NHS-activated Molecule A in the same solvent.

  • Conjugation Reaction: Add the dissolved Molecule A to the this compound solution. A slight molar excess of the linker may be used to drive the reaction. The reaction is typically carried out at room temperature for 1-4 hours with gentle stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by LC-MS to observe the formation of the Boc-NH-PEG23-NH-Molecule A conjugate.

  • Purification: Once the reaction is complete, the product can be purified using an appropriate method, such as preparative HPLC, to remove unreacted starting materials.

Stage 2: Boc Deprotection and Conjugation of Molecule B

  • Boc Deprotection: Dissolve the purified Boc-NH-PEG23-NH-Molecule A conjugate in anhydrous DCM. Add an equal volume of TFA to the solution and stir at room temperature for 1-2 hours.[6]

  • Monitoring Deprotection: Monitor the removal of the Boc group by LC-MS until the starting material is consumed.

  • Work-up: Remove the DCM and excess TFA under reduced pressure. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene. For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[6] The resulting H2N-PEG23-NH-Molecule A is now ready for the next conjugation step.

  • Conjugation of Molecule B: Dissolve the deprotected linker-Molecule A conjugate in an appropriate buffer (e.g., PBS, pH 7.2-8.0). Add the activated Molecule B (e.g., NHS ester) to the solution.

  • Final Reaction and Purification: Allow the reaction to proceed at room temperature for 1-4 hours. Purify the final conjugate (Molecule B-NH-PEG23-NH-Molecule A) using a suitable method such as size-exclusion chromatography or HPLC to remove any unreacted components.

Visualizing the PROTAC Mechanism: A Key Application

A significant application of this compound is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker, in this case synthesized using this compound, plays a crucial role in connecting the target protein binder and the E3 ligase ligand.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) PROTAC->PROTAC Recycled TargetProtein Target Protein of Interest (POI) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds UbiquitinatedProtein Polyubiquitinated Target Protein E3Ligase->UbiquitinatedProtein Transfers Ub Ub Ubiquitin Ub->E3Ligase Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognized by DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degrades into

Caption: PROTAC-mediated protein degradation pathway.

This guide provides a foundational understanding of the role and application of this compound in bioconjugation. The choice of linker is highly dependent on the specific application, and empirical optimization is often necessary to achieve the desired outcome.

References

A Comparative Guide to the Applications of Boc-NH-PEG23-NH2 in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boc-NH-PEG23-NH2 is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that is increasingly utilized in advanced drug development, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its long, flexible, and hydrophilic 23-unit PEG chain offers distinct advantages in optimizing the physicochemical and pharmacokinetic properties of complex bioconjugates. This guide provides a comprehensive literature review of the applications of this compound, offering a comparative analysis of its performance against other linkers, supported by experimental data and detailed protocols.

Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic agents that utilize the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] These bifunctional molecules consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker is a critical component that influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2][3]

Comparison with Other PEG Linkers

The length of the PEG linker is a crucial parameter in PROTAC design, as it dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[2] While specific head-to-head comparative data for a PEG23 linker is not abundant in the reviewed literature, we can infer its potential performance based on established trends with varying PEG linker lengths.

Studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs have shown that linker length significantly impacts degradation potency (DC50) and maximal degradation (Dmax).[2] An optimal linker length exists for efficient ternary complex formation, with linkers that are too short leading to steric hindrance and those that are too long resulting in reduced efficacy.[4] For instance, in a synthesized comparison of BRD4-targeting PROTACs, a PEG5 linker demonstrated the highest potency.[2]

Table 1: Comparison of in Vitro Degradation of BRD4 by PROTACs with Different PEG Linker Lengths [2]

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092

Given that some targets, such as TANK-binding kinase 1 (TBK1) and Bruton's tyrosine kinase (BTK), have shown a preference for longer linkers to achieve potent degradation, a long linker like PEG23 could be advantageous in specific contexts.[5] The extended length of the PEG23 linker may be necessary to span the distance between the binding sites of the target protein and the E3 ligase, facilitating productive ternary complex formation. The hydrophilicity of the long PEG chain can also enhance the solubility and cell permeability of the PROTAC molecule.[6]

Experimental Protocol: Synthesis of a PROTAC using this compound

The synthesis of a PROTAC using this compound typically involves a two-step process: Boc deprotection followed by amide coupling.

Step 1: Boc Deprotection

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Add trifluoroacetic acid (TFA) (10 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine-PEG23-NH2 TFA salt is typically used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the carboxylic acid-functionalized ligand for the protein of interest (POI) (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Add a coupling reagent such as HATU (1.2 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution to activate the carboxylic acid.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the amine-PEG23-NH2 TFA salt (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

  • Upon completion, the PROTAC can be purified by preparative HPLC.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Amide Coupling Boc_PEG_NH2 This compound TFA TFA, DCM Boc_PEG_NH2->TFA Amine_PEG_NH2 H2N-PEG23-NH2 (TFA Salt) TFA->Amine_PEG_NH2 Final_PROTAC POI-Ligand-CONH-PEG23-NH-Ligase-Ligand (Final PROTAC) Amine_PEG_NH2->Final_PROTAC POI_COOH POI-Ligand-COOH HATU_DIPEA HATU, DIPEA, DMF POI_COOH->HATU_DIPEA Activated_POI Activated POI-Ligand HATU_DIPEA->Activated_POI Activated_POI->Final_PROTAC E3_Ligase_Ligand E3 Ligase Ligand-NH2 E3_Ligase_Ligand->Final_PROTAC Further Coupling

Caption: General workflow for PROTAC synthesis using this compound.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug, connected via a linker.[7] The linker plays a crucial role in the stability, solubility, and pharmacokinetic profile of the ADC.[8]

Comparison with Other PEG Linkers

The length of the PEG linker in an ADC is a critical factor that needs to be optimized to balance pharmacokinetic properties and in vitro potency.[8] Longer PEG linkers are known to increase the hydrophilicity of the ADC, which can prevent aggregation, especially with hydrophobic drug payloads, and allow for a higher drug-to-antibody ratio (DAR).[9] This increased hydrophilicity also leads to a larger hydrodynamic radius, which can prolong the plasma half-life of the ADC by reducing renal clearance.[10]

Table 2: General Impact of PEG Linker Length on ADC Performance [8]

Linker LengthPharmacokinetics (Clearance, Half-life)In Vitro PotencyIn Vivo Efficacy
Short (PEG2-PEG4)Faster clearance, shorter half-lifeMay retain higher potencyMay be reduced due to rapid clearance
Intermediate (PEG8-PEG12)Slower clearance, longer half-lifeModerate impactOften shows significant improvement
Long (e.g., PEG24)Significantly prolonged half-lifeMay cause a more substantial reductionCan lead to the highest efficacy

A long linker such as PEG23 would fall into the "Long" category, suggesting that ADCs constructed with this linker would likely exhibit a favorable pharmacokinetic profile with a prolonged half-life. This can lead to increased tumor exposure and potentially higher in vivo efficacy. However, it is important to experimentally verify that the extended linker does not negatively impact the binding affinity of the antibody or the potency of the released payload.

Experimental Protocol: General ADC Synthesis with a Boc-Protected PEG Linker

The synthesis of an ADC using this compound would follow a multi-step process involving antibody modification, linker conjugation, and payload attachment.

  • Antibody Modification (if necessary): Introduce a reactive handle on the antibody, for example, by reducing interchain disulfide bonds to generate free thiols.

  • Linker Activation and Conjugation:

    • Deprotect the Boc group of this compound as described in the PROTAC synthesis protocol.

    • Functionalize the other end of the PEG linker with a group reactive towards the antibody's handle (e.g., a maleimide (B117702) for reaction with thiols).

    • React the activated linker with the modified antibody under controlled conditions (pH, temperature, and stoichiometry) to achieve the desired DAR.

  • Payload Attachment:

    • The free amine of the conjugated PEG linker is then used to attach the cytotoxic payload, which typically has a reactive ester or other functional group for amide bond formation.

  • Purification and Characterization: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) and characterized for DAR, purity, and aggregation.

ADC_Synthesis_Pathway Antibody Monoclonal Antibody Modified_Ab Modified Antibody (e.g., with free thiols) Antibody->Modified_Ab Modification Linker_Ab_Conjugate Antibody-Linker Conjugate Modified_Ab->Linker_Ab_Conjugate Boc_PEG_Linker Boc-NH-PEG23-NH-Maleimide Deprotected_Linker H2N-PEG23-NH-Maleimide Boc_PEG_Linker->Deprotected_Linker Boc Deprotection Deprotected_Linker->Linker_Ab_Conjugate Conjugation ADC Final Antibody-Drug Conjugate Linker_Ab_Conjugate->ADC Payload Cytotoxic Payload (with reactive group) Payload->ADC Payload Attachment

Caption: General signaling pathway for ADC synthesis.

Application in Hydrogel Formation

PEG-based hydrogels are widely used in biomedical applications such as drug delivery and tissue engineering due to their high water content, biocompatibility, and tunable properties.[][] this compound can serve as a crosslinker in the formation of hydrogels.

Comparison with Other Crosslinkers

While specific comparative data for hydrogels formed with this compound is scarce in the literature, the properties of the resulting hydrogel will be influenced by the long, flexible nature of the PEG23 chain. Compared to shorter, more rigid crosslinkers, a PEG23 crosslinker would be expected to result in a hydrogel with:

  • Higher Swelling Ratio: The long, hydrophilic PEG chains can absorb a larger amount of water.

  • Lower Mechanical Strength: The increased flexibility and lower crosslinking density can lead to a softer hydrogel.

  • Larger Mesh Size: This could be beneficial for the encapsulation and controlled release of large therapeutic molecules.

Experimental Protocol: Hydrogel Formation using a Boc-NH-PEG-NH2 Derivative

This protocol describes a general method for forming a hydrogel using a diamino-PEG crosslinker, which would be the deprotected form of this compound.

  • Deprotection of this compound: Follow the Boc deprotection protocol described earlier to obtain H2N-PEG23-NH2.

  • Preparation of Precursor Solutions:

    • Prepare a solution of a multi-arm PEG with a reactive end group (e.g., 4-arm PEG-succinimidyl ester) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Prepare a solution of the deprotected H2N-PEG23-NH2 in the same buffer.

  • Hydrogel Formation:

    • Mix the two precursor solutions at the desired stoichiometric ratio.

    • The reaction between the succinimidyl esters and the primary amines will form stable amide bonds, leading to the formation of a crosslinked hydrogel network.

    • The gelation time can be monitored by visual inspection or rheometry.

  • Characterization of the Hydrogel:

    • Swelling Ratio: Measure the weight of the hydrogel in the swollen and dry states.

    • Mechanical Properties: Use rheometry or compression testing to determine the storage and loss moduli.

    • Morphology: Use scanning electron microscopy (SEM) to visualize the porous structure of the hydrogel.

Hydrogel_Formation_Workflow Boc_PEG_NH2 This compound Deprotection Boc Deprotection (TFA) Boc_PEG_NH2->Deprotection H2N_PEG_NH2 H2N-PEG23-NH2 (Crosslinker Solution) Deprotection->H2N_PEG_NH2 Mixing Mixing in Buffer H2N_PEG_NH2->Mixing Multi_Arm_PEG Multi-Arm PEG-NHS (Precursor Solution) Multi_Arm_PEG->Mixing Hydrogel Crosslinked PEG Hydrogel Mixing->Hydrogel Characterization Characterization (Swelling, Mechanical, Morphology) Hydrogel->Characterization

Caption: Experimental workflow for hydrogel formation and characterization.

References

A Comparative Guide to Assessing the Immunogenicity of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, has been the gold standard for improving the pharmacokinetic and pharmacodynamic properties of drugs. By increasing a molecule's hydrodynamic size, PEGylation can reduce renal clearance, shield it from enzymatic degradation, and decrease its immunogenicity, ultimately extending its circulation half-life.[1][2] However, a growing body of evidence has revealed that PEG itself is not immunologically inert. The formation of anti-PEG antibodies (APAs) can lead to accelerated blood clearance (ABC) of PEGylated drugs, reduced efficacy, and in some cases, severe hypersensitivity reactions.[3][4][5] For researchers, scientists, and drug development professionals, a thorough assessment of the immunogenic potential of a PEGylated compound is therefore a critical step in its preclinical and clinical development.[6][7]

This guide provides an objective comparison of key methodologies for assessing the immunogenicity of PEGylated compounds, complete with supporting experimental data and detailed protocols.

Mechanisms of Anti-PEG Antibody Formation

The immune response to PEGylated compounds can be triggered through two main pathways: the T-cell dependent and the T-cell independent pathways. The nature of the PEG conjugate, including the carrier molecule (e.g., protein, liposome), often dictates which pathway is dominant.[3][8]

  • T-Cell Dependent (TD) Response: When PEG is conjugated to a protein carrier, the entire conjugate can be taken up by antigen-presenting cells (APCs), such as B cells. The protein component is processed and presented on MHC class II molecules to follicular helper T (Tfh) cells. This T-cell help stimulates B cells to undergo class switching and affinity maturation, leading to the production of high-affinity anti-PEG IgG antibodies.[3][9] This response is characteristic of a memory response.[4]

  • T-Cell Independent (TI) Response: Multivalent PEG structures, such as those on the surface of liposomes or nanoparticles, can directly cross-link B-cell receptors (BCRs) on marginal zone (MZ) B cells in the spleen.[3][9] This activation does not require T-cell help and typically results in the rapid production of lower-affinity anti-PEG IgM antibodies.[3][8] This pathway is often associated with the accelerated blood clearance (ABC) phenomenon observed upon repeated administration of certain PEGylated nanomedicines.[9][10]

G Immune Response Pathways to PEGylated Compounds cluster_0 T-Cell Dependent (TD) Pathway cluster_1 T-Cell Independent (TI) Pathway PEG_Protein PEG-Protein Conjugate B_Cell B Cell (APC) PEG_Protein->B_Cell Internalization & Processing Tfh_Cell Follicular Helper T Cell (Tfh) B_Cell->Tfh_Cell Antigen Presentation Plasma_Cell_IgG Plasma Cell B_Cell->Plasma_Cell_IgG Differentiation Memory_B_Cell Memory B Cell B_Cell->Memory_B_Cell Differentiation Tfh_Cell->B_Cell T-Cell Help IgG Anti-PEG IgG Plasma_Cell_IgG->IgG Secretion PEG_Nanoparticle PEG-Nanoparticle / Liposome MZ_B_Cell Marginal Zone (MZ) B Cell PEG_Nanoparticle->MZ_B_Cell BCR Cross-linking Plasma_Cell_IgM Plasmablast / Plasma Cell MZ_B_Cell->Plasma_Cell_IgM Activation & Differentiation IgM Anti-PEG IgM Plasma_Cell_IgM->IgM Secretion

Caption: Immune pathways leading to anti-PEG antibody production.
Factors Influencing Immunogenicity

The risk and intensity of an immune response to a PEGylated compound are not uniform. They are influenced by a variety of factors related to the PEG molecule itself, the conjugated therapeutic, and patient-specific characteristics.[3][10][11]

Factor CategorySpecific FactorImpact on Immunogenicity
PEG Characteristics Molecular WeightHigher MW PEGs (>20 kDa) tend to be more immunogenic.[3]
Structure (Linear vs. Branched)Branched PEGs may offer better immune shielding, potentially reducing the immunogenicity of the attached protein.[2]
PEG DensityHigher surface density on nanoparticles can increase the potential for BCR cross-linking.[10]
Terminal Functional GroupsThe methoxy (B1213986) group at the PEG terminus is a key part of the epitope recognized by anti-PEG antibodies.[8]
Drug Product Attributes Nature of the CarrierProteins, especially non-human ones, can act as carriers, promoting a T-cell dependent response. Liposomes and nanoparticles often induce a T-cell independent IgM response.[2][8]
Aggregates & ImpuritiesAggregates or impurities in the formulation can significantly increase the risk of an immune response.[2]
Administration & Patient Factors Route of AdministrationSubcutaneous administration may be more immunogenic than intravenous administration due to engagement with skin-resident immune cells.[11][12]
Dosing RegimenThe frequency and dose can impact the type and magnitude of the immune response. Dosing intervals of 5 to 21 days have been associated with the ABC phenomenon.[10][11]
Pre-existing AntibodiesA significant percentage of the healthy population has pre-existing anti-PEG antibodies, likely from exposure to PEGs in cosmetics and food products.[3]

Key Methodologies for Assessing Immunogenicity

A multi-tiered approach is often employed to detect and characterize anti-PEG antibodies, starting with screening assays to identify positive samples, followed by confirmatory and characterization assays.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is the most common platform for detecting anti-PEG antibodies due to its high throughput, sensitivity, and relatively low cost. The assay can be configured to detect different isotypes of anti-PEG antibodies (e.g., IgG, IgM).[13][14]

G A 1. Coat Plate High-binding 96-well plates are coated with a PEG-containing molecule (e.g., NH2-mPEG5000 or Biotin-PEG/Streptavidin). B 2. Block Remaining protein-binding sites are blocked (e.g., with 1% milk solution) to prevent non-specific binding. A->B C 3. Add Sample Diluted serum or plasma samples are added to the wells and incubated. B->C D 4. Bind Primary Antibody Anti-PEG antibodies present in the sample bind to the immobilized PEG. C->D E 5. Wash Unbound sample components are washed away. D->E F 6. Add Detection Antibody An enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP or IgM-HRP) is added, which binds to the captured anti-PEG antibodies. E->F G 7. Wash Unbound detection antibody is washed away. F->G H 8. Add Substrate An HRP substrate (e.g., TMB) is added. The enzyme converts the substrate into a colored product. G->H I 9. Read Plate The absorbance is measured using a plate reader. The signal is proportional to the amount of anti-PEG antibody. H->I G A 1. Immobilize Ligand A sensor chip is coated with a PEG derivative (e.g., mPEG). This serves as the capture surface. B 2. Inject Sample (Analyte) Diluted serum or plasma is injected and flows over the sensor surface. A->B C 3. Association Anti-PEG antibodies in the sample bind to the immobilized PEG, causing a change in the refractive index at the surface, which is measured in real-time as a response unit (RU) signal. B->C D 4. Dissociation Buffer is flowed over the surface, and the dissociation of the bound antibodies is monitored. C->D F 6. Isotype Analysis (Optional) After the primary antibody binding step, an isotype-specific secondary antibody can be injected to confirm and quantify the specific isotypes (e.g., anti-human IgG, IgM) bound to the surface. C->F Optional Step E 5. Regeneration A regeneration solution is injected to remove all bound antibodies from the PEG surface, preparing it for the next sample. D->E G A 1. Collect Sample Collect fresh whole blood from subjects in heparin-containing tubes. B 2. Allergen Stimulation Aliquot whole blood and stimulate with the PEGylated compound of interest, a positive control (e.g., anti-IgE), and a negative control (buffer) for a defined period (e.g., 15-30 min at 37°C). A->B C 3. Stain Cells Add a cocktail of fluorescently-labeled antibodies to identify basophils (e.g., anti-CCR3) and measure activation (e.g., anti-CD63 or anti-CD203c). B->C D 4. Lyse Red Blood Cells Lyse erythrocytes using a lysis buffer and wash the remaining cells. C->D E 5. Acquire Data Analyze the stained cells using a flow cytometer. D->E F 6. Gate & Analyze Identify the basophil population (e.g., CCR3+ cells) and quantify the percentage of activated basophils (e.g., CD63+) within that population. E->F

References

Safety Operating Guide

Proper Disposal of Boc-NH-PEG23-NH2: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Proper disposal of laboratory chemicals is paramount for ensuring a safe working environment and maintaining environmental compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of Boc-NH-PEG23-NH2, a commonly used reagent in biomedical research and drug development.

Based on available safety data, Boc-NH-PEG-NH2 compounds are not classified as hazardous substances.[1] However, it is crucial to follow institutional and local regulations for non-hazardous chemical waste disposal to ensure best practices in laboratory safety.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:

  • Safety Goggles: To protect eyes from potential splashes.

  • Gloves: Standard laboratory gloves are sufficient.

  • Lab Coat: To protect skin and clothing.

In the event of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth.[1] Place the absorbed material into a designated chemical waste container and ensure the area is well-ventilated.[1] Do not flush this compound or its residues down the sewer system. [1]

Step-by-Step Disposal Protocol

The disposal of this compound should be treated as non-hazardous chemical waste. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.

Step 1: Waste Identification and Segregation

  • Designate as Non-Hazardous Waste: this compound should be segregated from hazardous waste streams (e.g., flammable, corrosive, reactive, or toxic materials).

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unused or expired this compound powder in a designated solid chemical waste container.

    • Contaminated Labware: Items such as weigh boats, pipette tips, and gloves that are contaminated with this compound should also be disposed of in the solid chemical waste container.

Step 2: Waste Container Selection and Labeling

  • Container Selection: Use a chemically compatible container with a secure lid. For solid waste, a clearly marked, sealable bag or a rigid container is appropriate.

  • Labeling: Proper labeling is critical for safe disposal. The label on your non-hazardous waste container must include the following information:

    • The words "Non-Hazardous Waste"

    • Full Chemical Name: "this compound"

    • Approximate Quantity or Concentration

    • Date of Waste Generation (Accumulation Start Date)

    • Your Name, Principal Investigator (PI), and Laboratory/Department Information

Step 3: Temporary Storage in the Laboratory

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.

  • Segregation: Even within non-hazardous waste, it is good practice to keep different chemical wastes segregated to prevent any unforeseen reactions.

  • Secure Storage: Ensure the container is stored in a stable and secure location to prevent spills or breakage.

Step 4: Arranging for Waste Pickup

  • Contact EHS: Follow your institution's established procedure for requesting a chemical waste pickup. This may involve an online request system or a direct call to the EHS department.

  • Provide Information: Be prepared to provide the information from your waste label to the EHS personnel.

  • Follow EHS Instructions: Adhere to any specific instructions provided by your EHS department regarding the location and timing of the pickup.

Disposal of Empty Containers

Empty containers that previously held this compound should be managed as follows:

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or ethanol).

  • Collect Rinsate: The rinsate should be collected and disposed of as non-hazardous liquid chemical waste, following the same procedure outlined above.

  • Deface Label: Completely remove or deface the original product label.

  • Dispose of Container: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular trash or recycled, according to your institution's policies.

Quantitative Data Summary

Since this compound is a specific chemical compound, quantitative data for disposal primarily relates to hazard classification, which is summarized below.

ParameterValueSource
Hazard Classification Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[1]
Disposal Route Chemical Waste Container (Non-Hazardous)[1]
Sewer Disposal Prohibited[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound for Disposal B Is the material unused/expired solid or contaminated labware? A->B C Is it an empty container? A->C D Collect in a designated 'Non-Hazardous Solid Chemical Waste' container. B->D Yes E Triple rinse the container with a suitable solvent. C->E Yes G Label the container with: - 'Non-Hazardous Waste' - Chemical Name - Quantity - Date - Lab Information D->G F Collect the rinsate in a designated 'Non-Hazardous Liquid Chemical Waste' container. E->F J Deface the original label on the empty container. E->J F->G H Store the sealed container in the lab's satellite accumulation area. G->H I Arrange for pickup by the Environmental Health & Safety (EHS) department. H->I L End I->L K Dispose of the rinsed, defaced container in regular trash or recycling as per institutional policy. J->K K->L

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always prioritize your institution's specific guidelines and consult with your EHS department for any clarifications.

References

Personal protective equipment for handling Boc-NH-PEG23-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Boc-NH-PEG23-NH2, ensuring the well-being of laboratory personnel and adherence to safety protocols. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, it is important to note that the chemical, physical, and toxicological properties have not been exhaustively investigated.[1] Therefore, a cautious and proactive approach to safety is paramount.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment should be utilized to create a barrier between the researcher and the chemical.[2][3] This minimizes the risk of exposure through inhalation, skin contact, or eye contact.

Eye and Face Protection:

  • Safety Glasses with Side Shields: As a minimum requirement, safety glasses with side shields should be worn to protect against splashes and airborne particles.[4]

  • Chemical Safety Goggles: For procedures with a higher risk of splashing, chemical safety goggles offer a more complete seal around the eyes.[1][4]

  • Face Shield: In addition to safety glasses or goggles, a face shield should be worn when there is a significant splash hazard, such as when handling larger quantities of the substance or during vigorous mixing.[3][4]

Skin Protection:

  • Laboratory Coat: A standard laboratory coat is essential to protect skin and clothing from potential spills.

  • Chemical-Resistant Gloves: "Common chemical resistant gloves" are recommended.[1] Nitrile gloves are a common and effective choice for many laboratory chemicals.[3][4] It is crucial to inspect gloves for any signs of degradation or perforation before use and to remove them immediately if contact with the chemical occurs, followed by hand washing.[4]

  • Full-Body Protection: For tasks with a high risk of extensive splashing, consider additional protective clothing such as coveralls.[3]

Respiratory Protection:

  • Ventilation: Work should be conducted in a well-ventilated area, with local exhaust ventilation being generally preferred to minimize the inhalation of any vapors or gases.[1]

  • Respirator: If ventilation is inadequate or there is a risk of generating aerosols, a NIOSH-approved respirator appropriate for the potential airborne concentration should be used.[3]

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Equipment Purpose
Eye and Face Safety Glasses with Side ShieldsProtects eyes from minor splashes and particles.
Chemical Safety GogglesProvides a seal around the eyes for enhanced splash protection.
Face ShieldOffers an additional layer of protection for the entire face from significant splashes.
Skin Laboratory CoatProtects skin and clothing from spills.
Chemical-Resistant Gloves (e.g., Nitrile)Prevents direct skin contact with the chemical.
Respiratory Local Exhaust VentilationMinimizes the concentration of airborne contaminants in the breathing zone.
NIOSH-Approved RespiratorProtects against inhalation of vapors or aerosols in situations with inadequate ventilation.

Experimental Protocols: Safe Handling and Disposal

Handling Procedure:

  • Hazard Assessment: Before beginning any work, conduct a thorough hazard assessment for the specific procedure being performed.[4]

  • PPE Inspection: Inspect all PPE for damage before use.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: When weighing or transferring the solid material, do so in a designated area with controlled airflow, such as a chemical fume hood, to prevent the generation of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, remove gloves and wash hands thoroughly with soap and water.

Disposal Plan: While polyethylene (B3416737) glycol (PEG) and its derivatives are often not classified as hazardous waste, proper disposal is crucial to prevent environmental contamination.[1]

  • Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and chemically compatible container.[1]

  • Contamination Check: If the this compound waste is mixed with any hazardous substances, the entire mixture must be treated as hazardous waste according to the regulations for the hazardous component.[1]

  • Licensed Disposal: Arrange for the collection of the chemical waste by a licensed waste disposal contractor. Do not dispose of this chemical down the drain.[1][5]

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The first rinse should be collected and disposed of as chemical waste. After rinsing, the original label should be defaced before the container is discarded as regular solid waste.[6]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound BasePPE Minimum PPE: - Safety Glasses with Side Shields - Lab Coat - Chemical-Resistant Gloves Start->BasePPE AssessSplash Is there a significant splash hazard? AssessAerosol Is there a risk of aerosol generation or inadequate ventilation? AssessSplash->AssessAerosol No Goggles Add Chemical Safety Goggles AssessSplash->Goggles Yes Respirator Use NIOSH-Approved Respirator AssessAerosol->Respirator Yes Proceed Proceed with work AssessAerosol->Proceed No BasePPE->AssessSplash FaceShield Add Face Shield Goggles->FaceShield FaceShield->AssessAerosol Respirator->Proceed

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.